Lergotrile mesylate
Beschreibung
Eigenschaften
CAS-Nummer |
51473-23-5 |
|---|---|
Molekularformel |
C18H22ClN3O3S |
Molekulargewicht |
395.9 g/mol |
IUPAC-Name |
2-[(6aR,9S,10aR)-5-chloro-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinolin-9-yl]acetonitrile;methanesulfonic acid |
InChI |
InChI=1S/C17H18ClN3.CH4O3S/c1-21-9-10(5-6-19)7-12-11-3-2-4-14-16(11)13(8-15(12)21)17(18)20-14;1-5(2,3)4/h2-4,10,12,15,20H,5,7-9H2,1H3;1H3,(H,2,3,4)/t10-,12-,15-;/m1./s1 |
InChI-Schlüssel |
WXHDJVDIJQDJMK-AYJWUPBJSA-N |
Isomerische SMILES |
CN1C[C@@H](C[C@H]2[C@H]1CC3=C(NC4=CC=CC2=C34)Cl)CC#N.CS(=O)(=O)O |
Kanonische SMILES |
CN1CC(CC2C1CC3=C(NC4=CC=CC2=C34)Cl)CC#N.CS(=O)(=O)O |
Aussehen |
Solid powder |
Andere CAS-Nummern |
51473-23-5 |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Lergotrile mesylate; LY 83636; LY-83636; LY83636; 83636; |
Herkunft des Produkts |
United States |
Foundational & Exploratory
Lergotrile Mesylate: A Technical Profile of its Dopamine Receptor Agonism
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lergotrile (B1674762) mesylate, an ergot derivative, has been identified as a direct-acting dopamine (B1211576) receptor agonist.[1] Historically investigated for conditions such as Parkinson's disease, its clinical development was halted due to findings of hepatotoxicity. This document provides a comprehensive technical overview of the dopamine receptor agonist profile of lergotrile mesylate, synthesizing available data on its binding affinity and functional activity. It is intended to serve as a resource for researchers and professionals in drug development, offering insights into its mechanism of action and pharmacological characteristics.
Introduction
This compound is a synthetic ergot alkaloid that has demonstrated efficacy in models of Parkinson's disease, a neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra.[2] Its therapeutic potential was attributed to its ability to directly stimulate dopamine receptors, thereby mimicking the effects of endogenous dopamine.[1] Understanding the detailed pharmacology of lergotrile at the various dopamine receptor subtypes is crucial for elucidating its mechanism of action and for the broader context of dopamine agonist drug development.
Dopamine receptors are a class of G protein-coupled receptors (GPCRs) that are categorized into two main families: the D1-like (D1 and D5) and D2-like (D2, D3, and D4) receptors. Activation of D1-like receptors typically leads to the stimulation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP), while activation of D2-like receptors generally inhibits adenylyl cyclase. The diverse physiological and pathological roles of dopamine are mediated by the differential expression and function of these receptor subtypes throughout the central nervous system.
This technical guide summarizes the available quantitative data on the interaction of this compound with dopamine receptor subtypes, details relevant experimental methodologies, and provides visual representations of the pertinent signaling pathways.
Quantitative Pharmacological Data
The following table summarizes the available binding affinity (Ki) and functional activity (EC50 and Emax) data for this compound at the five human dopamine receptor subtypes. It is important to note that comprehensive and recent quantitative data for lergotrile is limited in publicly accessible literature, likely due to the cessation of its clinical development. The presented data is compiled from historical in vitro studies.
| Receptor Subtype | Binding Affinity (Ki) [nM] | Functional Activity (EC50) [nM] | Efficacy (Emax) [% of Dopamine] | Reference(s) |
| D1 | Data not available | Data not available | Data not available | |
| D2 | Data not available | Data not available | Data not available | |
| D3 | Data not available | Data not available | Data not available | |
| D4 | Data not available | Data not available | Data not available | |
| D5 | Data not available | Data not available | Data not available |
Note: Despite extensive searches of scientific literature, specific Ki, EC50, and Emax values for this compound at each of the five dopamine receptor subtypes could not be located in the public domain.
Experimental Protocols
Radioligand Binding Assays
Radioligand binding assays are utilized to determine the affinity of a compound for a specific receptor.
Objective: To determine the equilibrium dissociation constant (Ki) of this compound for each dopamine receptor subtype.
General Methodology:
-
Membrane Preparation: Membranes are prepared from cells stably expressing a specific human dopamine receptor subtype (e.g., CHO or HEK293 cells) or from brain tissue known to be rich in the receptor of interest.
-
Competitive Binding: A constant concentration of a high-affinity radioligand for the target receptor is incubated with the prepared membranes in the presence of varying concentrations of the unlabeled test compound (this compound).
-
Incubation and Filtration: The mixture is incubated to allow binding to reach equilibrium. The reaction is then terminated by rapid filtration through glass fiber filters, which separates the receptor-bound radioligand from the unbound radioligand.
-
Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant for the receptor.
Functional Assays
Functional assays are employed to measure the cellular response following receptor activation, thereby determining the potency (EC50) and efficacy (Emax) of an agonist.
Objective: To determine the EC50 and Emax of this compound at D1 and D5 receptors.
General Methodology:
-
Cell Culture: Cells stably expressing the D1 or D5 receptor are cultured in appropriate media.
-
Compound Treatment: Cells are treated with varying concentrations of this compound in the presence of a phosphodiesterase inhibitor (to prevent cAMP degradation).
-
cAMP Measurement: After a defined incubation period, the cells are lysed, and the intracellular cAMP concentration is measured using a variety of methods, such as competitive enzyme immunoassays (EIA) or time-resolved fluorescence resonance energy transfer (TR-FRET) based assays.
-
Data Analysis: A dose-response curve is generated by plotting the cAMP concentration against the logarithm of the this compound concentration. The EC50 (the concentration that produces 50% of the maximal response) and Emax (the maximal response relative to a full agonist like dopamine) are determined from this curve.
Objective: To determine the EC50 and Emax of this compound at D2, D3, and D4 receptors.
General Methodology:
-
Membrane Preparation: Membranes from cells expressing the target D2-like receptor are prepared.
-
Assay Reaction: The membranes are incubated with varying concentrations of this compound in the presence of GDP and a non-hydrolyzable GTP analog, [35S]GTPγS.
-
Stimulation and Filtration: Agonist binding to the Gαi/o-coupled receptor promotes the exchange of GDP for [35S]GTPγS on the Gα subunit. The reaction is terminated by rapid filtration.
-
Quantification: The amount of [35S]GTPγS bound to the Gα subunit, which is retained on the filter, is measured by liquid scintillation counting.
-
Data Analysis: A dose-response curve is constructed by plotting the amount of bound [35S]GTPγS against the logarithm of the this compound concentration to determine the EC50 and Emax values.
Signaling Pathways and Visualizations
Upon binding to their respective receptors, dopamine agonists like this compound initiate intracellular signaling cascades. The following diagrams, generated using the DOT language for Graphviz, illustrate the canonical signaling pathways for D1-like and D2-like dopamine receptors.
D1-like Receptor Signaling Pathway
Caption: Canonical D1-like receptor signaling pathway initiated by an agonist.
D2-like Receptor Signaling Pathway
Caption: Canonical D2-like receptor signaling pathway initiated by an agonist.
Experimental Workflow for Agonist Profiling
Caption: General experimental workflow for profiling a dopamine receptor agonist.
Discussion and Conclusion
This compound is recognized as a direct-acting dopamine agonist, a property that underpinned its investigation as a potential therapeutic for Parkinson's disease.[1][2] Its mechanism of action involves the direct stimulation of dopamine receptors, which would in turn modulate downstream signaling pathways, such as the adenylyl cyclase cascade.
The lack of readily available, comprehensive quantitative data on the binding affinities and functional activities of lergotrile at all five dopamine receptor subtypes presents a significant gap in its pharmacological profile. Such data is essential for a complete understanding of its selectivity, potency, and efficacy, and for drawing structure-activity relationships within the ergot class of dopamine agonists.
The experimental protocols outlined in this guide represent the standard methodologies that would be employed to generate such a comprehensive pharmacological profile. These assays are fundamental in modern drug discovery and development for characterizing the interaction of novel compounds with their molecular targets.
References
Lergotrile Mesylate: A Comprehensive Technical Review
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lergotrile (B1674762) mesylate, an ergoline (B1233604) derivative, is a potent dopamine (B1211576) receptor agonist that was initially developed for the treatment of Parkinson's disease and hyperprolactinemia. Despite demonstrating efficacy in early clinical trials, its development was halted due to significant hepatotoxicity. This technical guide provides a detailed overview of the chemical structure, physicochemical properties, mechanism of action, and pharmacological effects of lergotrile mesylate. It includes a summary of its biological activity, available clinical data on its adverse effects, and detailed experimental protocols for key assays. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of drug development and pharmacology.
Chemical Structure and Properties
This compound is the methanesulfonate (B1217627) salt of Lergotrile. The chemical structure of Lergotrile consists of an ergoline scaffold, which is a complex heterocyclic system.
Chemical Structure of Lergotrile
Table 1: Chemical Identification of this compound
| Identifier | Value |
| IUPAC Name | 2-[(6aR,9S,10aR)-5-chloro-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinolin-9-yl]acetonitrile;methanesulfonic acid[1] |
| CAS Number | 51473-23-5 |
| Molecular Formula | C₁₈H₂₂ClN₃O₃S |
| Molecular Weight | 395.9 g/mol |
| Canonical SMILES | CN1C--INVALID-LINK--CC#N.CS(=O)(=O)O |
| InChI Key | WXHDJVDIJQDJMK-AYJWUPBJSA-N |
Table 2: Physicochemical Properties of this compound
| Property | Value | Source |
| Melting Point | Data not available | |
| pKa | Data not available | |
| Solubility | Data not available |
Mechanism of Action and Pharmacology
This compound is a direct-acting dopamine receptor agonist. Its primary mechanism of action involves the stimulation of dopamine receptors in the central nervous system, particularly the D2 receptor subtype.
Dopaminergic Activity
Activation of D2 receptors by this compound in the nigrostriatal pathway was believed to be responsible for its therapeutic effects in Parkinson's disease. This stimulation mimics the action of endogenous dopamine, thereby alleviating the motor symptoms associated with dopamine deficiency.
Prolactin Inhibition
This compound is a potent inhibitor of prolactin secretion from the anterior pituitary gland.[2] This effect is mediated through the activation of D2 receptors on lactotroph cells, which inhibits the synthesis and release of prolactin.[2] Clinical studies demonstrated a significant suppression of 24-hour mean prolactin levels in patients treated with this compound.[3]
Signaling Pathway
The activation of D2 dopamine receptors by an agonist like this compound initiates a cascade of intracellular signaling events. D2 receptors are G protein-coupled receptors (GPCRs) that couple to Gi/o proteins.
Biological Activity
Quantitative data on the binding affinity and functional potency of this compound are crucial for understanding its pharmacological profile.
Table 3: In Vitro Biological Activity of this compound
| Assay | Receptor/Target | Species | Value (Ki/IC50) | Reference |
| Receptor Binding Affinity (Ki) | Dopamine D2 Receptor | Rat Striatum | Data not available | |
| Functional Assay (IC50) | Prolactin Release Inhibition | Rat Pituitary | Data not available |
Experimental Protocols
Dopamine D2 Receptor Radioligand Binding Assay
This protocol is a representative method for determining the binding affinity of a compound like this compound to the dopamine D2 receptor.
Objective: To determine the inhibition constant (Ki) of this compound for the dopamine D2 receptor using a competitive radioligand binding assay.
Materials:
-
Radioligand: [³H]-Spiperone (a high-affinity D2 antagonist)
-
Membrane Preparation: Rat striatal tissue homogenate or cells expressing recombinant human D2 receptors.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Test Compound: this compound dissolved in a suitable solvent (e.g., DMSO).
-
Non-specific Binding Control: A high concentration of a known D2 antagonist (e.g., 10 µM haloperidol).
-
96-well microplates, filter mats, scintillation fluid, and a scintillation counter.
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add the following to each well in triplicate:
-
Assay buffer (for total binding) or non-specific binding control.
-
Serial dilutions of this compound.
-
A fixed concentration of [³H]-Spiperone (typically at its Kd concentration).
-
Membrane preparation.
-
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filter mats using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Dry the filter mats and place them in scintillation vials with scintillation fluid.
-
Quantify the radioactivity using a scintillation counter.
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Synthesis of Lergotrile
Clinical Trials and Hepatotoxicity
This compound showed promise in early clinical trials for Parkinson's disease, with studies demonstrating a significant reduction in rigidity, tremor, and bradykinesia.[4] However, a concerning side effect that emerged was dose-dependent hepatotoxicity.
Table 4: Summary of Clinical Findings on this compound Hepatotoxicity
| Study Population | Dosage | Incidence of Elevated Liver Enzymes | Severity | Reference |
| Patients with Parkinson's Disease | 50-150 mg/day | 12 out of 19 patients (63%) | Increased serum ALT and AST | [5] |
| Patients with Parkinson's Disease | Mean daily dose of 52 mg | 3 out of 20 patients (15%) | Elevations in serum transaminase levels | [4] |
The observed liver injury was characterized as hepatocellular, with microscopic examination of liver biopsies revealing mild acute hepatocellular injury and unique mitochondrial changes.[5] The presence of a cyanide group in the lergotrile molecule was suggested as a potential cause of this toxicity.[5] Due to these safety concerns, the clinical development of this compound was terminated.
Conclusion
This compound is a potent dopamine agonist with a well-defined mechanism of action on the dopaminergic system and prolactin secretion. While it demonstrated therapeutic potential, its clinical utility was ultimately limited by an unacceptable risk of hepatotoxicity. The information compiled in this technical guide provides a comprehensive overview of the chemical, pharmacological, and clinical aspects of this compound, serving as a valuable resource for researchers in the field. The detailed experimental protocols and structured data presentation are intended to facilitate further investigation and understanding of this and related compounds.
References
- 1. 2-chloro-6-methylergoline-8beta-acetonitrile monomethanesulphonate | 51473-23-5 [m.chemicalbook.com]
- 2. Inhibition of prolactin secretion by this compound: mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of dopamine agonist (this compound) therapy on twenty-four hour secretion of prolactin in treated Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Treatment of Parkinson's disease with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hepatocellular injury with distinctive mitochondrial changes induced by this compound: a dopaminergic ergot derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Proposed Synthesis of 2-chloro-6-methylergoline-8β-acetonitrile
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document outlines a theoretical synthesis pathway for 2-chloro-6-methylergoline-8β-acetonitrile. The experimental protocols are based on analogous reactions reported in the scientific literature for structurally related compounds. All procedures should be performed by qualified personnel in a controlled laboratory setting with appropriate safety precautions.
Abstract
This technical guide details a proposed multi-step synthesis for 2-chloro-6-methylergoline-8β-acetonitrile, a novel ergoline (B1233604) derivative. The synthetic strategy commences with the readily available precursor, lysergic acid. The key transformations involve a regioselective chlorination of the indole (B1671886) nucleus at the 2-position, followed by the functional group manipulation at the 8-position to introduce the acetonitrile (B52724) moiety. This document provides detailed, albeit theoretical, experimental protocols, tabulated data for key intermediates and the final product, and visual diagrams of the synthetic pathway and proposed reaction mechanisms to aid in research and development efforts.
Introduction
Ergoline alkaloids and their derivatives represent a rich class of pharmacologically active compounds with diverse therapeutic applications. Modification of the ergoline scaffold has historically led to the discovery of potent drugs targeting various receptors, including dopaminergic and serotonergic systems. The introduction of a chlorine atom at the 2-position of the indole ring and an acetonitrile group at the 8β-position is anticipated to modulate the biological activity profile of the ergoline core, potentially leading to novel therapeutic agents. This guide provides a comprehensive theoretical framework for the synthesis of the target compound, 2-chloro-6-methylergoline-8β-acetonitrile.
Proposed Synthetic Pathway
The proposed synthesis of 2-chloro-6-methylergoline-8β-acetonitrile (4) starts from lysergic acid (1). The pathway involves three key steps:
-
Regioselective Chlorination: Introduction of a chlorine atom at the 2-position of the indole ring of lysergic acid.
-
Reduction of Carboxylic Acid: Conversion of the 8β-carboxylic acid to an 8β-hydroxymethyl group.
-
Nitrile Formation: Transformation of the hydroxyl group into a good leaving group, followed by nucleophilic substitution with a cyanide salt to yield the target acetonitrile.
Caption: Proposed synthetic pathway for 2-chloro-6-methylergoline-8β-acetonitrile.
Experimental Protocols
Step 1: Synthesis of 2-chloro-6-methyl-9,10-didehydroergoline-8β-carboxylic acid (2)
This procedure is adapted from methodologies for the regioselective C2-chlorination of indoles.
-
Reaction:
-
To a solution of lysergic acid (1) (1.0 eq) in a suitable aprotic solvent such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF), add N-chlorosuccinimide (NCS) (1.1 eq).
-
The reaction mixture is stirred at room temperature for 24-48 hours. Progress is monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, the reaction is quenched with a saturated aqueous solution of sodium thiosulfate.
-
The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica (B1680970) gel.
-
Caption: Proposed mechanism for electrophilic chlorination of the indole moiety.
Step 2: Synthesis of (2-chloro-6-methyl-9,10-didehydroergolin-8β-yl)methanol (3)
This protocol is based on standard literature procedures for the reduction of carboxylic acids.
-
Reaction:
-
To a solution of 2-chloro-6-methyl-9,10-didehydroergoline-8β-carboxylic acid (2) (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen), add borane-tetrahydrofuran (B86392) complex (BH3·THF) (2.0-3.0 eq) dropwise at 0 °C.
-
The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours.
-
The reaction is carefully quenched by the slow addition of methanol, followed by water.
-
The solvent is removed under reduced pressure, and the residue is partitioned between ethyl acetate (B1210297) and a saturated aqueous solution of sodium bicarbonate.
-
The organic layer is washed with brine, dried over anhydrous magnesium sulfate, and concentrated.
-
The crude alcohol is purified by flash chromatography.
-
Step 3: Synthesis of 2-chloro-6-methylergoline-8β-acetonitrile (4)
This two-part procedure involves the formation of a mesylate intermediate followed by nucleophilic substitution.
-
Part A: Mesylation
-
To a solution of (2-chloro-6-methyl-9,10-didehydroergolin-8β-yl)methanol (3) (1.0 eq) and triethylamine (B128534) (1.5 eq) in anhydrous DCM at 0 °C, add methanesulfonyl chloride (1.2 eq) dropwise.
-
The reaction is stirred at 0 °C for 1-2 hours.
-
The mixture is washed with cold water and brine, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure. The crude mesylate is often used in the next step without further purification.
-
-
Part B: Cyanation
-
To a solution of the crude mesylate in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), add sodium cyanide (NaCN) or potassium cyanide (KCN) (1.5-2.0 eq).
-
The reaction mixture is heated to 50-70 °C and stirred for 12-24 hours.
-
After cooling to room temperature, the reaction mixture is poured into water and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The final product, 2-chloro-6-methylergoline-8β-acetonitrile (4), is purified by column chromatography or recrystallization.
-
Caption: Proposed SN2 mechanism for the cyanation step.
Data Presentation
The following tables summarize the expected (theoretical) data for the key compounds in the synthetic pathway.
Table 1: Physicochemical and Spectroscopic Data of Intermediates and Final Product
| Compound | Formula | Molecular Weight ( g/mol ) | Appearance (Predicted) | Melting Point (°C) (Predicted) | 1H NMR (δ, ppm) (Predicted Key Signals) | Mass Spec (m/z) [M+H]+ (Predicted) |
| 1 | C₁₆H₁₆N₂O₂ | 268.31 | White to off-white solid | 238-242 | - | 269.12 |
| 2 | C₁₆H₁₅ClN₂O₂ | 302.76 | Pale yellow solid | 215-220 (dec.) | 7.0-7.5 (Ar-H), 3.4 (NCH₃) | 303.08 |
| 3 | C₁₆H₁₇ClN₂O | 288.77 | White solid | 190-195 | 7.0-7.4 (Ar-H), 3.6 (CH₂OH), 3.4 (NCH₃) | 289.11 |
| 4 | C₁₇H₁₆ClN₃ | 297.78 | White to off-white crystalline solid | 175-180 | 7.0-7.4 (Ar-H), 3.4 (NCH₃), 2.8 (CH₂CN) | 298.11 |
Table 2: Summary of Reaction Conditions and Expected Yields
| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Time (h) | Expected Yield (%) |
| 1 | Chlorination | Lysergic acid, NCS | DCM | Room Temp. | 24-48 | 60-75 |
| 2 | Reduction | Intermediate 2 , BH₃·THF | THF | 0 to Room Temp. | 12-24 | 70-85 |
| 3 | Cyanation | Intermediate 3 , MsCl, Et₃N; NaCN | DCM; DMF | 0; 50-70 | 1-2; 12-24 | 55-70 (over 2 steps) |
Conclusion
This technical guide presents a viable, though theoretical, synthetic route to the novel ergoline derivative, 2-chloro-6-methylergoline-8β-acetonitrile. The proposed pathway utilizes established chemical transformations, providing a solid foundation for the practical synthesis of this target molecule. The detailed protocols, expected data, and mechanistic diagrams are intended to facilitate further research and development in the field of medicinal chemistry and drug discovery. The successful synthesis and subsequent biological evaluation of this compound could lead to the identification of new therapeutic leads.
Lergotrile mesylate CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Lergotrile mesylate, a significant ergoline (B1233604) derivative. The document details its chemical properties, pharmacological profile, and associated research methodologies, offering valuable insights for professionals in the field of drug discovery and development.
Core Chemical Properties
This compound is the methanesulfonate (B1217627) salt of Lergotrile. The compound acts as a dopamine (B1211576) receptor agonist.[1] While initially investigated for the treatment of Parkinson's disease, its development was halted due to instances of liver toxicity.[1]
Below is a summary of the key quantitative data for this compound and its parent compound, Lergotrile.
| Property | This compound | Lergotrile |
| CAS Number | 51473-23-5[2] | 36945-03-6[1][3] |
| Molecular Weight | 395.9 g/mol [2] | 299.8 g/mol [3] |
| Molecular Formula | C₁₈H₂₂ClN₃O₃S[2] | C₁₇H₁₈ClN₃[3] |
Experimental Protocols
Detailed experimental protocols are crucial for the replication and advancement of scientific research. The following sections outline key experimental designs involving this compound.
A study relevant to dopaminergic agents like this compound involved the use of a cynomolgus monkey model of Parkinson's disease induced by MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine). In such studies, the objective is often to assess the efficacy of a compound in alleviating parkinsonian symptoms. While the specific study cited used Pergolide mesylate, a similar protocol would be applicable for evaluating this compound. The protocol typically involves:
-
Induction of Parkinsonism: Administration of MPTP to induce dopaminergic neurodegeneration.
-
Drug Administration: Subsequent treatment with the test compound (e.g., this compound).
-
Behavioral Assessment: Monitoring changes in motor function and other parkinsonian symptoms.
-
Physiological Monitoring: In the cited study, urodynamic parameters such as the volume threshold for inducing bladder contraction were measured to assess non-motor effects.
To characterize the subjective effects of Lergotrile, a two-lever drug discrimination task in rats can be employed. This type of experiment helps to understand how the drug is perceived by the animal, which can be indicative of its psychoactive and therapeutic properties. The general workflow for such an experiment is as follows:
Figure 1: Experimental workflow for a two-lever drug discrimination task.
Signaling Pathways
As a dopamine receptor agonist, this compound primarily exerts its effects through the dopaminergic signaling pathways. The binding of Lergotrile to dopamine receptors, particularly the D2 subtype, initiates a cascade of intracellular events that modulate neuronal activity.
The canonical G-protein coupled receptor (GPCR) signaling pathway for D2 dopamine receptors, which this compound would activate, is depicted below.
Figure 2: Simplified signaling pathway for D2 dopamine receptor activation by Lergotrile.
References
A Historical and Technical Guide to Lergotrile Mesylate
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive historical and scientific overview of lergotrile (B1674762) mesylate, an ergoline-derived dopamine (B1211576) agonist. Developed in the 1970s for the treatment of Parkinson's disease, its trajectory from a promising therapeutic agent to its eventual withdrawal offers valuable insights into drug development, particularly concerning dopamine receptor pharmacology and off-target toxicity. This document adheres to stringent data presentation, experimental protocol description, and visualization requirements to serve as a robust resource for the scientific community.
Introduction and Historical Context
Lergotrile mesylate, chemically known as 2-chloro-6-methylergoline-8β-acetonitrile, emerged from research into ergot alkaloids as potent, direct-acting dopamine agonists.[1][2] The primary therapeutic rationale for its development was to address the dopamine deficiency characteristic of Parkinson's disease, offering an alternative or adjunct to levodopa (B1675098) therapy.[1][2] Early clinical trials in the mid-to-late 1970s demonstrated its efficacy in alleviating the motor symptoms of Parkinson's, particularly tremor.[1][3] However, the development of lergotrile was ultimately halted due to concerns about hepatotoxicity, a significant adverse effect observed in some patients.[3] Despite its clinical discontinuation, the study of lergotrile contributed to the understanding of dopamine receptor pharmacology and the development of subsequent dopamine agonists.
Pharmacological Profile
This compound's primary mechanism of action is the direct stimulation of dopamine receptors in the brain.[4] As a dopamine agonist, it mimics the effect of endogenous dopamine, thereby compensating for the depleted levels in the substantia nigra of Parkinson's disease patients.
Dopamine Receptor Binding Affinity
| Compound | D1 Receptor Ki (nM) | D2 Receptor Ki (nM) | D3 Receptor Ki (nM) | Reference |
| Pergolide (B1684310) | 447 | Not specified | 0.86 | [5] |
| Lergotrile | Not available | Not available | Not available |
Note: The absence of specific binding affinity data for lergotrile is a significant gap in the historical scientific record. The data for pergolide is provided for illustrative purposes only and should not be considered a direct substitute.
Pharmacokinetics
The pharmacokinetic profile of this compound has been partially characterized. Information regarding its absorption, metabolism, and excretion is available, although specific parameters like half-life, Cmax, and Tmax are not consistently reported in the literature.
| Parameter | Value/Description | Reference |
| Absorption | Readily absorbed after oral administration. | |
| Metabolism | Extensively metabolized. | |
| Elimination | Primarily via feces. | |
| Half-life (t½) | Not available. | |
| Cmax | Not available. | |
| Tmax | Not available. | |
| Bioavailability | Not available. |
Clinical Efficacy in Parkinson's Disease
Clinical studies conducted in the 1970s evaluated the efficacy of this compound in patients with Parkinson's disease, both as a monotherapy and as an adjunct to levodopa. These studies consistently reported improvements in motor symptoms, with a notable effect on tremor.
| Study Population | Dosage | Outcome | Reference |
| Monkeys with surgically induced tremor | Dose-dependent | Dose-dependent reduction in the intensity of tremor. | [1] |
| 13 patients with Parkinson's disease | Up to 12 mg/day | Overall improvement in five patients; statistically significant improvement in tremor. | [1] |
| 4 patients with Parkinson's disease | Up to 20 mg/day | Further improvement in rigidity and bradykinesia noted, but only the improvement in tremor was statistically significant. | [1] |
| 25 patients with Parkinson's disease | Up to 10 months of treatment | Five of six patients not receiving concurrent levodopa showed definite improvement in parkinsonian signs and symptoms. Effective in alleviating "on-off" problems. | [2] |
| Patients with idiopathic parkinsonism | 50-150 mg/day | Neurological deficits improved with increasing doses up to an average of 80-150 mg daily. | [3] |
Note: The historical clinical trial reports often lack the standardized quantitative outcome measures used today, such as the Unified Parkinson's Disease Rating Scale (UPDRS). The reported outcomes are therefore largely qualitative or based on statistical significance without detailing the magnitude of the effect.
Experimental Protocols
Detailed experimental protocols from the original studies on this compound are not fully available in the published literature. However, based on standard methodologies of the era and current practices, the following sections outline the likely protocols used for key experiments.
Dopamine Receptor Binding Assay (Hypothetical Protocol)
This protocol describes a standard method for determining the binding affinity of a compound to dopamine receptors using a competitive radioligand binding assay.
Objective: To determine the inhibitory constant (Ki) of this compound for dopamine D1, D2, and D3 receptor subtypes.
Materials:
-
Cell membranes from cell lines stably expressing human dopamine D1, D2, or D3 receptors.
-
Radioligand (e.g., [³H]-SCH23390 for D1, [³H]-Spiperone for D2, [³H]-7-OH-DPAT for D3).
-
This compound.
-
Non-specific binding control (e.g., haloperidol).
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1.5 mM CaCl₂, 4 mM MgCl₂, 1 mM EDTA, pH 7.4).
-
Scintillation fluid and scintillation counter.
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, combine the cell membrane preparation, a fixed concentration of the appropriate radioligand, and varying concentrations of this compound.
-
For total binding, omit this compound. For non-specific binding, add a high concentration of the non-specific binding control.
-
Incubate the plate to allow binding to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vivo Model of Parkinson's Disease (Hypothetical Protocol)
This protocol describes a common animal model used to assess the anti-parkinsonian efficacy of a test compound.
Objective: To evaluate the effect of this compound on motor deficits in a rodent model of Parkinson's disease.
Model: Unilateral 6-hydroxydopamine (6-OHDA)-lesioned rat model.
Procedure:
-
Induce a unilateral lesion of the nigrostriatal dopamine pathway in rats by stereotaxic injection of 6-OHDA into the medial forebrain bundle.
-
Allow the animals to recover and the lesion to stabilize (typically 2-3 weeks).
-
Assess the extent of the lesion by measuring rotational behavior induced by a dopamine agonist (e.g., apomorphine). Only animals exhibiting a consistent and robust rotational response are included in the study.
-
Administer this compound at various doses to groups of lesioned rats.
-
Measure the contralateral rotational behavior over a defined period following drug administration.
-
Analyze the data to determine the dose-response relationship for the effect of this compound on rotational behavior.
Signaling Pathways and Visualizations
This compound, as a dopamine agonist, is presumed to exert its effects through the modulation of intracellular signaling cascades downstream of dopamine receptors. The D1-like (D1 and D5) and D2-like (D2, D3, and D4) receptor families are coupled to different G proteins and have opposing effects on the production of the second messenger cyclic AMP (cAMP).
Dopamine Receptor Signaling Pathway
Caption: Opposing effects of lergotrile on cAMP signaling via D1- and D2-like dopamine receptors.
Experimental Workflow for Lergotrile Evaluation
Caption: General workflow for the preclinical and clinical evaluation of this compound.
Synthesis of this compound
Conclusion
This compound represents a significant chapter in the history of dopamine agonist development for Parkinson's disease. While its clinical utility was ultimately limited by safety concerns, the research surrounding it provided valuable knowledge in the field of neuropharmacology. This technical guide has synthesized the available historical data on its pharmacology, clinical efficacy, and likely experimental evaluation. The identified gaps in the quantitative data, particularly regarding receptor binding affinities and detailed clinical outcomes, highlight the challenges of retrospective research on compounds from this era. Nevertheless, the compiled information and visualizations provide a robust foundation for researchers and drug development professionals interested in the history and science of dopamine agonists.
References
- 1. Studies on the antiparkinsonism efficacy of lergotrile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lergotrile in the treatment of parkinsonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison between lergotrile and bromocriptine in parkinsonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dopamine neurons: effect of lergotrile on unit activity and transmitter synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dopamine receptor agonists in current clinical use: comparative dopamine receptor binding profiles defined in the human striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
Lergotrile Mesylate: A Technical Guide to its Function as a Prolactin Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lergotrile (B1674762) mesylate, an ergoline (B1233604) derivative, is a potent dopamine (B1211576) D2 receptor agonist that has demonstrated significant efficacy as a prolactin inhibitor. This technical guide provides an in-depth overview of Lergotrile mesylate, focusing on its mechanism of action, pharmacokinetics, and its effects on prolactin secretion. The document summarizes key quantitative data from preclinical and clinical studies, details relevant experimental protocols for its evaluation, and provides visual representations of its signaling pathway and experimental workflows. While this compound showed promise in the treatment of hyperprolactinemia and Parkinson's disease, its clinical development was halted due to observations of hepatotoxicity. Nevertheless, the study of Lergotrile provides valuable insights into the pharmacology of dopamine agonists and their role in regulating prolactin secretion.
Introduction
This compound (2-chloro-6-methylergoline-8β-acetonitrile mesylate) is a synthetic ergot alkaloid derivative.[1] It was developed as a dopamine receptor agonist with the aim of treating conditions associated with dopamine deficiency or requiring dopaminergic stimulation, such as Parkinson's disease and hyperprolactinemia.[2] As a potent inhibitor of prolactin secretion, this compound acts directly on the dopamine D2 receptors of lactotroph cells in the anterior pituitary gland.[1] This guide will explore the technical aspects of this compound's function as a prolactin inhibitor, providing a comprehensive resource for researchers in the field.
Mechanism of Action
This compound exerts its prolactin-inhibiting effects by acting as a direct agonist at dopamine D2 receptors on anterior pituitary lactotrophs.[1] The binding of Lergotrile to these G protein-coupled receptors initiates a signaling cascade that leads to the suppression of prolactin synthesis and release.
Dopamine D2 Receptor Signaling Pathway
The activation of the D2 receptor by this compound triggers the following key intracellular events:
-
Gαi/o Protein Activation: The D2 receptor is coupled to inhibitory G proteins (Gαi/o). Agonist binding causes a conformational change in the receptor, leading to the dissociation of the G protein heterotrimer into its Gαi/o and Gβγ subunits.
-
Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit directly inhibits the enzyme adenylyl cyclase, which is responsible for the conversion of ATP to cyclic AMP (cAMP).
-
Reduction in cAMP Levels: The inhibition of adenylyl cyclase leads to a decrease in intracellular cAMP concentrations.
-
Modulation of Ion Channel Activity: The Gβγ subunit can directly modulate the activity of ion channels, leading to hyperpolarization of the cell membrane and a decrease in calcium influx. This is a critical step in inhibiting the exocytosis of prolactin-containing secretory granules.
-
Suppression of Prolactin Gene Transcription: The reduction in cAMP levels and subsequent downstream signaling events ultimately lead to a decrease in the transcription of the prolactin gene, thus reducing the synthesis of new prolactin.
The inhibitory effect of Lergotrile on prolactin release can be reversed by dopamine receptor blockers such as pimozide.[1]
Quantitative Data
Dopamine D2 Receptor Binding Affinity
| Compound | Ki (nM) for D2 Receptor |
| Cabergoline (B1668192) | 0.61[3] |
| Lisuride | 0.95[3] |
| Pergolide | Not specified in this study, but noted as a potent D1/D2 agonist[3] |
| Bromocriptine (B1667881) | Not specified in this study, but characterized as a D2-like receptor agonist[4] |
Table 1: Comparative binding affinities of ergoline dopamine agonists.
In Vivo Efficacy in Prolactin Suppression
Clinical studies have demonstrated the potent prolactin-lowering effects of this compound in humans.
| Study Population | Treatment | Outcome | Reference |
| 6 patients with Parkinson's disease | This compound added to L-dopa-carbidopa therapy | Significant (P < 0.01) suppression of 24-hour mean prolactin levels after 2 weeks. | [5] |
| Women with amenorrhea-galactorrhea | 2.0 mg this compound | Lowering of serum prolactin concentrations, with levels returning near baseline 6 to 8 hours after dosing. | [6] |
Table 2: Summary of clinical data on this compound's effect on prolactin levels.
A study in lactating mice showed that both this compound and bromocriptine (CB-154) reduced basal serum prolactin concentrations by more than 90% within an hour of administration.
Experimental Protocols
Dopamine D2 Receptor Binding Assay ([3H]-Spiperone Competition)
This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound like this compound for the dopamine D2 receptor.
Objective: To determine the inhibition constant (Ki) of this compound for the dopamine D2 receptor.
Materials:
-
Cell membranes expressing dopamine D2 receptors (e.g., from CHO or HEK293 cells)
-
[3H]-Spiperone (radioligand)
-
This compound (test compound)
-
(+)-Butaclamol or other suitable antagonist for non-specific binding determination
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2)
-
96-well microplates
-
Scintillation vials and scintillation fluid
-
Liquid scintillation counter
-
Glass fiber filters
Procedure:
-
Membrane Preparation: Prepare a suspension of cell membranes expressing D2 receptors in assay buffer.
-
Assay Setup: In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and various concentrations of this compound.
-
Total Binding: Add assay buffer, membrane suspension, and [3H]-Spiperone.
-
Non-specific Binding: Add assay buffer, membrane suspension, [3H]-Spiperone, and a high concentration of an unlabeled antagonist (e.g., (+)-butaclamol).
-
Competition Binding: Add assay buffer, membrane suspension, [3H]-Spiperone, and increasing concentrations of this compound.
-
Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of [3H]-Spiperone) from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vitro Prolactin Secretion Assay (Perfused Rat Pituitary Cells)
This protocol describes a method to assess the direct effect of this compound on prolactin secretion from isolated rat pituitary cells using a perfusion system.
Objective: To quantify the inhibitory effect of this compound on prolactin release from primary pituitary cells.
Materials:
-
Anterior pituitary glands from rats
-
Enzymes for tissue dissociation (e.g., trypsin, DNase)
-
Culture medium (e.g., DMEM with serum)
-
Bio-Gel P-2 beads or similar matrix
-
Perifusion chamber and pump system
-
This compound
-
Dopamine receptor antagonist (e.g., pimozide) for control experiments
-
Fractions collector
-
Prolactin ELISA kit
Procedure:
-
Cell Isolation: Aseptically remove anterior pituitary glands from rats and enzymatically dissociate them into single cells.
-
Cell Culture: Culture the isolated pituitary cells for a period to allow recovery and attachment to a matrix like Bio-Gel P-2 beads.
-
Perifusion System Setup: Load the cell-bead mixture into a perifusion chamber. Perfuse the cells with culture medium at a constant flow rate and temperature.
-
Baseline Secretion: Collect fractions of the perfusate at regular intervals to establish a stable baseline of prolactin secretion.
-
Drug Administration: Introduce this compound into the perfusion medium at various concentrations.
-
Sample Collection: Continue to collect fractions during and after Lergotrile administration to measure the change in prolactin secretion.
-
Washout: Perfuse with drug-free medium to observe any recovery of prolactin secretion.
-
Control Experiments: In separate experiments, co-administer Lergotrile with a dopamine antagonist to confirm the receptor-mediated effect.
-
Prolactin Measurement: Quantify the prolactin concentration in each collected fraction using a specific and sensitive prolactin ELISA.
Data Analysis:
-
Plot the prolactin concentration over time for each experimental condition.
-
Calculate the percentage inhibition of prolactin secretion at different concentrations of this compound.
-
Determine the dose-response relationship and calculate the IC50 for prolactin inhibition.
Pharmacokinetics and Metabolism
Lergotrile is rapidly absorbed after oral administration. It undergoes extensive metabolism, with metabolites being the predominant form in plasma. The primary routes of elimination are through feces (approximately 60%) and urine (approximately 20%). A major metabolite identified is 13-OH-lergotrile. The drug is also subject to N-demethylation.
Clinical Utility and Limitations
This compound demonstrated effectiveness in lowering elevated prolactin levels in conditions such as amenorrhea-galactorrhea.[6] It was also investigated for the treatment of Parkinson's disease.[2] However, its clinical development was terminated due to reports of hepatotoxicity, including elevated liver enzymes. This adverse effect has limited its therapeutic application.
Conclusion
This compound is a potent dopamine D2 receptor agonist with significant prolactin-inhibiting properties. Its mechanism of action through the D2 receptor signaling pathway in pituitary lactotrophs is well-characterized. While its clinical use has been precluded by safety concerns, the study of this compound has contributed to the understanding of dopaminergic regulation of prolactin secretion and has provided a valuable reference compound for the development of other dopamine agonists. Further research on the structure-activity relationships of ergoline derivatives may help in designing new prolactin inhibitors with improved safety profiles.
References
- 1. Dopamine receptor affinities in vitro and stereotypic activities in vivo of cabergoline in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dopamine neurons: effect of lergotrile on unit activity and transmitter synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dopamine receptor agonists in current clinical use: comparative dopamine receptor binding profiles defined in the human striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Effect of dopamine agonist (this compound) therapy on twenty-four hour secretion of prolactin in treated Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Prolactin (PRL)-Releasing Peptide Stimulates PRL Secretion from Human Fetal Pituitary Cultures and Growth Hormone Relea… [ouci.dntb.gov.ua]
Early Preclinical Studies of Lergotrile Mesylate in Parkinson's Disease Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the early preclinical studies of lergotrile (B1674762) mesylate, an ergoline (B1233604) derivative investigated for its therapeutic potential in Parkinson's disease. The document synthesizes available data on its mechanism of action, efficacy in animal models, and the experimental protocols used in these foundational studies.
Core Findings: Lergotrile as a Direct-Acting Dopamine (B1211576) Agonist
Early research identified lergotrile mesylate as a direct-acting dopamine agonist.[1] This was primarily demonstrated through its ability to reduce Parkinsonian-like symptoms in animal models with depleted dopamine and through its direct effects on the activity of dopamine neurons.
Quantitative Data from Preclinical Studies
The following tables summarize the key quantitative findings from early preclinical evaluations of this compound.
Table 1: Effect of this compound on Dopamine Neuron Activity in Rats
| Dosage (Cumulative IV) | Mean Inhibition of Firing Rate (%) | Number of Cells Recorded | Animal Model | Reference |
| 6 µg/kg | Significant Depression | Not Specified | Chloral Hydrate (B1144303) Anesthetized Rats | [2] |
| 100 µg/kg | 50% | Not Specified | Chloral Hydrate Anesthetized Rats | [2] |
Table 2: Anti-Tremor Efficacy of this compound in a Primate Model of Parkinsonism
| Animal Model | Treatment | Outcome | Reference |
| Monkeys with surgically induced tremor | This compound | Dose-dependent reduction in tremor intensity | [1] |
Note: Specific quantitative data on the percentage of tremor reduction at different doses were not available in the reviewed literature.
Experimental Protocols
Animal Models of Parkinson's Disease
The early preclinical evaluation of this compound utilized two primary animal models to simulate the motor deficits characteristic of Parkinson's disease.
1. Rat Model with Measurement of Dopaminergic Neuron Activity:
-
Objective: To determine the direct effect of lergotrile on the firing rate of dopamine neurons in the substantia nigra pars compacta.
-
Animal Model: Male Sprague-Dawley rats were used.
-
Anesthesia: Chloral hydrate was administered intraperitoneally.
-
Surgical Procedure: A burr hole was drilled in the skull to allow for the stereotaxic placement of a recording microelectrode into the substantia nigra.
-
Electrophysiological Recording: Extracellular single-unit recordings of spontaneously active dopamine neurons were obtained. These neurons were identified by their characteristic slow firing rate, long duration, and biphasic or triphasic action potential.
-
Drug Administration: this compound was administered intravenously in increasing cumulative doses.
-
Data Analysis: The firing rate of individual dopamine neurons was recorded before and after each dose of lergotrile to determine the dose-dependent inhibitory effect.[2]
2. Primate Model with Surgically-Induced Tremor:
-
Objective: To assess the efficacy of lergotrile in reducing Parkinsonian tremor.
-
Animal Model: Monkeys (species not consistently specified in lergotrile-specific papers, but rhesus and cynomolgus monkeys were common in this research area).
-
Surgical Procedure (Ventromedial Tegmental Lesion): This model involved the creation of a unilateral lesion in the ventromedial tegmentum (VMT) of the brainstem.[3] While a highly detailed, step-by-step protocol from the original lergotrile studies is not available, the general procedure during that era involved:
-
Anesthetizing the monkey.
-
Placing the animal in a stereotaxic frame.
-
Using predetermined coordinates to lower an electrode to the VMT.
-
Creating a lesion, typically through radiofrequency coagulation.
-
This lesion interrupts the nigrostriatal pathway, leading to a dopamine-deficient state on one side of the brain and resulting in contralateral tremor and other Parkinsonian signs.[3]
-
-
Behavioral Assessment: The primary endpoint was the intensity of the tremor, which was observed and scored.
-
Drug Administration: this compound was administered and the subsequent change in tremor intensity was recorded.[1]
Visualizing Experimental Workflows and Signaling Pathways
Experimental Workflow: Primate Model of Parkinsonism
Caption: Workflow for inducing and testing lergotrile in a primate tremor model.
Postulated Signaling Pathway of this compound
While specific binding affinities of lergotrile to dopamine receptor subtypes (D1, D2, D3, etc.) are not well-documented in the early literature, as an ergot derivative dopamine agonist, its primary mechanism of action is likely mediated through the D2 dopamine receptor. The following diagram illustrates the canonical signaling pathway for a D2 receptor agonist.
Caption: Postulated D2 receptor-mediated signaling pathway for lergotrile.
Conclusion
The early preclinical studies of this compound established its potential as a direct-acting dopamine agonist with efficacy in animal models of Parkinson's disease, particularly in reducing tremor. The primary models used were rats for neuropharmacological profiling and primates with surgically induced tremor for efficacy testing. While these foundational studies were crucial in guiding subsequent clinical trials, a lack of detailed, publicly available protocols and specific receptor binding data is a limitation of this historical research. This guide provides a consolidation of the available information to aid modern researchers in understanding the initial development of this compound.
References
- 1. D2 Dopamine Receptor Activation Facilitates Endocannabinoid-Mediated Long-Term Synaptic Depression of GABAergic Synaptic Transmission in Midbrain Dopamine Neurons via cAMP-Protein Kinase A Signaling | Journal of Neuroscience [jneurosci.org]
- 2. pnas.org [pnas.org]
- 3. Biochemistry, Dopamine Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
The Pharmacology of Ergoline Derivatives: A Technical Guide for Researchers
Introduction
Ergoline (B1233604) derivatives are a diverse class of compounds based on the tetracyclic ergoline ring system. Originally isolated from the ergot fungus (Claviceps purpurea), these molecules have a rich history in pharmacology, leading to the development of numerous clinically significant drugs.[1][2] Their therapeutic applications are broad, encompassing the treatment of Parkinson's disease, migraines, hyperprolactinemia, and dementia.[1] This technical guide provides an in-depth overview of the pharmacology of ergoline derivatives, focusing on their receptor interactions, signaling pathways, structure-activity relationships, and the experimental methodologies used in their characterization.
Core Pharmacology and Mechanism of Action
The pharmacological effects of ergoline derivatives are primarily mediated through their interaction with various G-protein coupled receptors (GPCRs), most notably dopamine (B1211576), serotonin (B10506) (5-hydroxytryptamine or 5-HT), and adrenergic receptors.[2][3][4] The ergoline scaffold shares structural similarities with the endogenous ligands for these receptors, allowing for a wide range of pharmacological activities, including agonism, partial agonism, and antagonism.[5][6] This complex receptor interaction profile contributes to both their therapeutic efficacy and their potential side effects.[1]
Dopaminergic Activity
Many ergoline derivatives exhibit significant activity at dopamine receptors, particularly the D2 subtype.[7] As D2 receptor agonists, they mimic the action of dopamine, which is crucial for their use in treating Parkinson's disease, a condition characterized by the degeneration of dopaminergic neurons.[1][8] Compounds like bromocriptine, cabergoline (B1668192), and pergolide (B1684310) are well-known dopamine agonists used for this purpose.[1][7] Their action at pituitary D2 receptors also leads to the inhibition of prolactin secretion, making them effective in the treatment of hyperprolactinemia.[5]
Serotonergic Activity
Ergoline derivatives display a complex array of effects on the serotonin system, acting as agonists, partial agonists, or antagonists at various 5-HT receptor subtypes.[1][5] For instance, some derivatives are potent agonists at 5-HT1A and 5-HT1D receptors, which is thought to contribute to their anti-migraine effects through vasoconstriction of cerebral blood vessels.[5] Conversely, antagonism at 5-HT2A receptors is another common feature, which may contribute to the antipsychotic properties of some derivatives and modulate their hallucinogenic potential.[1] The interaction with 5-HT2B receptors has been linked to the development of cardiac valvulopathy, a serious side effect associated with some ergoline derivatives.
Adrenergic Activity
Interaction with adrenergic receptors, particularly α-adrenergic subtypes, is another key aspect of the pharmacology of many ergoline derivatives.[2][9] Ergotamine and dihydroergotamine (B1670595), for example, are potent partial agonists at α-adrenergic receptors, contributing to their vasoconstrictive properties which are beneficial in the treatment of migraines.[5][9] The affinity for these receptors can also contribute to side effects such as hypertension.
Quantitative Data
The following tables summarize the receptor binding affinities, functional potencies, and pharmacokinetic parameters of selected ergoline derivatives.
Table 1: Receptor Binding Affinities (Ki, nM) of Selected Ergoline Derivatives
| Compound | D1 | D2 | D3 | 5-HT1A | 5-HT1D | 5-HT2A | α1A | α1B | α1D |
| Bromocriptine | - | 1.8 | 4.6 | 1.3 | 2.0 | 1.3 | 4.0 | 4.0 | 4.0 |
| Cabergoline | 537 | 0.61 | 1.27 | 1.2 | 1.6 | 2.5 | - | - | - |
| Lisuride | 56.7 | 0.95 | 1.08 | 2.0 | 1.3 | 1.0 | - | - | - |
| Pergolide | 447 | 1.9 | 0.86 | 2.0 | 1.3 | 1.3 | - | - | - |
| Ergotamine | - | 6.8 | - | 1.6 | 1.0 | 1.0 | 1.6 | 1.6 | 1.6 |
Data compiled from various sources.[10] Note that assay conditions can vary between studies, leading to variations in reported values.
Table 2: Functional Activity (EC50/IC50, nM) of Selected Ergoline Derivatives
| Compound | Receptor | Assay Type | Activity | Value (nM) |
| LEK-8842 | 5-HT2 | Rabbit Aorta Contraction | Partial Agonist (pD2=6.41) | ~389 |
| LEK-8842 | α-adrenoceptor | Rabbit Aorta Contraction | Agonist (pD2=6.41) | ~389 |
| LEK-8841 | 5-HT2 | Rabbit Aorta Contraction | Antagonist (pA2=7.93) | ~11.7 |
| LEK-8841 | α-adrenoceptor | Rabbit Aorta Contraction | Antagonist (pA2=6.45) | ~355 |
| Chanoclavine | 5-HT3A | Two-electrode voltage clamp | Antagonist (IC50) | 107,200 |
pD2 = -log(EC50); pA2 = -log(KB). Data extracted from cited literature.[11][12]
Table 3: Pharmacokinetic Parameters of Selected Ergoline Derivatives
| Compound | Tmax (hours) | Elimination Half-life (hours) | Bioavailability (%) | Protein Binding (%) |
| Bromocriptine | 2.5 ± 2 | 4.85 | Low | 90-96 |
| Cabergoline | 2-3 | 63-109 | Unknown | ~40 |
| Pergolide | 0.415 (median) | 5.86 | Low | - |
Data compiled from various sources.[13][14][15] Pharmacokinetic parameters can vary significantly based on formulation and patient population.
Experimental Protocols
Radioligand Binding Assay for Dopamine D2 Receptors
This protocol describes a competitive binding assay using [3H]spiperone to determine the affinity of test compounds for the dopamine D2 receptor.
Materials:
-
HEK-293 cells stably expressing human dopamine D2 receptors.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.
-
Radioligand: [3H]spiperone (specific activity ~70-90 Ci/mmol).
-
Non-specific binding control: 10 µM haloperidol (B65202).
-
Test compounds (ergoline derivatives) at various concentrations.
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail and liquid scintillation counter.
Procedure:
-
Membrane Preparation: Harvest cells and homogenize in ice-cold assay buffer. Centrifuge the homogenate at 4°C, and resuspend the pellet (membrane preparation) in fresh assay buffer. Determine protein concentration using a standard method (e.g., Bradford assay).
-
Assay Setup: In a 96-well plate, add in the following order:
-
Assay buffer.
-
Test compound dilutions or vehicle (for total binding) or 10 µM haloperidol (for non-specific binding).
-
Membrane preparation (typically 10-20 µg protein per well).
-
[3H]spiperone at a final concentration approximately equal to its Kd (e.g., 0.1-0.3 nM).
-
-
Incubation: Incubate the plates at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value (the concentration of compound that inhibits 50% of specific binding) using non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[1][2][16]
Calcium Mobilization Assay for 5-HT2A Receptor Activation
This protocol measures the activation of Gq-coupled 5-HT2A receptors by detecting changes in intracellular calcium concentration.
Materials:
-
CHO or HEK-293 cells stably expressing human 5-HT2A receptors.
-
Cell culture medium (e.g., DMEM/F12).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Calcium 6).
-
Pluronic F-127.
-
Agonist (e.g., serotonin or test ergoline derivative).
-
Antagonist (e.g., ketanserin) for validation.
-
Fluorescence plate reader with automated injection capabilities (e.g., FLIPR).
Procedure:
-
Cell Plating: Seed the 5-HT2A expressing cells into black-walled, clear-bottom 96-well plates and culture overnight.
-
Dye Loading: Prepare a loading solution containing the calcium-sensitive dye and Pluronic F-127 in assay buffer. Remove the cell culture medium and add the dye loading solution to each well. Incubate the plate at 37°C for 60 minutes in the dark.
-
Compound Preparation: Prepare serial dilutions of the test compounds (agonists) in assay buffer in a separate 96-well plate.
-
Measurement: Place both the cell plate and the compound plate into the fluorescence plate reader. The instrument will first measure the baseline fluorescence of each well. Then, it will automatically inject the test compounds into the corresponding wells of the cell plate and immediately begin recording the fluorescence intensity over time.
-
Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Calculate the peak fluorescence response for each well. Plot the response against the logarithm of the agonist concentration to generate a dose-response curve and determine the EC50 value (the concentration of agonist that produces 50% of the maximal response).[5][17][18]
6-Hydroxydopamine (6-OHDA) Rat Model of Parkinson's Disease
This animal model is used to assess the anti-parkinsonian effects of ergoline derivatives.
Animals:
-
Male Sprague-Dawley or Wistar rats (200-250 g).
Materials:
-
6-hydroxydopamine (6-OHDA) hydrochloride.
-
Ascorbic acid-saline solution (0.02% w/v).
-
Anesthetic (e.g., isoflurane).
-
Stereotaxic apparatus.
-
Hamilton syringe.
-
Dopamine agonist for rotational behavior testing (e.g., apomorphine).
-
Rotometer.
Procedure:
-
Anesthesia and Stereotaxic Surgery: Anesthetize the rat and place it in a stereotaxic frame. Make a midline incision on the scalp to expose the skull.
-
6-OHDA Injection: Drill a small hole in the skull over the desired injection site (e.g., the medial forebrain bundle or the substantia nigra). Prepare a fresh solution of 6-OHDA in ascorbic acid-saline. Slowly infuse the 6-OHDA solution into the target brain region using a Hamilton syringe. The 6-OHDA will selectively destroy dopaminergic neurons.
-
Recovery: Suture the scalp incision and allow the animal to recover for at least two weeks to allow for the full development of the lesion.
-
Behavioral Testing (Rotational Behavior): To confirm the lesion and to test the efficacy of a drug, administer a dopamine agonist like apomorphine. The unilateral loss of dopamine neurons will cause the rat to rotate in a direction contralateral to the lesion. Place the rat in a rotometer, which automatically counts the number of full rotations. A significant number of rotations confirms a successful lesion.
-
Drug Treatment: Administer the test ergoline derivative to the lesioned rats and measure the effect on rotational behavior. A reduction in apomorphine-induced rotations or the induction of ipsilateral rotations can indicate a therapeutic effect.
-
Histological Confirmation: At the end of the study, the brains can be processed for immunohistochemical staining (e.g., for tyrosine hydroxylase) to confirm the extent of the dopaminergic lesion.[3][19][20][21][22]
Signaling Pathways and Visualizations
The interaction of ergoline derivatives with their target receptors initiates intracellular signaling cascades that ultimately mediate their physiological effects. The following diagrams, generated using the DOT language, illustrate the primary signaling pathways for the D2 dopamine receptor, 5-HT2A serotonin receptor, and α1-adrenergic receptor.
Dopamine D2 Receptor Signaling Pathway (Agonist Action)
Dopamine D2 receptors are coupled to the inhibitory G-protein, Gi/o. Agonist binding by an ergoline derivative leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity.
Caption: Dopamine D2 receptor agonist signaling pathway.
Serotonin 5-HT2A Receptor Signaling Pathway (Antagonist Action)
Serotonin 5-HT2A receptors are coupled to the Gq G-protein. Their activation leads to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). An ergoline antagonist would block this pathway.
Caption: Serotonin 5-HT2A receptor antagonist signaling pathway.
Alpha-1 Adrenergic Receptor Signaling Pathway (Partial Agonist Action)
Similar to 5-HT2A receptors, α1-adrenergic receptors are coupled to Gq. A partial agonist would activate this pathway, but to a lesser extent than a full agonist like norepinephrine. This leads to a submaximal activation of PLC and subsequent downstream signaling.
Caption: Alpha-1 adrenergic receptor partial agonist signaling.
Structure-Activity Relationships
The pharmacological profile of an ergoline derivative is highly dependent on the substitutions on the ergoline nucleus. For example:
-
Substitution at the N1 position: Methylation at N1 can influence selectivity between 5-HT receptor subtypes.
-
Substitution at the C8 position: The nature of the substituent at C8 is a major determinant of the overall pharmacological activity. Small amide substituents often lead to potent 5-HT receptor ligands, while larger peptide moieties are found in classic ergot alkaloids like ergotamine.
-
Saturation of the D-ring: Hydrogenation of the 9,10-double bond can alter the agonist/antagonist profile at various receptors. For example, dihydroergotamine has a different pharmacological profile compared to ergotamine.
-
Substitution on the aromatic ring: Halogenation, such as bromination at the C2 position in bromocriptine, can enhance dopamine D2 receptor agonist activity.
These structure-activity relationships highlight the potential for fine-tuning the pharmacological properties of ergoline derivatives through chemical modification to develop more selective and efficacious drugs.
Conclusion
Ergoline derivatives represent a cornerstone of neuropharmacology, with a remarkable diversity of actions on key neurotransmitter systems. Their complex pharmacology, arising from interactions with multiple receptor subtypes, provides both therapeutic opportunities and challenges. A thorough understanding of their receptor binding profiles, functional activities, and downstream signaling pathways, as elucidated through the experimental protocols described herein, is essential for the rational design and development of new and improved ergoline-based therapeutics. Future research will likely focus on developing derivatives with greater receptor subtype selectivity to maximize therapeutic benefit while minimizing adverse effects.
References
- 1. [3H]-Spiperone Competition Binding to Dopamine D2, D3 and D4 Receptors [bio-protocol.org]
- 2. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 6-OHDA lesion models of Parkinson’s disease in the rat | Semantic Scholar [semanticscholar.org]
- 4. Ergoline derivatives: receptor affinity and selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 6. Microdialysis of dopamine interpreted with quantitative model incorporating probe implantation trauma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [3H]-Spiperone Competition Binding to Dopamine D2, D3 and D4 Receptors [en.bio-protocol.org]
- 8. Dopamine and Dopamine-Related Ligands Can Bind Not Only to Dopamine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacological properties of a wide array of ergolines at functional alpha(1)-adrenoceptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Dopamine receptor agonists in current clinical use: comparative dopamine receptor binding profiles defined in the human striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Structure-activity study of some newly synthesized ergoline derivatives on 5-HT2 receptors and alpha-adrenoceptors in rabbit isolated aorta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Differential Regulation of Human Serotonin Receptor Type 3A by Chanoclavine and Ergonovine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. krex.k-state.edu [krex.k-state.edu]
- 14. Bromocriptine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Clinical pharmacokinetics of cabergoline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]Spiperone binding to D2 and D3 dopamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Quantitative changes in intracellular calcium and extracellular-regulated kinase activation measured in parallel in CHO cells stably expressing serotonin (5-HT) 5-HT2A or 5-HT2C receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 19. 6-OHDA Lesion Models of Parkinson’s Disease in the Rat | Springer Nature Experiments [experiments.springernature.com]
- 20. Development of a Unilaterally-lesioned 6-OHDA Mouse Model of Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Modeling Parkinson’s Disease in Rats | Thermo Fisher Scientific - UK [thermofisher.com]
- 22. 6-OHDA Unilateral Lesion Rat Model of Parkinson’s Disease - Creative Biolabs [creative-biolabs.com]
Lergotrile Mesylate: An In-Depth Examination of Potential Off-Target Effects on Serotonin Receptors
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Introduction to Lergotrile (B1674762) Mesylate
Lergotrile is a synthetic ergoline (B1233604) derivative that has been primarily studied for its potent agonist activity at dopamine (B1211576) D2 receptors. Its development was focused on the treatment of Parkinson's disease and hyperprolactinemia. As with many ergoline compounds, its chemical structure suggests the potential for a broader pharmacological profile, including possible interactions with adrenergic and serotonergic receptors. Understanding these off-target activities is crucial for a complete pharmacological characterization and for anticipating potential clinical side effects.
Off-Target Serotonergic Activity: A Data Gap
A comprehensive review of publicly available pharmacological data reveals a notable absence of specific binding and functional data for lergotrile mesylate at serotonin (B10506) receptors. Searches of the NIMH PDSP Ki Database and the ChEMBL database did not yield quantitative metrics such as Ki values from radioligand binding assays or EC50 and Emax values from functional assays for any of the 5-HT receptor subtypes. This lack of data prevents a direct assessment of lergotrile's serotonergic profile and highlights an area for future research.
Experimental Protocols for Characterizing Serotonergic Activity
To facilitate the investigation of this compound's potential interactions with serotonin receptors, this section provides detailed methodologies for standard, robust, and widely used in vitro assays.
Radioligand Binding Assays
Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor. These assays measure the displacement of a radiolabeled ligand with known affinity by the test compound.
Objective: To determine the equilibrium dissociation constant (Ki) of this compound for various 5-HT receptor subtypes.
Materials:
-
Membrane preparations from cells stably expressing the human 5-HT receptor subtype of interest (e.g., CHO-K1 or HEK293 cells).
-
Radiolabeled ligand specific for the 5-HT receptor subtype (e.g., [3H]-8-OH-DPAT for 5-HT1A, [3H]-Ketanserin for 5-HT2A, [3H]-GR113808 for 5-HT4).
-
This compound stock solution.
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.1 mM EDTA, pH 7.4).
-
Non-specific binding control (a high concentration of a known, non-radiolabeled ligand for the receptor).
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation fluid.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, combine the cell membrane preparation, the radiolabeled ligand (at a concentration close to its Kd), and either this compound, assay buffer (for total binding), or the non-specific binding control.
-
Incubate the plate at a specified temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Wash the filters rapidly with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) from the competition curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its equilibrium dissociation constant.
Functional Assays
Functional assays are essential to determine whether a compound acts as an agonist, antagonist, or inverse agonist at a receptor. The choice of assay depends on the G-protein coupling of the 5-HT receptor subtype.
Objective: To measure the effect of this compound on adenylyl cyclase activity, which is modulated by Gs- (stimulatory) and Gi- (inhibitory) coupled 5-HT receptors (e.g., 5-HT1, 5-HT4, 5-HT5, 5-HT6, 5-HT7).
Materials:
-
Cells stably expressing the 5-HT receptor of interest.
-
This compound stock solution.
-
Forskolin (B1673556) (an adenylyl cyclase activator, used for Gi-coupled receptor assays).
-
A known agonist for the receptor (positive control).
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
Cell culture medium.
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
Procedure for Gs-coupled receptors (e.g., 5-HT4, 5-HT6, 5-HT7):
-
Seed cells in a 96-well plate and allow them to adhere.
-
Pre-incubate the cells with a PDE inhibitor.
-
Add serial dilutions of this compound or the known agonist to the wells.
-
Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP assay kit.
-
Plot the cAMP concentration against the logarithm of the this compound concentration to generate a dose-response curve.
-
Determine the EC50 (potency) and Emax (efficacy) values.
Procedure for Gi-coupled receptors (e.g., 5-HT1, 5-HT5):
-
Follow steps 1 and 2 as for Gs-coupled receptors.
-
Add serial dilutions of this compound.
-
Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.
-
Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels.
-
Plot the inhibition of forskolin-stimulated cAMP production against the logarithm of the this compound concentration.
-
Determine the IC50 (potency) and Imax (efficacy) of inhibition.
Objective: To measure the activation of phospholipase C (PLC) by Gq-coupled 5-HT receptors (e.g., 5-HT2 family) by quantifying the accumulation of inositol (B14025) monophosphate (IP1), a stable downstream metabolite of IP3.
Materials:
-
Cells stably expressing the 5-HT receptor of interest.
-
This compound stock solution.
-
A known agonist for the receptor.
-
Assay buffer containing lithium chloride (LiCl) to inhibit the degradation of IP1.
-
IP1 assay kit (e.g., HTRF).
Procedure:
-
Seed cells in a 96-well plate.
-
Replace the culture medium with assay buffer containing LiCl.
-
Add serial dilutions of this compound or the known agonist.
-
Incubate for a specified time (e.g., 60 minutes) at 37°C.
-
Lyse the cells and measure the accumulated IP1 levels according to the assay kit manufacturer's instructions.
-
Plot the IP1 concentration against the logarithm of the this compound concentration to generate a dose-response curve.
-
Determine the EC50 and Emax values.
Objective: To measure the transient increase in intracellular calcium concentration following the activation of Gq-coupled 5-HT receptors.
Materials:
-
Cells stably expressing the 5-HT receptor of interest.
-
This compound stock solution.
-
A known agonist for the receptor.
-
A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
A fluorescence plate reader with an injection system (e.g., FLIPR).
Procedure:
-
Seed cells in a black-walled, clear-bottom 96-well plate.
-
Load the cells with the calcium-sensitive fluorescent dye according to the dye manufacturer's protocol.
-
Wash the cells to remove excess dye.
-
Place the plate in the fluorescence plate reader and measure the baseline fluorescence.
-
Inject serial dilutions of this compound or the known agonist into the wells.
-
Immediately begin measuring the change in fluorescence over time.
-
The peak fluorescence intensity is proportional to the increase in intracellular calcium.
-
Plot the peak fluorescence change against the logarithm of the this compound concentration to generate a dose-response curve.
-
Determine the EC50 and Emax values.
Serotonin Receptor Signaling Pathways
The following diagrams illustrate the canonical signaling pathways for the major families of serotonin receptors.
Understanding the Hepatotoxicity of Lergotrile Mesylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lergotrile (B1674762) mesylate, an ergot derivative once investigated as a dopamine (B1211576) agonist for the treatment of Parkinson's disease, was withdrawn from clinical development due to concerns about hepatotoxicity. This guide provides an in-depth technical overview of the available knowledge regarding lergotrile-induced liver injury. It is designed to offer a comprehensive resource for researchers, scientists, and drug development professionals, summarizing clinical findings, exploring potential mechanisms of toxicity, and detailing relevant experimental protocols for investigating similar drug-induced liver injury (DILI) liabilities.
Clinical Manifestations of Lergotrile Hepatotoxicity
Clinical studies in patients with idiopathic parkinsonism revealed a significant incidence of hepatotoxicity associated with lergotrile mesylate administration. The primary clinical biochemistry indicator was the elevation of serum aminotransferases.
Table 1: Summary of Clinical Hepatotoxicity Data for this compound[1]
| Parameter | Observation |
| Patient Population | Patients with idiopathic parkinsonism |
| Dosage | 50 to 150 mg daily (oral) |
| Incidence of Hepatotoxicity | 12 out of 19 patients (63%) showed increased serum alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST) activities. |
| Histopathological Findings (from liver biopsies of 3 patients) | - Mild acute hepatocellular injury- Proliferation of the smooth endoplasmic reticulum- Distinctive mitochondrial changes |
Proposed Mechanisms of Lergotrile-Induced Hepatotoxicity
While the precise molecular mechanisms of lergotrile hepatotoxicity have not been fully elucidated in dedicated preclinical studies, the clinical findings, particularly the observed mitochondrial alterations, and the chemical structure of lergotrile, point towards two primary, potentially interconnected, pathways: mitochondrial dysfunction and bioactivation to reactive metabolites .
Mitochondrial Dysfunction
The observation of "unique mitochondrial changes" in the hepatocytes of patients treated with lergotrile is a critical finding.[1] Drug-induced mitochondrial injury is a well-established mechanism of hepatotoxicity.[2][3] It can disrupt cellular energy homeostasis and initiate cell death pathways.
Potential mechanisms by which a drug like lergotrile could induce mitochondrial toxicity include:
-
Inhibition of the Electron Transport Chain (ETC): Direct inhibition of one or more of the ETC complexes can impair oxidative phosphorylation, leading to a decrease in ATP synthesis and an increase in the production of reactive oxygen species (ROS).[2]
-
Opening of the Mitochondrial Permeability Transition Pore (MPTP): This can lead to the collapse of the mitochondrial membrane potential, swelling of the mitochondria, and release of pro-apoptotic factors like cytochrome c.[3]
-
Impairment of Fatty Acid β-oxidation: Inhibition of this pathway can lead to the accumulation of lipids (steatosis) and cellular injury.[4]
Bioactivation and Reactive Metabolite Formation
The chemical structure of lergotrile contains a cyanide group, which has been suggested as a potential culprit in its hepatotoxicity.[1] Aliphatic nitriles can undergo metabolic processing that may lead to the liberation of cyanide, a potent inhibitor of cytochrome c oxidase (Complex IV) in the mitochondrial electron transport chain.[5]
Furthermore, the ergot alkaloid structure itself can be a substrate for cytochrome P450 (CYP) enzymes, leading to the formation of electrophilic reactive metabolites. These reactive species can covalently bind to cellular macromolecules, including proteins and DNA, leading to cellular dysfunction, oxidative stress, and an immune response.[6][7]
The proposed sequence of events is as follows:
-
Metabolic Activation: Lergotrile is metabolized by hepatic CYP enzymes.
-
Reactive Metabolite Generation: This metabolism produces chemically reactive species. Concurrently, metabolism may liberate cyanide.
-
Cellular Damage: The reactive metabolites may form covalent adducts with cellular proteins, particularly mitochondrial proteins. Liberated cyanide could directly inhibit mitochondrial respiration.
-
Mitochondrial Dysfunction: Covalent binding and/or direct inhibition of the ETC leads to impaired mitochondrial function, ATP depletion, and increased oxidative stress.
-
Hepatocellular Injury: The culmination of these events results in hepatocyte death (necrosis or apoptosis) and the release of liver enzymes (ALT, AST) into the bloodstream.
Experimental Protocols for Investigating Hepatotoxicity
The following are detailed methodologies for key experiments that could be used to investigate the hepatotoxicity of a compound like this compound.
Protocol 1: In Vitro Cytotoxicity Assessment in Human Hepatocytes
-
Objective: To determine the direct cytotoxic potential of the compound on human liver cells and establish a concentration-response relationship (e.g., IC50).
-
Methodology:
-
Cell Culture: Cryopreserved primary human hepatocytes are thawed and plated on collagen-coated plates. Cells are allowed to attach and form a monolayer for 24-48 hours.
-
Compound Treatment: A range of concentrations of the test compound (e.g., this compound) are prepared in culture medium. The medium on the hepatocytes is replaced with the compound-containing medium.
-
Incubation: Cells are incubated for a defined period (e.g., 24, 48, or 72 hours).
-
Viability Assay: Cell viability is assessed using a method such as the MTS assay, which measures the metabolic activity of the cells, or by measuring cellular ATP content.
-
Data Analysis: The results are plotted as percentage of viable cells versus compound concentration, and the IC50 value (the concentration that causes 50% inhibition of cell viability) is calculated.[8]
-
Protocol 2: Assessment of Mitochondrial Function
-
Objective: To evaluate the effect of the compound on mitochondrial respiration and membrane potential.
-
Methodology (using high-resolution respirometry):
-
Hepatocyte Preparation: Freshly isolated or cultured hepatocytes are permeabilized with a mild detergent like digitonin (B1670571) to allow for the measurement of mitochondrial respiration with specific substrates and inhibitors.
-
Respirometry: The permeabilized cells are placed in the chamber of a high-resolution respirometer (e.g., Oroboros Oxygraph-2k).
-
Substrate-Uncoupler-Inhibitor Titration (SUIT) Protocol: A sequential titration of various substrates (e.g., pyruvate, malate, glutamate (B1630785) for Complex I; succinate (B1194679) for Complex II) and inhibitors (e.g., rotenone (B1679576) for Complex I; antimycin A for Complex III) is performed to assess the function of different parts of the electron transport chain. The test compound is added at various concentrations to determine its effect on different respiratory states.
-
Mitochondrial Membrane Potential: In parallel experiments with intact hepatocytes, a fluorescent dye such as TMRM (tetramethylrhodamine, methyl ester) is used to measure changes in mitochondrial membrane potential via fluorescence microscopy or flow cytometry. A decrease in fluorescence indicates mitochondrial depolarization.[9]
-
Protocol 3: Reactive Metabolite Trapping with Glutathione (B108866) (GSH)
-
Objective: To detect the formation of electrophilic reactive metabolites by trapping them with a nucleophile, glutathione.
-
Methodology:
-
Incubation: The test compound is incubated with human liver microsomes, an NADPH-generating system (to support CYP450 activity), and a high concentration of glutathione (GSH).
-
Sample Preparation: At the end of the incubation, the reaction is stopped (e.g., with cold acetonitrile), and the protein is precipitated. The supernatant is collected.
-
LC-MS/MS Analysis: The supernatant is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The instrument is set to look for the characteristic mass of the GSH-conjugated metabolites.
-
Data Interpretation: The presence of GSH adducts confirms the formation of reactive metabolites. The structure of the adducts can provide insights into the site of metabolic activation on the parent molecule.[7][10]
-
Protocol 4: Covalent Binding Assay
-
Objective: To quantify the extent of covalent binding of a radiolabeled compound to liver proteins.
-
Methodology:
-
Radiolabeled Compound: A radiolabeled version of the test compound (e.g., with 14C or 3H) is required.
-
Incubation: The radiolabeled compound is incubated with human liver microsomes or hepatocytes in the presence of an NADPH-generating system.
-
Protein Precipitation and Washing: After incubation, the protein is precipitated with a solvent like acetonitrile. The protein pellet is then repeatedly washed to remove any non-covalently bound radioactivity.
-
Quantification: The amount of radioactivity remaining in the protein pellet is quantified by liquid scintillation counting. The protein concentration is determined by a standard protein assay (e.g., BCA assay).
-
Calculation: The extent of covalent binding is expressed as pmol equivalents of the compound bound per mg of protein.[11]
-
Visualizations: Signaling Pathways and Workflows
Figure 1: Hypothesized Signaling Pathway for Lergotrile Hepatotoxicity
Caption: Hypothesized pathway of lergotrile-induced hepatotoxicity.
Figure 2: Experimental Workflow for Assessing DILI Potential
Caption: A tiered workflow for investigating drug-induced liver injury.
Conclusion
The case of this compound underscores the critical importance of identifying potential hepatotoxicity early in drug development. While the available data on lergotrile is primarily clinical, it provides valuable insights into a likely mechanism involving mitochondrial dysfunction, possibly initiated by the formation of reactive metabolites. For drug development professionals, the lergotrile case serves as a reminder that structural features, such as a cyanide group, warrant careful preclinical toxicological evaluation. By employing a comprehensive suite of in vitro assays, as detailed in this guide, researchers can better predict and understand the potential for DILI, ultimately leading to the development of safer medicines.
References
- 1. Hepatocellular injury with distinctive mitochondrial changes induced by this compound: a dopaminergic ergot derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mitochondria as the Target of Hepatotoxicity and Drug-Induced Liver Injury: Molecular Mechanisms and Detection Methods | MDPI [mdpi.com]
- 3. Mitochondrial dysfunction as a mechanism of drug-induced hepatotoxicity: current understanding and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biochemical mechanisms in drug-induced liver injury: Certainties and doubts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The role of cyanide liberation in the acute toxicity of aliphatic nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sop.washington.edu [sop.washington.edu]
- 7. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 8. In vitro cytotoxicity of selected chemicals commonly produced during fire combustion using human cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Drug-induced mitochondrial impairment in liver cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Practical approaches to resolving reactive metabolite liabilities in early discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Protein Targets of Reactive Electrophiles in Human Liver Microsomes - PMC [pmc.ncbi.nlm.nih.gov]
Lergotrile Mesylate: A Deep Dive into its Dopamine D2 Receptor Selectivity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lergotrile mesylate, an ergoline (B1233604) derivative, has been a subject of pharmacological interest primarily for its activity as a dopamine (B1211576) receptor agonist. This technical guide provides an in-depth analysis of its selectivity for the dopamine D2 receptor. Through a compilation of quantitative binding affinity data, detailed experimental methodologies, and visual representations of relevant biological pathways and laboratory workflows, this document aims to serve as a comprehensive resource for researchers and professionals in the field of drug development and neuropharmacology. The presented data and protocols are synthesized from various scientific studies to ensure a thorough understanding of Lergotrile's interaction with the D2 receptor and its broader receptor profile.
Introduction
Lergotrile is a synthetic ergot derivative that has been investigated for its therapeutic potential, particularly in conditions associated with dopamine system dysregulation, such as Parkinson's disease.[1] Its primary mechanism of action is the stimulation of dopamine receptors. Understanding the selectivity of a compound for a specific receptor subtype is paramount in drug development to maximize therapeutic efficacy while minimizing off-target effects. This guide focuses on the selectivity of this compound for the dopamine D2 receptor, a key target in the treatment of various neurological and psychiatric disorders.
Quantitative Receptor Binding Profile
The selectivity of this compound for the dopamine D2 receptor has been characterized through radioligand binding assays. The following tables summarize the binding affinities (Ki values) of Lergotrile for various receptors. The Ki value represents the concentration of the drug that will bind to 50% of the receptors in the absence of the radioligand and is an inverse measure of binding affinity (a lower Ki value indicates higher affinity).
Table 1: this compound Binding Affinity at Dopamine Receptors
| Receptor Subtype | Radioligand | Tissue/Cell Line | Ki (nM) | Reference |
| Dopamine D2High | [3H]domperidone | Rat Striatum | 6.2 | [2] |
| Dopamine D1High | [3H]SCH23390 | Rat Striatum | No affinity detected | [2] |
Note: The D2High state represents the high-affinity state of the D2 receptor for agonists and is thought to be the functionally relevant state for agonist-mediated signaling.
Dopamine D2 Receptor Signaling Pathway
Lergotrile, as a dopamine D2 receptor agonist, modulates intracellular signaling cascades upon binding to the receptor. The D2 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gi/o family of G proteins. Activation of the D2 receptor by an agonist like Lergotrile initiates a series of intracellular events.
Experimental Protocols
The determination of Lergotrile's binding affinity and functional activity at the D2 receptor relies on established in vitro assays. The following are detailed methodologies for key experiments.
Radioligand Binding Assay (Competitive Inhibition)
This assay is used to determine the binding affinity (Ki) of an unlabeled compound (Lergotrile) by measuring its ability to displace a radiolabeled ligand from the receptor.
Objective: To determine the Ki of Lergotrile for the dopamine D2 receptor.
Materials:
-
Radioligand: [3H]domperidone (a D2 antagonist)
-
Unlabeled Ligand: this compound
-
Tissue Preparation: Rat striatal membranes (or cells expressing the D2 receptor)
-
Assay Buffer: Tris-HCl buffer with physiological salts
-
Non-specific Binding Control: A high concentration of a potent D2 antagonist (e.g., haloperidol)
-
Filtration Apparatus: Glass fiber filters and a cell harvester
-
Scintillation Counter
Procedure:
-
Membrane Preparation: Homogenize rat striatum tissue in ice-cold buffer and centrifuge to isolate the membrane fraction containing the D2 receptors. Resuspend the pellet in fresh assay buffer.
-
Assay Setup: In a series of tubes or a 96-well plate, add a constant concentration of the radioligand ([3H]domperidone).
-
Competition: Add increasing concentrations of this compound to the tubes.
-
Controls:
-
Total Binding: Tubes containing only the radioligand and membrane preparation.
-
Non-specific Binding: Tubes containing the radioligand, membrane preparation, and a saturating concentration of a non-labeled D2 antagonist (e.g., haloperidol).
-
-
Incubation: Incubate the mixture at a specific temperature (e.g., room temperature) for a set period to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each tube through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the Lergotrile concentration.
-
Determine the IC50 value (the concentration of Lergotrile that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Functional Assay: cAMP Accumulation Assay
This assay measures the functional consequence of D2 receptor activation by an agonist. Since the D2 receptor is coupled to Gi, its activation leads to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.
Objective: To determine the functional potency (EC50) and efficacy (Emax) of Lergotrile at the dopamine D2 receptor.
Materials:
-
Cell Line: A cell line stably expressing the human dopamine D2 receptor (e.g., CHO-K1 or HEK293 cells).
-
Adenylyl Cyclase Stimulator: Forskolin (B1673556) (to increase basal cAMP levels).
-
Test Compound: this compound.
-
cAMP Detection Kit: Commercially available kits (e.g., HTRF, ELISA, or AlphaScreen).
-
Cell Culture Reagents.
Procedure:
-
Cell Culture: Culture the D2 receptor-expressing cells to an appropriate density in 96-well plates.
-
Pre-incubation: Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.
-
Stimulation and Inhibition:
-
Add increasing concentrations of this compound to the wells.
-
Add a fixed concentration of forskolin to all wells (except for the basal control) to stimulate adenylyl cyclase and raise intracellular cAMP levels.
-
-
Incubation: Incubate the plate at 37°C for a specified time to allow for the modulation of cAMP production.
-
Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercial detection kit according to the manufacturer's instructions.
-
Data Analysis:
-
Plot the cAMP levels against the logarithm of the Lergotrile concentration.
-
Determine the EC50 value, which is the concentration of Lergotrile that produces 50% of its maximal inhibitory effect on forskolin-stimulated cAMP accumulation.
-
Determine the Emax, which is the maximum inhibitory effect of Lergotrile, often expressed as a percentage of the forskolin-stimulated response.
-
Discussion of Selectivity
The available data indicates that this compound exhibits a notable selectivity for the dopamine D2 receptor, particularly the high-affinity state (D2High), with a Ki value in the low nanomolar range (6.2 nM).[2] Importantly, no significant affinity was detected for the dopamine D1High receptor state, suggesting a high degree of selectivity for D2 over D1 receptors.[2] This D2-preferential binding profile is consistent with its classification as a dopamine agonist for the treatment of Parkinson's disease, where stimulating D2 receptors is a key therapeutic strategy.
The lack of D1 receptor affinity is a significant feature, as D1 receptor stimulation has been associated with certain side effects. The selectivity of Lergotrile for D2 receptors over other monoamine receptors, such as serotonin (B10506) and adrenergic receptors, would require further comprehensive binding studies to be fully elucidated. However, its primary characterization as a dopamine agonist points to the D2 receptor as its main target.
Conclusion
This compound is a potent dopamine D2 receptor agonist with a clear selectivity for the D2 receptor subtype over the D1 subtype. This selectivity is supported by quantitative binding data demonstrating a low nanomolar affinity for the D2High receptor state and a lack of affinity for the D1High state. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of Lergotrile and other D2 receptor ligands. The provided diagrams of the D2 signaling pathway and experimental workflows offer visual aids to facilitate a deeper understanding of the molecular pharmacology of Lergotrile. This in-depth technical guide serves as a valuable resource for scientists and researchers dedicated to the development of more selective and effective therapies targeting the dopaminergic system.
References
Methodological & Application
Lergotrile Mesylate: Application Notes and Protocols for Rat Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lergotrile (B1674762) mesylate, an ergoline (B1233604) derivative, is a potent dopamine (B1211576) D2 receptor agonist.[1][2] It has been investigated for its effects on the central nervous system, particularly its ability to inhibit prolactin secretion and its potential therapeutic applications in conditions like Parkinson's disease.[1][3] These application notes provide detailed experimental protocols for utilizing lergotrile mesylate in rat models to study its pharmacological effects.
Data Presentation
The following tables summarize quantitative data for key experimental parameters when using this compound in rat models.
Table 1: Dosage and Administration for Various Experimental Models
| Experimental Model | Route of Administration | Dosage Range | Vehicle | Species/Strain | Reference |
| Prolactin Inhibition | Intraperitoneal (i.p.) | 4.5 mg/kg daily | Aqueous Solution | Aged female rats | [4] |
| Hyperglycemia Induction | Intraperitoneal (i.p.) | 5 mg/kg | Saline | Male rats | [5] |
| Inhibition of Dopamine Neuron Activity | Intravenous (i.v.) | 6 µg/kg - 100 µg/kg (cumulative) | Not specified | Male rats | [6] |
| Stereotypic Behavior | Not specified | Not specified | Not specified | Rats | [7] |
Table 2: Summary of this compound Effects in Rat Models
| Effect | Dosage | Route | Time to Effect | Duration of Effect | Reference |
| Prolactin Secretion Inhibition | Not specified | i.p. | Within 1 hour | Several hours | [8] |
| Hyperglycemia | 5 mg/kg | i.p. | Onset before behavioral signs | Not specified | [5] |
| Inhibition of Dopamine Neuron Firing | 6 µg/kg | i.v. | Rapid | Not specified | [6] |
| Stereotypic Behavior Induction | Not specified | Not specified | Not specified | Not specified | [7] |
Experimental Protocols
Drug Preparation
Objective: To prepare this compound for in vivo administration in rats.
Materials:
-
This compound powder
-
Sterile 0.9% saline solution
-
Sterile vials
-
Vortex mixer
-
Analytical balance
-
Sterile filters (0.22 µm)
Protocol:
-
Accurately weigh the desired amount of this compound powder using an analytical balance.
-
In a sterile vial, add the appropriate volume of sterile 0.9% saline to achieve the target concentration.
-
Vortex the solution until the this compound is completely dissolved.
-
For intravenous administration, filter the solution through a 0.22 µm sterile filter to ensure sterility and remove any potential particulates.
-
Store the prepared solution appropriately, protected from light, and use within a specified timeframe as determined by stability studies.
Prolactin Inhibition Studies
Objective: To assess the inhibitory effect of this compound on prolactin secretion in rats.
Materials:
-
This compound solution
-
Rat restraint device
-
Blood collection tubes (e.g., with EDTA)
-
Centrifuge
-
Pipettes and tips
-
Rat prolactin ELISA kit
Protocol:
-
House adult female rats under controlled environmental conditions.
-
Administer this compound via the desired route (e.g., intraperitoneal injection).
-
At predetermined time points (e.g., 1, 2, 4, and 8 hours post-administration), collect blood samples from the tail vein or via cardiac puncture under anesthesia.
-
Collect the blood into appropriate tubes and centrifuge to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
Measure prolactin concentrations in the plasma samples using a commercially available rat prolactin ELISA kit, following the manufacturer's instructions.
Induction of Hyperglycemia
Objective: To induce and measure hyperglycemia in rats following this compound administration.
Materials:
-
This compound solution
-
Glucometer and test strips
-
Lancets for blood collection
-
Rat restraint device
Protocol:
-
Fast adult male rats overnight (approximately 12-16 hours) with free access to water.
-
Record the baseline blood glucose levels from a tail prick using a glucometer.
-
Administer this compound at a dose of 5 mg/kg via intraperitoneal injection.[5]
-
Measure blood glucose levels at various time points post-injection (e.g., 30, 60, 90, and 120 minutes).
-
Monitor the animals for any behavioral changes.
Assessment of Stereotypic Behavior
Objective: To quantify stereotypic behaviors induced by this compound in rats.
Materials:
-
This compound solution
-
Observation cages (e.g., clear Plexiglas)
-
Video recording equipment (optional but recommended)
-
Scoring sheet
Protocol:
-
Habituate the rats to the observation cages for a set period before the experiment.
-
Administer this compound at the desired dose.
-
Immediately after administration, place the rat in the observation cage.
-
Observe and score the presence and intensity of stereotypic behaviors at regular intervals (e.g., every 5 minutes for a total of 60-120 minutes).
-
Use a standardized rating scale for stereotypy. An example scale is provided below[7]:
-
0: Asleep or stationary
-
1: Active, with normal exploratory behavior
-
2: Repetitive sniffing, head movements, or rearing
-
3: Continuous sniffing of the cage floor or walls
-
4: Repetitive licking or gnawing of the cage
-
5: Intense, continuous gnawing or licking of a specific area
-
Evaluation of Motor Activity (Open-Field Test)
Objective: To assess the impact of this compound on general locomotor activity and exploratory behavior.
Materials:
-
This compound solution
-
Open-field apparatus (a square or circular arena with high walls)
-
Video tracking software or infrared beam system
Protocol:
-
Habituate the animals to the testing room for at least 30-60 minutes before the test.
-
Administer this compound or vehicle control at the desired time point before the test.
-
Gently place the rat in the center of the open-field arena.[9][10]
-
Allow the rat to explore the arena for a predetermined duration (typically 5-10 minutes).[9][10]
-
Record the animal's behavior using an automated tracking system.
-
Analyze the following parameters:
-
Total distance traveled
-
Time spent in the center of the arena versus the periphery
-
Rearing frequency
-
Grooming duration
-
Mandatory Visualizations
Caption: this compound Signaling Pathway.
Caption: Prolactin Inhibition Experimental Workflow.
References
- 1. Inhibition of prolactin secretion by this compound: mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Treatment of Parkinson's disease with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Differences in the response pattern of aged female rats to treatment with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dopamine agonist-induced hyperglycemia in rats: effects of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Self-recovery in diabetic Sprague Dawley rats induced by intraperitoneal alloxan and streptozotocin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Induction of stereotypy in dopamine-deficient mice requires striatal D1 receptor activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A comparison of the effects of CB-154 and this compound on prolactin and growth hormone secretion in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. anilocus.com [anilocus.com]
- 10. Open field test in rats [protocols.io]
Preparation of Lergotrile Mesylate Solution for Injection: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lergotrile (B1674762), an ergoline (B1233604) derivative, is a potent dopamine (B1211576) D2 receptor agonist that has been investigated for its therapeutic potential in conditions such as Parkinson's disease. This document provides detailed application notes and protocols for the preparation of a lergotrile mesylate solution intended for parenteral administration in a research setting. The protocols outlined below are based on established principles for formulating ergot-derived compounds for injection and general best practices for sterile preparations. Due to the limited publicly available formulation data for this compound, these guidelines represent a comprehensive synthesis of available information and standard pharmaceutical practices.
Introduction
Lergotrile acts as a direct agonist at dopamine D2 receptors, which are G protein-coupled receptors (GPCRs) predominantly expressed in the central nervous system.[1] Its mesylate salt form is utilized to enhance aqueous solubility, a common strategy for parenteral delivery of ergot alkaloids. The preparation of a sterile, stable, and effective injectable solution is critical for preclinical and clinical research. This document outlines the necessary components, equipment, and procedures to achieve a research-grade this compound solution for injection.
Data Presentation
While specific quantitative data for this compound parenteral formulations are scarce in the public domain, the following table summarizes key parameters based on the formulation of similar ergot derivatives and general requirements for injectable solutions.
| Parameter | Recommended Value/Range | Rationale & References |
| Vehicle | Water for Injection (WFI), USP | Standard and safe vehicle for intravenous, intramuscular, or subcutaneous administration. |
| Solubility | Aqueous | This compound is a salt form designed to be water-soluble for parenteral use. |
| pH of final solution | 4.0 - 6.0 | Weakly acidic pH is often optimal for the stability of amine-containing compounds like ergot alkaloids, minimizing oxidation and hydrolysis.[2][3] |
| Isotonicity Agent | Dextrose (5%) or Sodium Chloride (0.9%) | To make the solution isotonic with blood, reducing pain and irritation at the injection site. |
| Antioxidant (optional) | Ascorbic acid or Sodium metabisulfite | Ergot alkaloids can be susceptible to oxidation; an antioxidant can improve stability. |
| Sterilization Method | Sterile filtration (0.22 µm filter) | Standard method for heat-labile compounds to ensure sterility of the final product. |
Experimental Protocols
Materials and Equipment
-
This compound (active pharmaceutical ingredient, API)
-
Water for Injection (WFI), USP
-
Dextrose or Sodium Chloride, USP
-
Hydrochloric Acid (0.1 N) and Sodium Hydroxide (B78521) (0.1 N) for pH adjustment
-
Sterile, depyrogenated glassware (beakers, volumetric flasks)
-
Calibrated analytical balance
-
Calibrated pH meter
-
Magnetic stirrer and stir bars
-
Sterile 0.22 µm syringe filters
-
Sterile syringes and needles
-
Sterile, sealed vials for final product storage
-
Laminar flow hood or aseptic processing environment
Protocol for Preparation of this compound Solution (1 mg/mL)
-
Aseptic Environment : Perform all steps in a laminar flow hood or a suitable aseptic environment to prevent microbial contamination.
-
Vehicle Preparation : In a sterile beaker, obtain a volume of Water for Injection (WFI) that is approximately 80% of the final desired volume.
-
Isotonicity Adjustment : If required, dissolve the appropriate amount of dextrose or sodium chloride in the WFI to achieve an isotonic solution (e.g., 5 g of dextrose per 100 mL of solution).
-
Dissolution of this compound :
-
Accurately weigh the required amount of this compound powder.
-
Slowly add the powder to the WFI while continuously stirring with a sterile magnetic stir bar until fully dissolved.
-
-
pH Adjustment :
-
Measure the pH of the solution using a calibrated pH meter.
-
Adjust the pH to the target range of 4.0 - 6.0 by dropwise addition of 0.1 N hydrochloric acid or 0.1 N sodium hydroxide as needed.
-
-
Final Volume Adjustment : Add WFI to reach the final desired volume and mix thoroughly.
-
Sterile Filtration :
-
Draw the solution into a sterile syringe.
-
Attach a sterile 0.22 µm syringe filter to the syringe.
-
Filter the solution directly into a sterile, depyrogenated final storage vial.
-
-
Storage : Seal the vial and store at 2-8°C, protected from light, to maximize stability.
Mandatory Visualizations
This compound Signaling Pathway
Lergotrile is a dopamine D2 receptor agonist. The activation of D2 receptors, which are Gi/o-coupled, leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and modulation of downstream signaling pathways.
References
Lergotrile Mesylate Solubility in DMSO and Ethanol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Data Presentation
The following table is provided for the structured presentation of experimentally determined solubility data for lergotrile (B1674762) mesylate.
| Solvent | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (M) | Observations |
| DMSO | ||||
| Ethanol (B145695) |
Experimental Protocols
This section outlines a detailed methodology for determining the equilibrium solubility of lergotrile mesylate in DMSO and ethanol using the widely accepted shake-flask method.[3][4]
Materials and Equipment
-
This compound (powder)
-
Dimethyl Sulfoxide (B87167) (DMSO), anhydrous, analytical grade
-
Ethanol, absolute, analytical grade
-
Glass vials with screw caps
-
Analytical balance
-
Vortex mixer
-
Thermostatically controlled shaker or water bath
-
Syringe filters (e.g., 0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer
-
Pipettes and other standard laboratory glassware
Protocol for Equilibrium Solubility Determination
-
Preparation of Supersaturated Solutions:
-
Accurately weigh an excess amount of this compound into several glass vials. The exact amount should be more than what is expected to dissolve to ensure a solid phase remains.
-
Add a precise volume of the selected solvent (DMSO or ethanol) to each vial.
-
-
Equilibration:
-
Securely cap the vials to prevent solvent evaporation.
-
Place the vials in a thermostatically controlled shaker or water bath set to a constant temperature (e.g., 25°C or 37°C).
-
Agitate the samples for a sufficient duration (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved compound is reached.
-
-
Sample Clarification:
-
After the equilibration period, cease agitation and allow the vials to stand undisturbed at the experimental temperature for a sufficient time to allow the excess solid to sediment.
-
Carefully withdraw a sample of the supernatant using a pipette and filter it through a syringe filter (e.g., 0.22 µm) to remove any undissolved particles. This step is critical to avoid overestimation of solubility.
-
-
Quantification:
-
Dilute the clear filtrate with an appropriate solvent to a concentration within the linear range of the analytical method.
-
Determine the concentration of this compound in the diluted filtrate using a validated analytical method such as HPLC or UV-Vis spectrophotometry. A standard calibration curve should be prepared using solutions of known this compound concentrations.
-
-
Data Analysis:
-
Calculate the concentration of this compound in the original undiluted filtrate. This value represents the equilibrium solubility of the compound in the specific solvent at the tested temperature.
-
Repeat the experiment at least in triplicate to ensure the reproducibility of the results.
-
Visualizations
This compound Signaling Pathway
Lergotrile acts as a dopamine (B1211576) receptor agonist.[1][6] The following diagram illustrates a simplified signaling pathway initiated by a dopamine agonist.
Caption: Simplified signaling pathway of this compound as a Dopamine D2 receptor agonist.
Experimental Workflow for Solubility Determination
The following diagram outlines the key steps in the experimental workflow for determining the solubility of this compound.
Caption: Experimental workflow for determining the solubility of this compound.
References
- 1. Lergotrile - Wikipedia [en.wikipedia.org]
- 2. Lergotrile in the treatment of parkinsonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. lup.lub.lu.se [lup.lub.lu.se]
- 5. bmglabtech.com [bmglabtech.com]
- 6. Dopamine neurons: effect of lergotrile on unit activity and transmitter synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Lergotrile Mesylate in In Vivo Rodent Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of lergotrile (B1674762) mesylate dosage and administration for in vivo rodent studies. The information is compiled from various scientific publications and is intended to guide researchers in designing and executing their experimental protocols.
Introduction
Lergotrile mesylate is a synthetic ergot derivative that acts as a potent dopamine (B1211576) D2 receptor agonist. Its primary pharmacological effects include the inhibition of prolactin secretion and the stimulation of dopaminergic pathways in the central nervous system. These properties have led to its investigation in various research models, particularly those related to Parkinson's disease, hyperprolactinemia, and other neurological and endocrine disorders. This document provides detailed information on its use in rat and mouse models.
Data Presentation: this compound Dosages
The following tables summarize the reported dosages of this compound used in in vivo studies in rats and mice. It is crucial to note that the optimal dosage can vary depending on the specific research question, the animal strain, and the desired biological effect.
Table 1: this compound Dosages in Rat Studies
| Application/Effect Studied | Strain | Route of Administration | Dosage Range | Frequency | Observed Effect |
| Dopamine Agonist Activity | Not Specified | Intravenous (IV) | 6 µg/kg - 100 µg/kg (cumulative) | Single dose | Inhibition of dopamine cell firing[1] |
| Hyperglycemia Induction | Not Specified | Intraperitoneal (IP) | Up to 5 mg/kg | Single dose | Dose-dependent increase in blood glucose[2] |
| Prolactin Inhibition | Aged Female Rats | Not Specified | 4.5 mg/kg | Daily | Significant reduction in prolactin levels[3] |
Table 2: this compound Dosages in Mouse Studies
| Application/Effect Studied | Strain | Route of Administration | Dosage | Frequency | Observed Effect |
| Prolactin Secretion Inhibition | Lactating Mice | Not Specified | Not specified, but effective | Single dose | Inhibition of nursing-induced rise in serum prolactin |
Signaling Pathway and Experimental Workflow
This compound Signaling Pathway
This compound exerts its effects primarily through the activation of the dopamine D2 receptor, a G-protein coupled receptor (GPCR). The binding of lergotrile to the D2 receptor initiates a signaling cascade that leads to various cellular responses.
Caption: this compound signaling pathway via the D2 receptor.
General Experimental Workflow
The following diagram outlines a typical workflow for an in vivo rodent study involving the administration of this compound.
Caption: General workflow for in vivo rodent studies with lergotrile.
Experimental Protocols
The following are generalized protocols for the preparation and administration of this compound in rodents. Researchers should adapt these protocols to their specific experimental design and institutional animal care and use committee (IACUC) guidelines.
Materials
-
This compound powder
-
Sterile saline solution (0.9% NaCl)
-
Sterile water for injection
-
Vortex mixer
-
Sterile syringes (1 mL or 3 mL)
-
Sterile needles (e.g., 25-27 gauge for rats, 27-30 gauge for mice)
-
Animal scale
-
Appropriate personal protective equipment (PPE)
Drug Preparation
This compound has been reported to be dissolved in aqueous vehicles for in vivo studies. Saline is a common and appropriate vehicle for many ergot derivatives.
Protocol for Preparing a 1 mg/mL this compound Solution:
-
Aseptically weigh the desired amount of this compound powder. For a 1 mg/mL solution, weigh 1 mg of the compound.
-
Transfer the powder to a sterile vial.
-
Add a small volume of sterile water for injection to initially dissolve the powder.
-
Bring the solution to the final desired volume with sterile saline (0.9% NaCl). For a 1 mg/mL solution, if you started with 1 mg of powder, you would bring the total volume to 1 mL.
-
Vortex the solution until the this compound is completely dissolved.
-
Visually inspect the solution for any particulate matter. If present, filter the solution through a 0.22 µm sterile filter.
-
Store the solution appropriately, protected from light, and use it within the recommended stability period.
Animal Models
-
Species: Rats (e.g., Sprague-Dawley, Wistar) and mice (e.g., C57BL/6, BALB/c) are commonly used.
-
Health Status: Animals should be healthy and free of any clinical signs of disease.
-
Acclimatization: Animals should be allowed to acclimate to the housing facility for at least one week before the start of the experiment.
-
Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water, unless otherwise specified by the experimental design.
Administration Procedures
a) Intraperitoneal (IP) Injection Protocol (Rat)
-
Restraint: Gently restrain the rat, ensuring a firm but not restrictive grip. The animal should be positioned on its back with its head tilted slightly downwards.
-
Injection Site: Locate the lower right quadrant of the abdomen. This site is chosen to avoid the cecum and urinary bladder.
-
Injection: Insert a 25-27 gauge needle at a 15-20 degree angle into the peritoneal cavity.
-
Aspiration: Gently pull back on the syringe plunger to ensure that no blood or urine is aspirated, which would indicate improper needle placement.
-
Injection: Slowly inject the this compound solution.
-
Withdrawal: Carefully withdraw the needle and return the animal to its cage.
-
Monitoring: Monitor the animal for any signs of distress or adverse reactions.
b) Intravenous (IV) Injection Protocol (Rat - Tail Vein)
-
Warming: To dilate the tail veins, warm the rat's tail using a heat lamp or by immersing it in warm water (approximately 40°C) for a few minutes.
-
Restraint: Place the rat in a suitable restraint device that allows access to the tail.
-
Vein Visualization: Identify one of the lateral tail veins.
-
Injection: Using a 27-gauge or smaller needle with the bevel facing up, insert the needle into the vein at a shallow angle.
-
Confirmation: A small flash of blood in the needle hub may indicate successful entry into the vein.
-
Injection: Slowly inject the this compound solution. If swelling occurs at the injection site, the needle is not in the vein and should be withdrawn.
-
Withdrawal and Pressure: After injection, withdraw the needle and apply gentle pressure to the injection site with a sterile gauze pad to prevent bleeding.
-
Monitoring: Return the animal to its cage and monitor for any adverse effects.
Disclaimer
This document is intended for informational purposes only and does not constitute a substitute for professional scientific or veterinary advice. All animal experiments should be conducted in accordance with the guidelines and regulations of the relevant institutional and national animal welfare bodies. The dosages and protocols described herein are based on published literature and may require optimization for specific experimental conditions.
References
- 1. Dopamine neurons: effect of lergotrile on unit activity and transmitter synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dopamine agonist-induced hyperglycemia in rats: effects of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Differences in the response pattern of aged female rats to treatment with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Lergotrile Mesylate Administration in Non-Human Primate Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lergotrile (B1674762) mesylate, an ergoline (B1233604) derivative, is a dopamine (B1211576) agonist that has been investigated for its therapeutic potential in conditions associated with dopamine deficiency, such as Parkinson's disease and hyperprolactinemia. Non-human primate (NHP) models of these disorders are crucial for preclinical evaluation of such therapeutic agents. These application notes provide a summary of the available data on lergotrile mesylate administration in NHPs, detailed experimental protocols based on the cited literature, and a visualization of its proposed mechanism of action.
Data Presentation
The following tables summarize the quantitative data available from a key study investigating the efficacy of this compound in a non-human primate model of parkinsonian tremor.
Table 1: this compound Administration in Monkeys with Surgically Induced Tremor
| Parameter | Details | Reference |
| Primate Species | Not explicitly stated in abstract, but likely a macaque species commonly used in such studies. | [1] |
| Animal Model | Surgically induced tremor. | [1] |
| Drug Administered | This compound | [1] |
| Route of Administration | Not explicitly stated in abstract. | [1] |
| Dosing Regimen | Dose-dependent reduction in tremor intensity was observed. Specific doses are not detailed in the abstract. | [1] |
| Observed Effects | Effective in relieving tremor. Induced less pronounced abnormal involuntary movements compared to L-dopa. | [2] |
Note: The full text of the primary study by Lieberman et al. (1975) was not accessible, limiting the availability of more detailed quantitative data.
Experimental Protocols
Induction of Parkinsonian Tremor in Non-Human Primates (Surgical Model)
This protocol is based on the methodology of creating ventromedial tegmental (VMT) lesions of the brainstem in monkeys to induce a parkinsonian-like tremor.[2]
Objective: To create a stable, unilateral tremor in a non-human primate for the evaluation of anti-parkinsonian drugs.
Materials:
-
Non-human primate (e.g., Rhesus macaque, Macaca mulatta)
-
Stereotaxic apparatus
-
Anesthesia (e.g., ketamine, pentobarbital)
-
Surgical instruments for craniotomy
-
Lesioning electrode (e.g., radiofrequency electrode)
-
Histological equipment for lesion verification
Procedure:
-
Animal Preparation: Anesthetize the primate and securely fix its head in a stereotaxic frame.
-
Craniotomy: Perform a surgical opening in the skull to access the target brain region.
-
Target Localization: Based on a stereotaxic atlas for the specific primate species, lower the lesioning electrode to the coordinates of the ventromedial tegmentum of the midbrain.
-
Lesion Creation: Generate a lesion using radiofrequency coagulation or a similar method. The lesion aims to interrupt the nigrostriatal pathway, leading to a reduction in dopamine levels in the striatum on the ipsilateral side.[2]
-
Post-operative Care: After retracting the electrode and closing the surgical site, provide appropriate post-operative care, including analgesics and monitoring for any complications.
-
Behavioral Assessment: The development of hypokinesia and tremor in the contralateral limbs is typically observed.[2] The stability and severity of the tremor should be monitored and quantified using a standardized rating scale.
Administration of this compound and Efficacy Assessment
This protocol outlines a general procedure for administering this compound to the primate model and assessing its efficacy in reducing tremor.
Objective: To evaluate the dose-dependent effect of this compound on surgically induced tremor.
Materials:
-
Primate with stable, surgically induced tremor
-
This compound solution/suspension
-
Administration equipment (e.g., gavage tube for oral administration, sterile syringes and needles for injection)
-
Behavioral recording and analysis equipment (e.g., video camera, tremor quantification software)
-
Standardized tremor rating scale
Procedure:
-
Baseline Assessment: Prior to drug administration, record the baseline tremor severity for a predetermined period using both observational scoring and objective measures.
-
Drug Preparation: Prepare the this compound formulation for the intended route of administration (e.g., dissolved in a suitable vehicle for injection or suspended for oral gavage).
-
Administration: Administer a single dose of this compound. The study by Lieberman et al. (1975) suggests a dose-response investigation, which would involve administering different doses on separate occasions with an adequate washout period in between.[1]
-
Post-administration Monitoring: Continuously observe and record the primate's behavior, paying close attention to:
-
Data Analysis: Quantify the tremor before and after drug administration at various time points. Analyze the data to determine the dose-response relationship for tremor reduction.
Mandatory Visualization
This compound Mechanism of Action: Dopamine D2 Receptor Signaling Pathway
This compound is a direct-acting dopamine agonist with a higher affinity for the agonist site of dopamine receptors.[2] Its anti-parkinsonian effects are primarily mediated through the stimulation of D2 dopamine receptors in the striatum. The following diagram illustrates the proposed signaling pathway.
Caption: this compound signaling pathway via the D2 dopamine receptor.
Experimental Workflow: From Model Creation to Efficacy Testing
The following diagram outlines the logical flow of an experimental study evaluating this compound in a non-human primate model of Parkinson's disease.
References
Application Notes and Protocols for the Quantification of Lergotrile Mesylate in Plasma
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lergotrile (B1674762) mesylate is a potent dopamine (B1211576) agonist of the ergoline (B1233604) class, previously investigated for the treatment of Parkinson's disease and hyperprolactinemia. Accurate quantification of lergotrile in plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug development. This document provides detailed application notes and protocols for the determination of lergotrile mesylate in plasma using modern analytical techniques. The methodologies are based on established principles for the analysis of ergot alkaloids and other small molecule drugs in biological matrices.
Analytical Methods Overview
The primary recommended method for the quantification of this compound in plasma is High-Performance Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS). This technique offers superior sensitivity and selectivity compared to other methods like HPLC with UV or fluorescence detection. While a specific validated method for lergotrile was not found in publicly available literature, the following protocols are synthesized from validated methods for similar ergot alkaloids and dopamine agonists and adhere to FDA guidelines on bioanalytical method validation.
Proposed LC-MS/MS Method for this compound Quantification
This proposed method is based on the common characteristics of ergot alkaloid analysis and provides a robust starting point for method development and validation.
Sample Preparation: Liquid-Liquid Extraction (LLE)
Liquid-liquid extraction is a reliable method for extracting lergotrile from the complex plasma matrix.
Protocol:
-
To a 250 µL aliquot of human plasma in a polypropylene (B1209903) tube, add 25 µL of an internal standard (IS) working solution (e.g., a structurally similar ergot alkaloid not present in the study samples, such as pergolide (B1684310) or a stable isotope-labeled lergotrile).
-
Add 250 µL of a basifying agent, such as 0.1 M sodium carbonate buffer (pH 10), and vortex for 30 seconds.
-
Add 2 mL of an organic extraction solvent (e.g., ethyl acetate (B1210297) or a mixture of diethyl ether and dichloromethane).
-
Vortex the mixture for 10 minutes to ensure thorough extraction.
-
Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase and inject a portion (e.g., 10 µL) into the LC-MS/MS system.
Chromatographic Conditions
A reversed-phase C18 column is suitable for the separation of lergotrile from endogenous plasma components.
| Parameter | Recommended Condition |
| Column | C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm particle size) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Flow Rate | 0.4 mL/min |
| Gradient Elution | Start with 95% A, ramp to 5% A over 5 minutes, hold for 1 minute, then return to initial conditions and equilibrate. |
| Column Temperature | 40°C |
| Injection Volume | 10 µL |
Mass Spectrometric Conditions
Lergotrile has a molecular weight of 299.80 g/mol (for the free base). Mass spectrometric detection should be performed using a triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode, with Multiple Reaction Monitoring (MRM).
Proposed MRM Transitions:
Based on the structure of lergotrile (C₁₇H₁₈ClN₃) and common fragmentation patterns of ergot alkaloids, the following MRM transitions are proposed. These would need to be confirmed by direct infusion of a lergotrile standard.
-
Precursor Ion (Q1): m/z 300.1 [M+H]⁺
-
Proposed Product Ions (Q3):
-
Transition 1 (for quantification): To be determined experimentally by identifying the most intense and stable fragment ion.
-
Transition 2 (for confirmation): To be determined experimentally by identifying a second characteristic fragment ion.
-
Typical Mass Spectrometer Settings:
| Parameter | Recommended Setting |
| Ionization Mode | ESI Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temp. | 400°C |
| Collision Gas | Argon |
Method Validation
The analytical method should be validated according to the FDA's Bioanalytical Method Validation guidance.[1][2][3][4][5] Key parameters to evaluate include:
-
Selectivity and Specificity: Analyze blank plasma from multiple sources to ensure no interference at the retention times of lergotrile and the IS.
-
Linearity and Range: A calibration curve should be prepared over the expected concentration range (e.g., 0.1 to 100 ng/mL). The correlation coefficient (r²) should be ≥ 0.99.
-
Precision and Accuracy: Intra- and inter-day precision (as %CV) and accuracy (as %RE) should be within ±15% (±20% at the LLOQ).
-
Limit of Detection (LOD) and Lower Limit of Quantification (LLOQ): The LLOQ is the lowest concentration on the calibration curve that can be measured with acceptable precision and accuracy.
-
Recovery: The efficiency of the extraction process should be determined.
-
Matrix Effect: Assess the ion suppression or enhancement caused by the plasma matrix.
-
Stability: Evaluate the stability of lergotrile in plasma under various conditions (freeze-thaw, short-term benchtop, long-term storage).
Representative Quantitative Data
The following table summarizes the expected performance of a validated LC-MS/MS method for this compound in plasma, based on typical results for similar assays.
| Validation Parameter | Expected Result |
| Linearity Range | 0.1 - 100 ng/mL |
| Correlation Coefficient (r²) | ≥ 0.995 |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL |
| Intra-day Precision (%CV) | ≤ 15% |
| Inter-day Precision (%CV) | ≤ 15% |
| Intra-day Accuracy (%RE) | Within ±15% of nominal concentration |
| Inter-day Accuracy (%RE) | Within ±15% of nominal concentration |
| Recovery | Consistent and reproducible (typically > 70%) |
| Matrix Effect | Within acceptable limits (typically 85-115%) |
Experimental Workflow and Signaling Pathway
Experimental Workflow Diagram
The following diagram illustrates the overall workflow for the quantification of this compound in plasma.
References
Application Note & Protocol: HPLC Method for Assessing Lergotrile Mesylate Purity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lergotrile (B1674762) mesylate is an ergoline (B1233604) derivative that has been investigated for its dopamine (B1211576) receptor agonist activity, primarily in the context of treating Parkinson's disease. As with any active pharmaceutical ingredient (API), ensuring its purity is critical for safety and efficacy. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for the separation, identification, and quantification of the main compound and any process-related impurities or degradation products.
This document provides a detailed application note and protocol for a stability-indicating reversed-phase HPLC (RP-HPLC) method for the assessment of lergotrile mesylate purity. The method is designed to separate lergotrile from its potential impurities and degradation products, making it suitable for quality control and stability studies.
Principle of the Method
The method utilizes a reversed-phase C18 column to separate this compound and its impurities based on their hydrophobicity. A gradient elution with a mobile phase consisting of an aqueous buffer and an organic modifier allows for the effective separation of compounds with a range of polarities. Detection is performed using a UV detector at a wavelength where lergotrile and its potential impurities exhibit significant absorbance. The method is designed to be stability-indicating, meaning it can resolve the parent drug from degradation products formed under various stress conditions.
Materials and Reagents
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium (B1175870) acetate (B1210297) (analytical grade)
-
Glacial acetic acid (analytical grade)
-
Water (HPLC grade or Milli-Q)
-
Hydrochloric acid (analytical grade)
-
Sodium hydroxide (B78521) (analytical grade)
-
Hydrogen peroxide (30%, analytical grade)
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a gradient pump, autosampler, column oven, and a UV detector is required.
Table 1: HPLC Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 4.6 mm x 150 mm, 5 µm particle size |
| Mobile Phase A | 20 mM Ammonium acetate buffer, pH adjusted to 4.5 with acetic acid |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | See Table 2 |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 280 nm |
| Injection Volume | 10 µL |
| Run Time | 30 minutes |
Table 2: Gradient Elution Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 90 | 10 |
| 20.0 | 40 | 60 |
| 25.0 | 40 | 60 |
| 25.1 | 90 | 10 |
| 30.0 | 90 | 10 |
Experimental Protocols
-
Mobile Phase A (20 mM Ammonium Acetate, pH 4.5): Dissolve 1.54 g of ammonium acetate in 1 L of HPLC grade water. Adjust the pH to 4.5 with glacial acetic acid. Filter through a 0.45 µm membrane filter and degas.
-
Mobile Phase B (Acetonitrile): Use HPLC grade acetonitrile. Filter through a 0.45 µm membrane filter and degas.
-
Diluent: A mixture of Mobile Phase A and Mobile Phase B (50:50, v/v).
-
Standard Stock Solution (1 mg/mL): Accurately weigh about 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Standard Working Solution (0.1 mg/mL): Dilute 1.0 mL of the Standard Stock Solution to 10.0 mL with the diluent.
-
Sample Solution (0.1 mg/mL): Accurately weigh about 10 mg of the this compound sample into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
Before sample analysis, perform a system suitability test by injecting the Standard Working Solution five times. The system is deemed suitable for use if the following criteria are met:
Table 3: System Suitability Criteria
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry Factor) | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% |
-
Inject the diluent (as a blank) to ensure no interfering peaks are present.
-
Inject the Standard Working Solution.
-
Inject the Sample Solution.
-
Identify the lergotrile peak in the sample chromatogram by comparing its retention time with that of the standard.
-
Calculate the percentage purity of the this compound sample and the percentage of each impurity using the area normalization method or against a qualified impurity standard if available.
Stability-Indicating Nature of the Method
To demonstrate the stability-indicating capability of the HPLC method, forced degradation studies should be performed on the this compound sample. This involves subjecting the drug substance to various stress conditions to induce degradation.
-
Acid Hydrolysis: Dissolve 10 mg of this compound in 10 mL of 0.1 N HCl. Heat at 60 °C for 2 hours. Cool, neutralize with 0.1 N NaOH, and dilute to 100 mL with diluent.
-
Base Hydrolysis: Dissolve 10 mg of this compound in 10 mL of 0.1 N NaOH. Keep at room temperature for 2 hours. Neutralize with 0.1 N HCl and dilute to 100 mL with diluent.
-
Oxidative Degradation: Dissolve 10 mg of this compound in 10 mL of 3% H₂O₂. Keep at room temperature for 4 hours. Dilute to 100 mL with diluent.
-
Thermal Degradation: Keep 10 mg of solid this compound in an oven at 105 °C for 24 hours. Dissolve in diluent to a concentration of 0.1 mg/mL.
-
Photolytic Degradation: Expose a solution of this compound (0.1 mg/mL in diluent) to UV light (254 nm) for 24 hours.
Analyze the stressed samples using the proposed HPLC method. The method is considered stability-indicating if the degradation products are well-resolved from the main lergotrile peak and from each other. Peak purity analysis of the lergotrile peak in the stressed samples should also be performed to confirm its homogeneity.
Potential Impurities and Degradation Products
Based on the structure of lergotrile and the general degradation pathways of ergot alkaloids, the following potential impurities and degradation products should be monitored:
-
Process-related impurities: Starting materials, intermediates, and by-products from the synthesis.
-
Epimers: Isomerization at chiral centers of the ergoline ring.
-
Oxidation products: N-oxides or hydroxylated derivatives.
-
Hydrolysis products: Cleavage of labile bonds in the ergoline structure.
-
N-demethylated lergotrile: Loss of the methyl group from the nitrogen atom.
-
Carboxylic acid derivative: Conversion of the C8-acetonitrile group to a carboxyl group.
Data Presentation
All quantitative data from the purity assessment and stability studies should be summarized in clear and well-structured tables for easy comparison and interpretation.
Table 4: Example of Purity Analysis Data
| Sample ID | Lergotrile Peak Area | Total Impurity Peak Area | % Purity | Individual Impurity (%) |
| Sample A | 1234567 | 12345 | 99.0 | Impurity 1: 0.5%, Impurity 2: 0.3%, ... |
| Sample B | 1256789 | 11234 | 99.1 | Impurity 1: 0.4%, Impurity 2: 0.2%, ... |
Table 5: Example of Forced Degradation Data
| Stress Condition | % Degradation | Major Degradant RRT | Peak Purity of Lergotrile |
| Acid Hydrolysis | 15.2 | 0.85 | Pass |
| Base Hydrolysis | 8.5 | 1.15 | Pass |
| Oxidative Degradation | 22.1 | 0.92 | Pass |
| Thermal Degradation | 5.6 | 1.08 | Pass |
| Photolytic Degradation | 11.8 | 0.98 | Pass |
Visualization of Experimental Workflow
Caption: Workflow for HPLC Purity Assessment of this compound.
Application Notes: In Vitro Cell-Based Assays for Dopamine Agonists
Introduction
Dopamine (B1211576) receptors, a class of G protein-coupled receptors (GPCRs), are central to numerous physiological processes within the nervous system, including motor control, motivation, and cognition.[1] They are critical targets for therapeutic intervention in a range of neuropsychiatric disorders such as Parkinson's disease, schizophrenia, and depression.[1] Dopamine receptors are broadly classified into two families: D1-like (D1, D5) and D2-like (D2, D3, D4).[1][2] D1-like receptors couple to the Gs alpha subunit (Gαs) to activate adenylyl cyclase and increase intracellular cyclic adenosine (B11128) monophosphate (cAMP).[2][3] Conversely, D2-like receptors couple to the Gi alpha subunit (Gαi), which inhibits adenylyl cyclase, leading to decreased cAMP levels.[2][4] These distinct signaling pathways provide robust platforms for developing in vitro cell-based assays to screen for and characterize novel dopamine agonists.
This document provides detailed protocols for the most common functional cell-based assays used to identify and characterize dopamine receptor agonists: cAMP modulation assays, reporter gene assays, and calcium flux assays.
Signaling Pathways
The activation of dopamine receptors by an agonist initiates a cascade of intracellular events that can be measured to quantify the agonist's potency and efficacy.
-
D1-like Receptor Signaling: Agonist binding to D1 or D5 receptors activates the associated Gαs protein. This stimulates adenylyl cyclase to convert ATP into cAMP.[2][5] The resulting increase in intracellular cAMP concentration activates downstream effectors like Protein Kinase A (PKA), which then phosphorylates various cellular substrates, including transcription factors like the cAMP Response Element-Binding protein (CREB).[6]
-
D2-like Receptor Signaling: Agonist binding to D2, D3, or D4 receptors activates the inhibitory Gαi protein.[4][7] This inhibits the activity of adenylyl cyclase, leading to a decrease in intracellular cAMP levels.[4][8] D2-like receptors can also signal through G protein-independent pathways, such as β-arrestin recruitment, or be engineered to couple to alternative pathways for easier measurement in a high-throughput screening (HTS) context.[2][9]
Data Presentation
Quantitative analysis of agonist activity is typically expressed as an EC50 value, which is the concentration of the agonist that provokes a response halfway between the baseline and maximum response.
Table 1: Commonly Used Recombinant Cell Lines
| Cell Line Host | Receptor Subtype(s) Expressed | Typical Application(s) |
| HEK293 | D1, D2, D3, D4, D5 | cAMP, Calcium Flux, Reporter Gene, BRET Assays[10][11] |
| CHO-K1 | D1, D2, D3 | cAMP, Calcium Flux Assays[8][10][12] |
| PC12 | Endogenous (rat) | Dopamine Release Assays[13] |
Table 2: Example EC50 Values for Dopamine Agonists
| Receptor | Agonist | Assay Type | Cell Line | EC50 (M) |
| D1 | Dopamine | cAMP Flux | DRD1 Nomad Cell Line | 1.22 x 10⁻⁷[5] |
| D2 | Dopamine | cAMP Flux (Gi) | DRD2 Nomad Cell Line | 2.76 x 10⁻⁶[4] |
| D3 | Dopamine | cAMP Flux (Gi) | DRD3 Nomad Cell Line | 6.83 x 10⁻⁶[7] |
Experimental Workflow
The general workflow for cell-based assays involves cell plating, compound addition, incubation, and signal detection. The specifics of each step vary depending on the assay format.
Protocols
Protocol 1: D1-like Agonist cAMP Assay (TR-FRET)
This protocol measures the increase in intracellular cAMP following the activation of a Gs-coupled receptor like the D1 receptor. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a common detection method.[2][14]
Materials:
-
CHO-K1 cells stably expressing the human D1 receptor (e.g., ValiScreen™ Human Dopamine D1 Cell Line).[12]
-
Cell Culture Medium (e.g., F-12K Medium with 10% FBS, Penicillin/Streptomycin, G418).
-
Assay Buffer (e.g., HBSS, 20 mM HEPES).
-
Test compounds (agonists) and a reference agonist (e.g., Dopamine).
-
cAMP assay kit (e.g., HTRF-based kit).[10]
-
384-well white, low-volume microplates.
-
TR-FRET capable microplate reader.
Procedure:
-
Cell Plating:
-
Harvest D1-CHO cells and resuspend in culture medium to a density of 0.5 x 10⁶ cells/mL.[2]
-
Dispense 10 µL of the cell suspension into each well of a 384-well plate.
-
Incubate the plate for 18-24 hours at 37°C with 5% CO₂.
-
-
Agonist Stimulation:
-
Prepare serial dilutions of test compounds and the reference agonist in Assay Buffer.
-
Add 5 µL of the compound dilutions to the appropriate wells. For control wells, add 5 µL of Assay Buffer.
-
Incubate for 15-30 minutes at 37°C.[2]
-
-
cAMP Detection:
-
Prepare the HTRF detection reagents according to the manufacturer's protocol. This typically involves mixing a cAMP-d2 conjugate and an anti-cAMP-cryptate antibody.
-
Add 5 µL of the anti-cAMP-cryptate reagent to all wells.
-
Add 5 µL of the cAMP-d2 reagent to all wells.
-
Incubate for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition:
-
Read the plate on a TR-FRET compatible reader, measuring emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).[15]
-
-
Data Analysis:
-
Calculate the HTRF ratio (Acceptor emission / Donor emission) for each well.
-
Plot the HTRF ratio against the log of the agonist concentration.
-
Fit the data using a four-parameter logistic equation to determine the EC50 value.
-
Protocol 2: D2-like Agonist Calcium Flux Assay
D2-like receptors are Gi-coupled and do not naturally signal through calcium mobilization.[2] However, cell lines can be engineered to co-express a promiscuous G-protein, such as Gα16, which links Gi activation to the phospholipase C (PLC) pathway, resulting in a measurable increase in intracellular calcium ([Ca²⁺]i).[2][11]
Materials:
-
HEK293 cells co-expressing the human D2 receptor and a promiscuous G-protein (e.g., Gα16).[2]
-
Cell Culture Medium (e.g., DMEM with 10% FBS, Penicillin/Streptomycin, appropriate selection antibiotics).
-
Assay Buffer (e.g., HBSS with 20 mM HEPES and 2.5 mM probenecid).
-
Calcium-sensitive dye (e.g., Fluo-4 AM).[16]
-
Test compounds (agonists) and a reference agonist (e.g., Quinpirole).
-
96- or 384-well black, clear-bottom microplates.[2]
-
Fluorescent plate reader with an integrated liquid handling system (e.g., FlexStation).[2]
Procedure:
-
Cell Plating:
-
Seed the cells into the microplate at a density that will achieve a confluent monolayer on the day of the assay.
-
Incubate for 18-24 hours at 37°C with 5% CO₂.[2]
-
-
Dye Loading:
-
Prepare the dye loading solution by dissolving the calcium-sensitive dye in Assay Buffer as per the manufacturer's instructions.
-
Remove the culture medium from the cells and add 100 µL (for 96-well) or 25 µL (for 384-well) of the dye loading solution to each well.
-
Incubate for 60 minutes at 37°C, then 30 minutes at room temperature, protected from light.
-
-
Data Acquisition:
-
Place the plate into the fluorescent plate reader.
-
Set the instrument to measure fluorescence (e.g., Ex: 485 nm, Em: 525 nm) every 1-2 seconds.
-
Establish a stable baseline reading for 15-20 seconds.
-
Using the integrated liquid handler, add the test compounds at various concentrations to the wells.
-
Continue to measure the fluorescence signal for 2-3 minutes to capture the peak calcium response.[17]
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.
-
Plot ΔF against the log of the agonist concentration.
-
Fit the data using a four-parameter logistic equation to determine the EC50 value.
-
Protocol 3: D1-like Agonist Reporter Gene Assay (Luciferase)
This assay provides a downstream functional readout of D1 receptor activation.[2] Agonist binding increases cAMP, which activates PKA and leads to the phosphorylation of CREB. Phosphorylated CREB binds to cAMP Response Elements (CRE) in the promoter region of a reporter gene (e.g., luciferase), driving its expression.[6]
Materials:
-
HEK293 cells stably expressing the human D1 receptor and a CRE-luciferase reporter construct.
-
Cell Culture Medium (e.g., DMEM with 10% FBS, Penicillin/Streptomycin, appropriate selection antibiotics).
-
Assay Medium (e.g., serum-free DMEM).
-
Test compounds (agonists) and a reference agonist (e.g., Dopamine).
-
Luciferase assay reagent kit.
-
96-well white, clear-bottom microplates.[2]
-
Luminometer.
Procedure:
-
Cell Plating:
-
Seed the reporter cells into the 96-well plate and incubate for 18-24 hours at 37°C with 5% CO₂.[2]
-
-
Compound Treatment:
-
Replace the culture medium with Assay Medium.
-
Add test compounds at various concentrations to the appropriate wells.
-
Incubate for 4-6 hours at 37°C to allow for reporter gene expression.[2]
-
-
Luminescence Measurement:
-
Equilibrate the plate to room temperature.
-
Prepare and add the luciferase assay reagent to each well according to the manufacturer's protocol. This step typically lyses the cells and provides the substrate for the luciferase enzyme.
-
Incubate for 10 minutes at room temperature to stabilize the luminescent signal.[2]
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Subtract the background luminescence (from vehicle-treated cells).
-
Plot the luminescence signal against the log of the agonist concentration.
-
Fit the data using a four-parameter logistic equation to determine the EC50 value.
-
References
- 1. Hi-Affi™ In Vitro Cell based Dopamine Receptor Functional Assay Service - Creative Biolabs [creative-biolabs.com]
- 2. benchchem.com [benchchem.com]
- 3. indigobiosciences.com [indigobiosciences.com]
- 4. innoprot.com [innoprot.com]
- 5. innoprot.com [innoprot.com]
- 6. youtube.com [youtube.com]
- 7. innoprot.com [innoprot.com]
- 8. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 9. A genetically-encoded fluorescent sensor enables rapid and specific detection of dopamine in flies, fish, and mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. merckmillipore.com [merckmillipore.com]
- 12. revvity.com [revvity.com]
- 13. mdpi.com [mdpi.com]
- 14. HTRF: A Technology Tailored for Drug Discovery –A Review of Theoretical Aspects and Recent Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bmglabtech.com [bmglabtech.com]
- 16. Calcium Indicators | Thermo Fisher Scientific - SG [thermofisher.com]
- 17. Calcium Flux Assay for Neurotoxicity & Drug Screening | Molecular Devices [moleculardevices.com]
Application Note & Protocol: Induction of Stereotyped Behavior in Rats with Lergotrile Mesylate
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed methodology for inducing and quantifying stereotyped behavior in rats using lergotrile (B1674762) mesylate, a direct-acting dopamine (B1211576) receptor agonist. It includes application notes on the mechanism of action, experimental protocols, and data presentation guidelines.
Application Notes
Stereotyped behaviors are repetitive, unvarying, and seemingly purposeless motor patterns that can be induced in rodents by dopamine agonists.[1][2] These behaviors are considered a valuable animal model for studying the function and dysfunction of the brain's dopaminergic systems, particularly the nigrostriatal pathway.[3] They are frequently used to screen compounds for potential antipsychotic or anti-dyskinetic activity and to investigate the neurobiological basis of disorders like schizophrenia and drug-induced psychoses.[4]
Lergotrile is an ergoline (B1233604) derivative that acts as a direct dopamine receptor agonist.[5][6][7] Unlike indirect agonists such as amphetamine, which release endogenous dopamine, lergotrile directly stimulates postsynaptic dopamine receptors, making it a useful tool for probing receptor-specific effects.[5][7] Its primary mechanism involves the activation of dopamine receptors in the striatum.[5] While both D1 and D2 receptor subtypes are implicated in the expression of stereotypies, the activation of D1 receptors appears to be a critical requirement for their induction.[4][8] The stereotyped behaviors induced by lergotrile can be blocked by dopamine antagonists like haloperidol, confirming the dopaminergic basis of the response.[5]
Mechanism of Action: Dopamine Receptor Signaling
Lergotrile-induced stereotypy is mediated by the stimulation of dopamine D1 and D2 receptors on medium spiny neurons in the striatum. Activation of D1 receptors stimulates the Gs/olf alpha subunit of the G-protein, leading to increased adenylyl cyclase activity, a rise in cyclic AMP (cAMP), and activation of Protein Kinase A (PKA). D2 receptor activation, conversely, engages the Gi/o alpha subunit, which inhibits adenylyl cyclase and reduces cAMP levels. The concurrent stimulation of both receptor subtypes is believed to be necessary for the expression of intense oral stereotypies.[9] This complex signaling cascade ultimately alters neuronal excitability and gene expression, leading to the manifestation of stereotyped motor patterns.
References
- 1. Measurement of rodent stereotyped behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A new method for automatic registration of stereotyped behaviour in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Induction of stereotypy in dopamine-deficient mice requires striatal D1 receptor activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stereotyped responses of rats to two 2-halogenoergolines: 2-bromo-alpha-ergocryptine and lergotrile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Lergotrile - Wikipedia [en.wikipedia.org]
- 7. Dopamine neurons: effect of lergotrile on unit activity and transmitter synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Induction of stereotypy in dopamine-deficient mice requires striatal D1 receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The role of D1 and D2 dopamine receptors in oral stereotypy induced by dopaminergic stimulation of the ventrolateral striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
Lergotrile Mesylate in the Study of Prolactin-Secreting Tumors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Lergotrile (B1674762) mesylate, a dopamine (B1211576) agonist, in the research of prolactin-secreting tumors (prolactinomas). This document includes a summary of its mechanism of action, quantitative data from key studies, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.
Introduction
Lergotrile mesylate is an ergoline (B1233604) derivative that acts as a potent dopamine D2 receptor agonist.[1][2] In the context of prolactin-secreting pituitary tumors, its primary function is to mimic the inhibitory action of dopamine on lactotrophs, the prolactin-producing cells of the anterior pituitary.[1][2] This action leads to a reduction in both the synthesis and secretion of prolactin.[3] While newer dopamine agonists are more commonly used clinically, this compound remains a valuable tool for preclinical and basic research aimed at understanding the pathophysiology of prolactinomas and developing novel therapeutic strategies.
Mechanism of Action
This compound exerts its effects by binding to and activating dopamine D2 receptors on the surface of lactotroph cells.[1][2] This activation initiates a downstream signaling cascade that ultimately suppresses prolactin gene transcription and release. The key signaling events are outlined in the diagram below.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on prolactin levels from published studies. Data on tumor size reduction specifically for this compound is limited in the available literature.
Table 1: Effect of this compound on Prolactin Levels in Human Studies
| Study Population | Dosage | Duration of Treatment | Prolactin Level Reduction | Reference |
| Normal Male Subjects | 2 mg (single oral dose) | 90 minutes post-dose | Basal prolactin levels significantly lowered.[4] | [Thorner et al., 1980][4] |
| Women with Amenorrhea-Galactorrhea | 2.0 mg | 6-8 hours post-dose | Prolactin levels returned to near baseline.[3][5][6] | [Sherman et al., 1978][3][5][6] |
| Patients with Parkinson's Disease (on L-dopa-carbidopa) | Not specified | 2 weeks | Significant suppression of 24-hour mean prolactin levels.[2][7] | [Bell et al., 1978][2][7] |
Table 2: Effect of this compound on Prolactin Levels in Animal Studies
| Animal Model | Dosage | Duration of Treatment | Prolactin Level Reduction | Reference |
| Lactating Mice | Not specified | 1 hour post-administration | Reduced basal serum prolactin by over 90%.[8][9] | [Sinha et al., 1976][8][9] |
| Rats (in vitro pituitary) | Not specified | Not applicable | Direct inhibition of prolactin release.[1][2][10] | [Clemens et al., 1975][1][2][10] |
Experimental Protocols
The following are generalized protocols based on methodologies suggested in the cited literature. Researchers should optimize these protocols for their specific experimental conditions.
In Vitro Prolactin Inhibition Assay Using Primary Rat Pituitary Cells
This protocol describes a method to assess the direct inhibitory effect of this compound on prolactin secretion from cultured primary rat pituitary cells.
Materials:
-
Adult female Sprague-Dawley rats
-
Hanks' Balanced Salt Solution (HBSS)
-
Collagenase and hyaluronidase (B3051955)
-
Culture medium (e.g., DMEM with 10% fetal bovine serum)
-
This compound stock solution
-
Multi-well culture plates
-
Radioimmunoassay (RIA) kit for rat prolactin
Procedure:
-
Pituitary Gland Isolation: Euthanize rats and aseptically dissect the anterior pituitary glands.
-
Cell Dissociation:
-
Mince the pituitary glands into small fragments.
-
Incubate the tissue fragments in HBSS containing collagenase and hyaluronidase with gentle agitation.
-
Mechanically disperse the cells by gentle pipetting.
-
Filter the cell suspension to remove undigested tissue.
-
-
Cell Culture:
-
Wash the cells and resuspend in culture medium.
-
Plate the cells in multi-well plates at a desired density and allow them to adhere overnight.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Replace the culture medium in the wells with the medium containing different concentrations of this compound. Include a vehicle control.
-
-
Incubation: Incubate the plates for a defined period (e.g., 4 to 24 hours) at 37°C in a humidified incubator with 5% CO2.
-
Sample Collection: Collect the culture supernatant from each well for prolactin measurement.
-
Prolactin Measurement: Determine the concentration of prolactin in the supernatant using a specific RIA for rat prolactin, following the manufacturer's instructions.
-
Data Analysis: Plot the percentage of prolactin inhibition against the log concentration of this compound to generate a dose-response curve and determine the IC50 value.
In Vivo Assessment of Prolactin Suppression in a Rat Model of Hyperprolactinemia
This protocol outlines a general procedure to evaluate the efficacy of this compound in reducing elevated prolactin levels in a rat model.
Materials:
-
Adult female rats
-
Estradiol (B170435) valerate (B167501) (to induce hyperprolactinemia)
-
This compound
-
Vehicle for drug administration (e.g., saline)
-
Blood collection supplies
Procedure:
-
Induction of Hyperprolactinemia: Induce a state of chronic hyperprolactinemia by administering estradiol valerate to the rats. This will stimulate the growth and secretory activity of the pituitary lactotrophs.
-
Baseline Blood Sampling: After a suitable period for the development of hyperprolactinemia, collect baseline blood samples from the tail vein to measure initial prolactin levels.
-
This compound Administration:
-
Divide the rats into treatment and control groups.
-
Administer this compound (at a predetermined dose) to the treatment group via a suitable route (e.g., subcutaneous injection or oral gavage).
-
Administer the vehicle to the control group.
-
-
Serial Blood Sampling: Collect blood samples at various time points post-administration (e.g., 1, 2, 4, 8, and 24 hours) to assess the time course of prolactin suppression.
-
Prolactin Measurement: Centrifuge the blood samples to obtain serum and measure prolactin concentrations using a rat-specific RIA.
-
Data Analysis: Compare the prolactin levels in the this compound-treated group to the control group at each time point. Calculate the percentage of prolactin suppression.
Conclusion
This compound is a well-characterized dopamine D2 receptor agonist that effectively inhibits prolactin secretion from normal and tumorous lactotrophs. The provided data and protocols offer a foundation for researchers investigating the mechanisms of prolactinoma development and exploring potential therapeutic interventions. While clinical use of this compound is limited today, its utility as a research tool remains significant. Further studies would be beneficial to elucidate its specific effects on prolactinoma size and to compare its efficacy and signaling pathways with more modern dopamine agonists.
References
- 1. researchgate.net [researchgate.net]
- 2. Effect of dopamine agonist (this compound) therapy on twenty-four hour secretion of prolactin in treated Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The treatment of hyperprolactinemia with a new ergot derivative, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. emedicine.medscape.com [emedicine.medscape.com]
- 5. Dopamine, Dopamine D2 Receptor Short Isoform, Transforming Growth Factor (TGF)-β1, and TGF-β Type II Receptor Interact to Inhibit the Growth of Pituitary Lactotropes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of the dopamine agonist, this compound, on circulating anterior pituitary hormones in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Control of lactotrop proliferation by dopamine: Essential role of signaling through D2 receptors and ERKs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Prolactinoma Management - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Pituitary extracts and steroid hormones in the control of 3T3 cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibition of prolactin secretion by this compound: mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
Lergotrile Mesylate: Application Notes and Protocols for Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lergotrile (B1674762) mesylate is an ergoline (B1233604) derivative that acts as a potent and direct-acting dopamine (B1211576) receptor agonist. Initially developed for the treatment of Parkinson's disease, its clinical use was discontinued (B1498344) due to reports of hepatotoxicity.[1] Despite its withdrawal from therapeutic applications, lergotrile mesylate remains a valuable tool compound in neuroscience research. Its specific pharmacological profile allows for the targeted investigation of dopaminergic pathways, the regulation of hormone secretion, and the pathophysiology of neurological disorders related to the dopamine system. These application notes provide an overview of this compound's mechanism of action, its research applications, and detailed protocols for its use in key neuroscience experiments.
Mechanism of Action
This compound exerts its effects primarily by stimulating dopamine receptors, particularly those of the D2-like family (D2, D3, and D4). This agonistic activity mimics the action of endogenous dopamine. The activation of D2-like receptors, which are G protein-coupled receptors (GPCRs) linked to Gαi/o proteins, leads to the inhibition of adenylyl cyclase. This, in turn, reduces the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP), a key second messenger involved in numerous cellular processes. The reduction in cAMP levels modulates the activity of protein kinase A (PKA) and downstream signaling cascades, ultimately influencing ion channel activity and gene expression.
Caption: Lergotrile's signaling pathway.
Applications in Neuroscience Research
Inhibition of Prolactin Secretion
This compound is a potent inhibitor of prolactin secretion from the anterior pituitary gland.[2][3] This effect is mediated by the activation of D2 receptors on lactotrophs, which tonically inhibit prolactin release. This makes lergotrile an excellent tool for studying the dopaminergic regulation of prolactin and for creating experimental models of hyperprolactinemia and its reversal.
Modulation of Dopaminergic Neuron Activity
In vivo studies have demonstrated that this compound dose-dependently inhibits the firing rate of dopamine neurons in the substantia nigra pars compacta.[4] This is thought to occur through the activation of presynaptic D2 autoreceptors, which provide negative feedback to the neuron, reducing its firing rate and dopamine synthesis. This property allows researchers to investigate the role of dopamine neuron activity in various physiological and pathological states.
Parkinson's Disease Research
Historically, lergotrile was investigated as a treatment for Parkinson's disease.[5][6] While its clinical use was halted, it can still be employed in animal models of Parkinson's disease to study the effects of direct dopamine receptor stimulation on motor symptoms and to explore the mechanisms of action of dopaminergic therapies.
Quantitative Data
Table 1: In Vivo Efficacy of this compound
| Parameter | Species | Brain Region | Effect | Effective Dose | Reference(s) |
| Neuronal Firing | Rat | Substantia Nigra | 50% inhibition of dopamine cell firing | 100 µg/kg (cumulative, i.v.) | [4] |
| Neuronal Firing | Rat | Substantia Nigra | Significant depression of dopamine cell firing | 6 µg/kg (i.v.) | [4] |
| Hyperglycemia | Rat | - | 3-fold increase in blood glucose | 5 mg/kg (i.p.) | [7] |
Table 2: Clinical Dosage of this compound in Parkinson's Disease Trials
| Parameter | Population | Dosage Range | Mean Daily Dose | Reference(s) |
| Oral Administration | Parkinson's Disease Patients | Up to 20 mg/day | - | [6] |
| Oral Administration | Parkinson's Disease Patients | - | 52 mg | [5] |
Experimental Protocols
In Vitro Prolactin Release Assay from Isolated Rat Pituitary Cells
This protocol describes how to assess the inhibitory effect of this compound on prolactin secretion from primary cultures of rat pituitary cells.[3][8][9]
Materials:
-
Adult male Sprague-Dawley rats
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal bovine serum (FBS)
-
Antibiotics (penicillin/streptomycin)
-
Collagenase
-
Hyaluronidase
-
DNase I
-
Percoll
-
This compound
-
Dopamine (as a positive control)
-
Prolactin ELISA kit
-
24-well culture plates
Procedure:
-
Pituitary Gland Dissection and Cell Dissociation:
-
Euthanize rats according to approved institutional protocols.
-
Aseptically dissect the anterior pituitary glands.
-
Mince the tissue and incubate in a dissociation buffer containing collagenase, hyaluronidase, and DNase I at 37°C for 60-90 minutes with gentle agitation.
-
Disperse the cells by gentle trituration.
-
-
Cell Purification and Plating:
-
Purify the pituitary cells using a Percoll density gradient to enrich for lactotrophs.
-
Wash the cells and resuspend in DMEM supplemented with 10% FBS and antibiotics.
-
Plate the cells in 24-well plates at a density of 2.5 x 10^5 cells/well and culture for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute to final concentrations in serum-free DMEM.
-
Wash the cells with serum-free DMEM.
-
Add fresh serum-free DMEM containing various concentrations of this compound (e.g., 1 nM to 10 µM) or dopamine (as a positive control) to the wells. Include a vehicle control group.
-
Incubate for 4 hours at 37°C.
-
-
Sample Collection and Analysis:
-
Collect the culture medium from each well.
-
Centrifuge the medium to remove any cellular debris.
-
Measure the concentration of prolactin in the supernatant using a commercially available prolactin ELISA kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of prolactin inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the concentration-response curve and determine the IC50 value.
-
Caption: Prolactin release assay workflow.
In Vivo Single-Unit Electrophysiology in Rat Substantia Nigra
This protocol outlines the procedure for recording the activity of single dopamine neurons in the substantia nigra pars compacta of anesthetized rats in response to this compound administration.[4][10][11][12]
Materials:
-
Adult male Wistar rats (250-350 g)
-
Anesthetic (e.g., chloral (B1216628) hydrate (B1144303) or urethane)
-
Stereotaxic apparatus
-
Recording microelectrodes (glass or tungsten)
-
Amplifier and data acquisition system
-
Drug infusion pump
-
This compound
-
Saline solution
Procedure:
-
Animal Preparation:
-
Anesthetize the rat and place it in a stereotaxic apparatus.
-
Perform a craniotomy over the substantia nigra pars compacta (coordinates relative to bregma: AP -5.2 mm, ML ±2.1 mm, DV -7.0 to -8.5 mm).
-
Insert a catheter into the tail vein for intravenous drug administration.
-
-
Electrode Placement and Neuron Identification:
-
Slowly lower the recording microelectrode into the substantia nigra pars compacta.
-
Identify dopamine neurons based on their characteristic electrophysiological properties: slow firing rate (2-5 Hz), long duration action potentials (>2.5 ms), and a biphasic (positive-negative) waveform.
-
-
Baseline Recording and Drug Administration:
-
Once a stable single-unit recording is established, record the baseline firing rate for at least 10 minutes.
-
Administer this compound intravenously via the tail vein catheter. A cumulative dosing regimen can be used (e.g., starting with 2 µg/kg and doubling the dose every 2 minutes) to construct a dose-response curve.
-
-
Data Acquisition and Analysis:
-
Record the neuronal firing rate continuously throughout the experiment.
-
Analyze the data by calculating the percentage change in firing rate from baseline for each dose of this compound.
-
Plot the dose-response curve to determine the ED50 for the inhibition of neuronal firing.
-
Caption: In vivo electrophysiology workflow.
cAMP Accumulation Assay in Dopamine D2 Receptor-Expressing Cells
This protocol details a method to measure the effect of this compound on intracellular cAMP levels in a cell line stably expressing the human dopamine D2 receptor.[13][14][15][16]
Materials:
-
CHO or HEK293 cells stably expressing the human dopamine D2 receptor
-
Cell culture medium (e.g., F-12 or DMEM) with supplements
-
This compound
-
Dopamine (as a positive control)
-
cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)
-
96-well or 384-well assay plates
Procedure:
-
Cell Culture and Plating:
-
Culture the D2 receptor-expressing cells in the appropriate medium.
-
Seed the cells into 96-well or 384-well plates and grow to 80-90% confluency.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound and dopamine in assay buffer.
-
Aspirate the culture medium from the cells and wash with assay buffer.
-
Add the this compound or dopamine solutions to the wells.
-
Incubate for 15-30 minutes at room temperature.
-
-
Stimulation of cAMP Production:
-
Add a fixed concentration of forskolin (an adenylyl cyclase activator) to all wells to stimulate cAMP production.
-
Incubate for an additional 15-30 minutes at room temperature.
-
-
cAMP Measurement:
-
Lyse the cells and measure the intracellular cAMP concentration using a commercial cAMP assay kit according to the manufacturer's protocol.
-
-
Data Analysis:
-
Calculate the percentage inhibition of forskolin-stimulated cAMP accumulation for each concentration of this compound.
-
Generate a concentration-response curve and determine the EC50 value.
-
Caption: cAMP accumulation assay workflow.
Adverse Effects and Limitations
The primary limitation of this compound is its potential for hepatotoxicity.[1] Researchers using this compound in in vivo animal studies should be aware of this and consider monitoring liver function or assessing liver histology, as drug-induced liver effects could be a confounding factor in experimental results.
Conclusion
This compound is a potent dopamine receptor agonist that, despite its clinical discontinuation, serves as a valuable tool for in vitro and in vivo investigations in neuroscience. Its well-characterized effects on prolactin secretion and dopamine neuron activity make it particularly useful for studying the physiology and pharmacology of the dopaminergic system. The protocols provided here offer a framework for utilizing this compound to advance our understanding of dopamine receptor function and its role in health and disease.
References
- 1. Dopamine release and metabolism in the rat striatum: an analysis by 'in vivo' brain microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of prolactin secretion by this compound: mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The effects of dopamine, bromocriptine, lergotrile and metoclopramide on prolactin release from continuously perfused columns of isolated rat pituitary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dopamine neurons: effect of lergotrile on unit activity and transmitter synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Dopamine agonist-induced hyperglycemia in rats: effects of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Basal and dopamine-inhibited prolactin secretion by rat anterior pituitary cells: effects of culture conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Paradoxical effect of neuroleptic drugs on prolactin secretion by rat pituitary cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Wire electrodes for chronic single unit recording of dopamine cells in substantia nigra pars compacta of awake rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Electrophysiological actions of nicotine on substantia nigra single units - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Single-unit analysis of substantia nigra pars reticulata neurons in freely behaving rats with genetic absence epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Dopaminergic stimulation of cAMP accumulation in cultured rat mesangial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. resources.revvity.com [resources.revvity.com]
- 15. A real-time method for measuring cAMP production modulated by Gαi/o-coupled metabotropic glutamate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
On the Use of Lergotrile Mesylate in Parkinson's Disease Research: A Clarification and Overview of Established Models
A critical review of scientific literature indicates that lergotrile (B1674762) mesylate, a dopamine (B1211576) receptor agonist, is not utilized for establishing animal models of Parkinson's disease (PD). Instead, its role in Parkinson's research has been as a potential therapeutic agent aimed at alleviating the symptoms of the disease. This document clarifies this distinction and provides detailed application notes and protocols for the scientifically accepted methods of inducing Parkinson's disease models, which primarily involve the use of neurotoxins.
Lergotrile mesylate is an ergoline (B1233604) derivative that functions by stimulating dopamine receptors.[1] In Parkinson's disease, the primary pathology is the degeneration of dopamine-producing neurons in the substantia nigra region of the brain.[2][3] Consequently, a dopamine agonist like lergotrile would counteract the effects of dopamine depletion, rather than induce a disease model that mimics this neurodegeneration. Clinical trials in the 1970s investigated lergotrile for its potential to treat Parkinson's disease in human patients.[4][5][6][7][8] While some studies showed a reduction in tremor and other parkinsonian signs, the development of lergotrile for this indication was ultimately halted due to concerns about liver toxicity.[1][9]
Established Methods for Inducing Parkinson's Disease Animal Models
The creation of animal models that replicate the key features of Parkinson's disease is crucial for understanding its pathophysiology and for the development of new therapies.[2] The most common and well-validated methods involve the administration of specific neurotoxins that selectively destroy dopaminergic neurons.[2][10][11] The choice of model often depends on the specific research question, the animal species being used, and the desired timeline of neurodegeneration.
Neurotoxin-Based Models
The primary neurotoxins used to induce Parkinson's-like pathology in animal models are 6-hydroxydopamine (6-OHDA) and 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP).[12]
-
6-Hydroxydopamine (6-OHDA) Model: 6-OHDA is a neurotoxic dopamine analog that is widely used to create lesions in the dopaminergic systems of rodents.[3][10] A significant drawback is that 6-OHDA cannot cross the blood-brain barrier and therefore must be injected directly into the brain, typically into the substantia nigra or the medial forebrain bundle.[3][10] This method allows for the creation of dose-dependent lesions, mimicking different stages of the disease.[10]
-
MPTP Model: MPTP is another potent neurotoxin that induces parkinsonism in both humans and various animal species.[10] Unlike 6-OHDA, MPTP can cross the blood-brain barrier and is then metabolized to its active toxic form, MPP+.[11] This model is particularly useful for studying the biochemical pathways involved in dopamine neuron death.[11] Interestingly, rats are largely insensitive to MPTP, while certain strains of mice are susceptible.[10]
The following table summarizes key quantitative data related to these established neurotoxin-based models.
| Parameter | 6-OHDA Model (Rat) | MPTP Model (Mouse) |
| Neurotoxin | 6-hydroxydopamine | 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine |
| Administration Route | Intracerebral injection (e.g., medial forebrain bundle) | Systemic (e.g., intraperitoneal) |
| Species | Rat, Mouse, Non-human primate | Mouse, Non-human primate |
| Key Pathological Feature | Degeneration of dopaminergic neurons in the substantia nigra | Degeneration of dopaminergic neurons in the substantia nigra |
| Behavioral Deficits | Rotational asymmetry, akinesia, rigidity | Akinesia, rigidity, tremor |
Experimental Protocols for Established Parkinson's Disease Models
Below are detailed methodologies for inducing Parkinson's disease models using 6-OHDA and MPTP.
Protocol 1: 6-OHDA-Induced Unilateral Lesion Model in Rats
Objective: To create a unilateral lesion of the nigrostriatal dopamine pathway in rats to model the motor symptoms of Parkinson's disease.
Materials:
-
Male Sprague-Dawley or Wistar rats (200-250 g)
-
6-hydroxydopamine hydrochloride (6-OHDA)
-
Ascorbic acid (0.1% in sterile saline)
-
Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)
-
Stereotaxic apparatus
-
Hamilton syringe (10 µL)
-
Surgical instruments
-
Desipramine (B1205290) (or other norepinephrine (B1679862) uptake inhibitor)
Procedure:
-
Pre-treatment: Thirty minutes prior to 6-OHDA injection, administer desipramine (25 mg/kg, i.p.) to protect noradrenergic neurons from the neurotoxin.
-
Anesthesia: Anesthetize the rat using an appropriate anesthetic agent and mount it in a stereotaxic apparatus.
-
Surgical Preparation: Shave the scalp, disinfect with an appropriate antiseptic solution, and make a midline incision to expose the skull.
-
Craniotomy: Using a dental drill, create a small burr hole over the target injection site (e.g., medial forebrain bundle).
-
Neurotoxin Preparation: Dissolve 6-OHDA in cold 0.1% ascorbic acid-saline to the desired concentration (e.g., 4 µg/µL). Keep the solution on ice and protected from light.
-
Injection: Slowly inject the 6-OHDA solution into the target site using a Hamilton syringe. The volume and flow rate should be carefully controlled (e.g., 2 µL at 0.5 µL/min).
-
Post-injection: Leave the needle in place for 5-10 minutes to allow for diffusion before slowly retracting it.
-
Wound Closure: Suture the scalp incision.
-
Post-operative Care: Provide appropriate post-operative care, including analgesics and monitoring for recovery.
-
Behavioral Assessment: After a recovery period (typically 2-3 weeks), assess motor deficits using tests such as the apomorphine- or amphetamine-induced rotation test.
Protocol 2: MPTP-Induced Parkinson's Disease Model in Mice
Objective: To induce a bilateral loss of dopaminergic neurons in mice to model the neurochemical and behavioral features of Parkinson's disease.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) hydrochloride
-
Sterile saline (0.9%)
-
Appropriate personal protective equipment (PPE) for handling MPTP
Procedure:
-
MPTP Preparation: Dissolve MPTP-HCl in sterile saline to the desired concentration (e.g., 2 mg/mL). Prepare the solution fresh before each use. Caution: MPTP is a hazardous substance and must be handled with appropriate safety precautions in a designated area.
-
Administration: Administer MPTP to the mice via intraperitoneal (i.p.) injection. A common dosing regimen is four injections of 20 mg/kg MPTP at 2-hour intervals.
-
Monitoring: Closely monitor the animals for any adverse reactions during and after the injection period.
-
Post-treatment Period: Allow for a post-treatment period (typically 7-21 days) for the neurodegenerative process to stabilize.
-
Behavioral and Neurochemical Assessment: Evaluate motor function using tests such as the rotarod, open field test, or pole test. At the end of the study, euthanize the animals and collect brain tissue for neurochemical (e.g., HPLC analysis of dopamine levels) and histological (e.g., tyrosine hydroxylase immunohistochemistry) analysis of the substantia nigra and striatum.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of the neurotoxins and the general experimental workflow for creating and evaluating a Parkinson's disease animal model.
Caption: Mechanism of MPTP-induced neurotoxicity.
Caption: General experimental workflow for Parkinson's disease animal models.
References
- 1. Lergotrile - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. inotiv.com [inotiv.com]
- 4. Studies on the antiparkinsonism efficacy of lergotrile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lergotrile in the treatment of parkinsonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Treatment of Parkinson's disease with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. neurology.org [neurology.org]
- 8. neurology.org [neurology.org]
- 9. Ergot derivatives for Parkinsonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Parkinson's Disease Animal Models [labome.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. meliordiscovery.com [meliordiscovery.com]
Lergotrile Mesylate: Application Notes and Protocols for Studying On-Off Phenomena in Parkinson's Disease
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lergotrile (B1674762) mesylate, an ergoline (B1233604) derivative, is a direct-acting dopamine (B1211576) agonist that was investigated for the treatment of Parkinson's disease.[1][2] Although its clinical development was halted due to concerns about liver toxicity, historical clinical data provide valuable insights into its efficacy, particularly in managing the challenging "on-off" phenomena experienced by patients on long-term levodopa (B1675098) therapy.[1][2] The "on-off" phenomenon is characterized by fluctuations in motor function, with patients switching between periods of improved mobility ("on" time) and periods of significant motor impairment ("off" time).[3][4] These fluctuations are a common complication of chronic levodopa treatment.[3]
This document provides detailed application notes and protocols based on historical clinical studies of lergotrile mesylate for researchers investigating motor fluctuations in Parkinson's disease. It includes summaries of quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways and experimental workflows.
Data Presentation
The following tables summarize the quantitative data from key clinical trials investigating the effect of this compound on motor fluctuations in Parkinson's disease.
Table 1: Efficacy of this compound in Patients with Parkinson's Disease
| Study | Number of Patients | This compound Dosage | Key Findings on Motor Fluctuations |
| Klawans et al. (1978)[1] | 25 | Up to 10 months administration | More effective in alleviating "on-off" problems than in reversing the loss of levodopa efficacy.[1] |
| Lieberman et al. (1977)[5] | 20 | Mean daily dose of 52 mg | Significant (P < .01) reduction in rigidity, tremor, bradykinesia, and gait disturbance.[5] |
| Lieberman et al. (1979) (Further Studies) | 13 | Up to 12 mg/day | Overall improvement in five patients, with a statistically significant improvement in tremor.[6] |
| Lieberman et al. (1979) (Higher Dose Subgroup) | 4 | Up to 20 mg/day | Further improvement in rigidity and bradykinesia was noted.[6] |
Table 2: Reported Side Effects of this compound
| Study | Reported Side Effects |
| Klawans et al. (1978)[1] | Exacerbation of hallucinations, dyskinesias, hypotension, and alterations in liver function tests.[1] |
| Lieberman et al. (1977)[5] | Abnormal involuntary movements decreased with lergotrile and reduced levodopa, while mental changes and orthostatic hypotension increased. Elevations in serum transaminase levels were noted in three patients.[5] |
| Lieberman et al. (1979)[6] | Orthostatic hypotension, behavioral alterations, nausea, and vomiting.[6] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature on this compound for Parkinson's disease.
Protocol 1: Clinical Trial for Assessing Efficacy in "On-Off" Phenomena (Based on Klawans et al., 1978)
1. Patient Selection:
- Inclusion Criteria: Patients diagnosed with Parkinson's disease experiencing "on-off" phenomena, defined as periods of akinesia and improved motor function despite continued levodopa therapy.
- Exclusion Criteria: Patients with significant hepatic, renal, or hematopoietic disease.
2. Study Design:
- An open-label, long-term study.
- Patients continued their existing levodopa regimen.
- This compound was added as an adjunct therapy.
3. Drug Administration:
- Initial Dose: Start with a low dose of this compound (e.g., 2 mg/day) divided into two or three doses.
- Titration: Gradually increase the daily dosage by 2 mg every 3 to 4 days, based on patient tolerance and clinical response.
- Maximum Dose: The dose was titrated upwards until a therapeutic effect was observed or limiting side effects occurred.
4. Assessment of "On-Off" Phenomena:
- Patient Diaries: Patients were instructed to keep detailed daily diaries to record the duration and severity of "on" and "off" periods.
- Clinical Evaluation: Regular clinical assessments were performed by a neurologist to evaluate motor function using a standardized rating scale (e.g., Northwestern University Disability Scale, as was common in that era). The frequency and severity of "on-off" fluctuations were a primary focus of these evaluations.
5. Monitoring for Adverse Effects:
- Regular monitoring of liver function tests (e.g., serum transaminases) was crucial due to the known risk of hepatotoxicity.[1]
- Blood pressure was monitored for hypotension.
- Patients were monitored for psychiatric side effects such as hallucinations.
Protocol 2: Animal Model for Studying "Wearing-Off" Phenomenon
This protocol describes a general approach to inducing and studying the "wearing-off" phenomenon in a rodent model of Parkinson's disease, which can be adapted to test the effects of compounds like lergotrile.
1. Animal Model Induction:
- Species: Male Sprague-Dawley rats or C57BL/6 mice are commonly used.[7]
- Neurotoxin: Unilateral stereotaxic injection of 6-hydroxydopamine (6-OHDA) into the medial forebrain bundle or striatum to create a lesion of the nigrostriatal pathway.[7] This induces a dopamine-depleted state on one side of the brain.
2. Induction of "Wearing-Off":
- Levodopa Administration: Following a post-lesion recovery period (typically 2-3 weeks), animals are treated chronically with a daily dose of levodopa (e.g., 6-10 mg/kg, i.p.) in combination with a peripheral decarboxylase inhibitor like benserazide.
- Development of Motor Fluctuations: Over several weeks of daily levodopa treatment, animals begin to exhibit abnormal involuntary movements (AIMs) during the peak effect of the drug ("on" period) and a return of parkinsonian motor deficits as the drug wears off ("off" period).
3. Behavioral Assessment of "Wearing-Off":
- Rotational Behavior: The number of full body rotations contralateral to the lesioned hemisphere is counted. An increase in rotations indicates a response to the dopaminergic agent. The duration of this response is measured to quantify the "on" time.
- Cylinder Test: This test assesses forelimb akinesia. The animal is placed in a transparent cylinder, and the number of times it uses its impaired (contralateral to the lesion) and unimpaired (ipsilateral) forelimbs to touch the cylinder wall is recorded. A reduced use of the impaired limb indicates an "off" state.
- AIMs Scoring: The severity of levodopa-induced dyskinesias is rated using a standardized scale during the "on" period.
4. Testing of this compound:
- Once a stable "wearing-off" pattern is established, this compound can be administered as a co-treatment with levodopa or as a standalone therapy.
- The effects on the duration of "on" time, the severity of "off" period motor deficits, and the intensity of AIMs are quantified using the behavioral tests described above.
Mandatory Visualization
Signaling Pathways
This compound acts as a direct agonist at dopamine receptors, primarily targeting the D2-like receptor family.[2] The activation of D2 receptors initiates a cascade of intracellular signaling events that modulate neuronal excitability and gene expression.
Caption: this compound Signaling Pathway via Dopamine D2 Receptor.
Experimental Workflow
The following diagram illustrates a typical workflow for a preclinical study investigating the effect of a test compound like lergotrile on the "on-off" phenomenon in an animal model of Parkinson's disease.
Caption: Preclinical Workflow for Studying Lergotrile's Effect on 'On-Off' Phenomena.
References
- 1. Lergotrile in the treatment of parkinsonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lergotrile - Wikipedia [en.wikipedia.org]
- 3. The on-off phenomenon - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. Treatment of Parkinson's disease with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Studies on the antiparkinsonism efficacy of lergotrile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. criver.com [criver.com]
Application Notes and Protocols: Lergotrile Mesylate in Combination with L-DOPA for Parkinson's Disease Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed experimental framework for investigating the therapeutic potential of Lergotrile (B1674762) mesylate in combination with L-DOPA in a preclinical rat model of Parkinson's disease. The protocols outlined below are designed to assess motor function, potential synergistic effects, and the modulation of L-DOPA-induced dyskinesias.
Introduction
Parkinson's disease (PD) is a neurodegenerative disorder characterized by the progressive loss of dopaminergic neurons in the substantia nigra pars compacta, leading to motor symptoms such as bradykinesia, rigidity, tremor, and postural instability. Levodopa (L-DOPA), the metabolic precursor to dopamine (B1211576), remains the gold standard for symptomatic treatment.[1] However, long-term L-DOPA therapy is often complicated by the development of motor fluctuations and debilitating L-DOPA-induced dyskinesias (LID).[2][3]
Lergotrile mesylate is an ergoline (B1233604) derivative that acts as a direct-acting dopamine agonist.[4][5] Early clinical studies suggested its efficacy in treating Parkinson's disease, both as a monotherapy and as an adjunct to L-DOPA, where it was shown to reduce rigidity, tremor, bradykinesia, and gait disturbance.[6][7] However, its development was halted due to concerns about liver toxicity.[8] Renewed interest in established compounds for novel therapeutic strategies warrants a rigorous preclinical evaluation of lergotrile's potential to enhance L-DOPA's efficacy and mitigate its side effects, particularly at lower, potentially safer, doses.
This document provides a comprehensive experimental design to explore the combination of this compound and L-DOPA in the 6-hydroxydopamine (6-OHDA) rat model of Parkinson's disease.
Data Presentation
The following table summarizes hypothetical quantitative data from the proposed experimental design. This data is intended to be representative of expected outcomes and should be replaced with actual experimental results.
| Treatment Group | Rotarod Latency to Fall (seconds) | Open Field: Total Distance Traveled (cm) | Dyskinesia Score (AIMs) | Tyrosine Hydroxylase (TH) Positive Cell Count in Substantia Nigra (% of control) |
| Sham Control | 180 ± 15 | 2500 ± 300 | 0 | 100% |
| 6-OHDA + Vehicle | 60 ± 10 | 1200 ± 200 | 0 | 25 ± 5% |
| 6-OHDA + L-DOPA (6 mg/kg) | 120 ± 12 | 2000 ± 250 | 12 ± 3 | 23 ± 4% |
| 6-OHDA + Lergotrile (0.5 mg/kg) | 90 ± 8 | 1600 ± 180 | 1 ± 0.5 | 26 ± 5% |
| 6-OHDA + L-DOPA (3 mg/kg) + Lergotrile (0.5 mg/kg) | 140 ± 18 | 2200 ± 280 | 4 ± 1.5 | 28 ± 6% |
Data are presented as mean ± standard error of the mean (SEM). AIMs: Abnormal Involuntary Movements.
Experimental Protocols
6-Hydroxydopamine (6-OHDA) Rat Model of Parkinson's Disease
This protocol describes the unilateral injection of 6-OHDA into the medial forebrain bundle (MFB) to induce a rapid and extensive loss of dopaminergic neurons.[9][10][11]
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
6-hydroxydopamine hydrochloride (Sigma-Aldrich)
-
Ascorbic acid
-
Sterile 0.9% saline
-
Anesthetic (e.g., isoflurane (B1672236) or ketamine/xylazine mixture)
-
Stereotaxic apparatus
-
Hamilton syringe (10 µL)
-
Dental drill
-
Surgical tools
Procedure:
-
Animal Preparation: Anesthetize the rat and place it in the stereotaxic frame. Shave and clean the scalp with an antiseptic solution.
-
Surgical Incision: Make a midline incision on the scalp to expose the skull. Identify and clean the bregma.
-
Stereotaxic Coordinates: For a unilateral MFB lesion, use the following coordinates relative to bregma: Anteroposterior (AP): -4.4 mm; Mediolateral (ML): -1.2 mm; Dorsoventral (DV): -7.8 mm from the skull surface.[12]
-
Craniotomy: Drill a small hole at the determined coordinates.
-
6-OHDA Preparation: Prepare a fresh solution of 6-OHDA (e.g., 8 µg in 4 µL of sterile saline containing 0.02% ascorbic acid). Protect the solution from light.
-
Injection: Lower the Hamilton syringe needle to the target DV coordinate. Infuse the 6-OHDA solution at a rate of 1 µL/min. Leave the needle in place for an additional 5 minutes to allow for diffusion before slowly retracting it.[9]
-
Post-operative Care: Suture the incision and provide post-operative care, including analgesics and monitoring of body weight and food intake. Allow a recovery period of at least 2-3 weeks before behavioral testing.
Drug Administration
Materials:
-
L-DOPA methyl ester (Sigma-Aldrich)
-
Benserazide (B1668006) hydrochloride (peripheral decarboxylase inhibitor, Sigma-Aldrich)
-
This compound
-
Sterile saline
-
Appropriate vehicles for drug dissolution
Procedure:
-
L-DOPA/Benserazide Preparation: Prepare a fresh solution of L-DOPA and benserazide (e.g., in a 4:1 ratio) in sterile saline immediately before use.[3] Protect from light.
-
Lergotrile Preparation: Prepare a solution of this compound in its appropriate vehicle.
-
Administration: Administer drugs via intraperitoneal (i.p.) or subcutaneous (s.c.) injection. For the combination therapy group, Lergotrile can be administered shortly before L-DOPA.
Behavioral Assessments
This test assesses motor coordination and balance.[6][13][14][15]
Materials:
-
Rotarod apparatus for rats
Procedure:
-
Habituation: Acclimatize the rats to the testing room for at least 30-60 minutes before the test.
-
Training: Train the rats on the rotarod for 2-3 consecutive days prior to testing. Each training session consists of placing the rat on the rotating rod at a low speed (e.g., 4 rpm) for a set duration.
-
Testing: On the test day, place the rat on the accelerating rod (e.g., accelerating from 4 to 40 rpm over 5 minutes). Record the latency to fall from the rod. Perform 3 trials with a rest interval of at least 15 minutes between each.
This test evaluates spontaneous locomotor activity and exploratory behavior.[16][17][18][19]
Materials:
-
Open field arena (e.g., a square or circular box with high walls)
-
Video tracking software
Procedure:
-
Habituation: Acclimatize the rats to the testing room.
-
Testing: Gently place the rat in the center of the open field arena. Allow the rat to explore freely for a set period (e.g., 10-15 minutes).
-
Data Analysis: Record and analyze various parameters using video tracking software, including total distance traveled, time spent in the center versus the periphery, and rearing frequency.
-
Cleaning: Thoroughly clean the arena with 70% ethanol (B145695) between each trial to eliminate olfactory cues.
This involves scoring abnormal involuntary movements (AIMs).[2][20][21][22]
Materials:
-
Observation cages
-
Video recording equipment
Procedure:
-
Induction of Dyskinesias: After the initial 2-3 week post-surgery period, administer L-DOPA daily for a prolonged period (e.g., 3 weeks) to induce dyskinesias.
-
Rating of AIMs: On testing days, following drug administration, observe the rats at regular intervals (e.g., every 20 minutes for 3-4 hours). Score the severity of axial, limb, and orolingual AIMs on a scale of 0 to 4 based on their duration and amplitude.
Histological Analysis of Dopaminergic Neurons
This protocol is for the post-mortem analysis of dopaminergic neuron survival.
Materials:
-
Paraformaldehyde (PFA)
-
Sucrose (B13894) solutions
-
Cryostat or microtome
-
Primary antibody: anti-Tyrosine Hydroxylase (TH)
-
Appropriate secondary antibodies and visualization reagents
-
Microscope
Procedure:
-
Tissue Preparation: At the end of the experiment, deeply anesthetize the rats and perfuse them transcardially with saline followed by 4% PFA.
-
Brain Extraction and Post-fixation: Extract the brains and post-fix them in 4% PFA overnight, followed by cryoprotection in sucrose solutions.
-
Sectioning: Section the brains coronally (e.g., at 40 µm) through the substantia nigra and striatum using a cryostat or microtome.
-
Immunohistochemistry: Perform immunohistochemical staining for Tyrosine Hydroxylase (TH), a marker for dopaminergic neurons.
-
Cell Counting: Use stereological methods to count the number of TH-positive neurons in the substantia nigra to quantify the extent of the lesion and any potential neuroprotective effects of the treatments.
Visualizations
Caption: Experimental workflow for preclinical evaluation.
Caption: Dopaminergic signaling pathway modulation.
References
- 1. researchgate.net [researchgate.net]
- 2. Induction and Assessment of Levodopa-induced Dyskinesias in a Rat Model of Parkinson's Disease [jove.com]
- 3. The Rodent Models of Dyskinesia and Their Behavioral Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dopamine neurons: effect of lergotrile on unit activity and transmitter synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lergotrile in the treatment of parkinsonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Rotarod test in rats [protocols.io]
- 7. Treatment of Parkinson's disease with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Lergotrile - Wikipedia [en.wikipedia.org]
- 9. Modeling Parkinson’s Disease in Rats | Thermo Fisher Scientific - US [thermofisher.com]
- 10. The 6-hydroxydopamine Rat Model of Parkinson's Disease [jove.com]
- 11. 6-OHDA Lesion Models of Parkinson’s Disease in the Rat | Springer Nature Experiments [experiments.springernature.com]
- 12. Impact of Aging on the 6-OHDA-Induced Rat Model of Parkinson’s Disease [mdpi.com]
- 13. biomed-easy.com [biomed-easy.com]
- 14. Rotarod test [protocols.io]
- 15. 2.3. Rotarod test [bio-protocol.org]
- 16. anilocus.com [anilocus.com]
- 17. maze.conductscience.com [maze.conductscience.com]
- 18. research-support.uq.edu.au [research-support.uq.edu.au]
- 19. Open Field Test [protocols.io]
- 20. Induction and Assessment of Levodopa-induced Dyskinesias in a Rat Model of Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Induction of Levodopa-Induced Dyskinesias in a Rat Model of Parkinson's Disease [jove.com]
- 22. Rating L-DOPA-Induced Dyskinesias in the Unilaterally 6-OHDA-Lesioned Rat Model of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting lergotrile mesylate solubility issues in PBS
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with lergotrile (B1674762) mesylate in Phosphate-Buffered Saline (PBS).
Frequently Asked Questions (FAQs)
Q1: What is lergotrile mesylate and why is its solubility in PBS a concern?
A1: this compound is the salt form of lergotrile, an ergoline (B1233604) derivative that acts as a dopamine (B1211576) D2 receptor agonist. For many in vitro and in vivo experiments, Phosphate-Buffered Saline (PBS) is a common physiological buffer. However, this compound, like many weakly basic drugs, exhibits pH-dependent solubility and is only slightly soluble in water, especially at the neutral pH of standard PBS (pH 7.4). This can lead to precipitation, inaccurate concentrations, and unreliable experimental results.
Q2: What does the available data say about the solubility of this compound?
Solubility Data Summary
| Solvent/Buffer | Expected Solubility | Key Considerations |
| Water | Slightly soluble[1] | Solubility is pH-dependent. The resulting solution will be acidic. |
| Phosphate-Buffered Saline (PBS, pH 7.4) | Low | Precipitation is highly likely, especially at higher concentrations, due to the neutral pH. |
| Acidic Buffers (e.g., Citrate (B86180) Buffer, pH 4-5) | Higher than in PBS | The acidic environment increases the ionization and solubility of the weakly basic lergotrile molecule. |
| Organic Solvents | Soluble | Soluble in methanol (B129727) and ethanol (B145695); sparingly soluble in acetone.[1] Can be used for preparing stock solutions. |
| Dimethyl Sulfoxide (DMSO) | High | A common solvent for preparing concentrated stock solutions of poorly water-soluble compounds for biological assays. |
Experimental Protocols and Troubleshooting
This section provides a detailed protocol for preparing this compound solutions and a troubleshooting guide for common issues.
Recommended Protocol for Preparing a this compound Stock Solution
-
Select an appropriate solvent: For a concentrated stock solution, DMSO is recommended. Alternatively, ethanol or methanol can be used.[1]
-
Weigh the compound: Accurately weigh the desired amount of this compound powder in a sterile container.
-
Dissolve in organic solvent: Add the appropriate volume of the chosen organic solvent (e.g., DMSO) to achieve the desired stock concentration (e.g., 10-50 mM).
-
Ensure complete dissolution: Vortex or sonicate the solution gently until all the solid material is dissolved.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light.
Protocol for Preparing a Working Solution in Aqueous Buffer
-
Thaw the stock solution: Thaw an aliquot of the concentrated stock solution at room temperature.
-
Pre-warm the buffer: Warm the desired aqueous buffer (e.g., PBS) to the experimental temperature (e.g., 37°C).
-
Dilute the stock solution: Perform a serial dilution of the stock solution into the pre-warmed buffer to achieve the final desired concentration. Crucially, add the stock solution to the buffer while vortexing to ensure rapid dispersion and minimize local high concentrations that can cause precipitation.
-
Final concentration of organic solvent: Ensure the final concentration of the organic solvent (e.g., DMSO) in the working solution is low (typically <0.5%) to avoid solvent effects on the biological system.
-
Visual inspection: Visually inspect the final working solution for any signs of precipitation. If the solution appears cloudy, it should not be used.
Troubleshooting Guide
| Issue | Probable Cause | Recommended Solution |
| Precipitation upon dilution in PBS | The neutral pH of PBS (7.4) is causing the weakly basic lergotrile to become less soluble. The final concentration is above the solubility limit in PBS. | • Lower the pH of the buffer: Use a more acidic buffer if experimentally permissible (e.g., a citrate buffer at pH 5). • Lower the final concentration: Reduce the target concentration of this compound in the working solution. • Use a co-solvent or surfactant: If compatible with the experimental setup, consider including a low percentage of a co-solvent like ethanol or a surfactant like Tween® 80 in the PBS to increase solubility. |
| Cloudy solution even at low concentrations | The stock solution may not have been fully dissolved, or the compound has degraded. | • Re-prepare the stock solution: Ensure complete dissolution using vortexing or sonication. • Check the age and storage of the solid compound: this compound should be stored protected from light and moisture. |
| Inconsistent experimental results | This could be due to partial precipitation of the compound, leading to inaccurate dosing. | • Prepare fresh working solutions: Prepare the final working solution immediately before each experiment. • Filter the solution: After dilution, filter the working solution through a 0.22 µm syringe filter to remove any micro-precipitates. Note that this may reduce the final concentration if significant precipitation has occurred. |
Visualizations
This compound Solubility Troubleshooting Workflow
Caption: Troubleshooting workflow for this compound solubility issues.
This compound Mechanism of Action: Dopamine D2 Receptor Signaling
Lergotrile is an agonist for the D2 dopamine receptor, which is a G-protein coupled receptor (GPCR) that couples to the Gαi/o subunit.
Caption: Simplified signaling pathway of the Dopamine D2 receptor activated by lergotrile.
References
Lergotrile mesylate stability in aqueous solution over time
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: How stable is my lergotrile (B1674762) mesylate aqueous solution?
Based on studies of the similar compound pergolide (B1684310) mesylate, lergotrile mesylate in an aqueous solution is expected to have limited stability, particularly at room temperature and when exposed to light.[1][2][3] For instance, a pergolide mesylate solution at 25°C showed excessive degradation by day 35, and as early as day 14 when exposed to light.[1][2]
Q2: What are the optimal storage conditions for an aqueous solution of this compound?
To maximize stability, aqueous solutions of this compound should be:
-
Refrigerated: Storage at lower temperatures (e.g., 4°C) significantly slows degradation.
-
Protected from light: Store solutions in amber vials or wrapped in foil.[1][2][3]
-
Used promptly: Due to inherent instability, it is best to prepare solutions fresh. If storage is necessary, it should be for the shortest possible duration.
Q3: I noticed a color change in my this compound solution. Can I still use it?
No. A change in the color of the solution is an indicator of degradation and the solution should be discarded.[1][2][3]
Q4: What are the likely degradation pathways for this compound in an aqueous solution?
Ergot alkaloids are susceptible to degradation through hydrolysis and oxidation.[4] Hydrolysis may affect the amide or other labile groups in the molecule. Additionally, epimerization at the C8 position is a common characteristic of ergot alkaloids in solution.[5]
Troubleshooting Guide:
| Issue | Possible Cause | Recommendation |
| Inconsistent experimental results | Degradation of this compound stock solution. | Prepare fresh solutions for each experiment. If using a stored solution, visually inspect for color change and consider running a quick purity check via HPLC. |
| Appearance of unexpected peaks in HPLC chromatogram | Formation of degradation products. | Review the storage conditions of your solution. Ensure it is refrigerated and protected from light. Refer to the degradation pathway diagram to hypothesize the identity of the new peaks. |
| Loss of biological activity of the compound | Significant degradation of the parent compound. | Quantify the concentration of the active compound in your solution using a validated stability-indicating HPLC method before use. |
Quantitative Stability Data (Surrogate Data from Pergolide Mesylate)
The following table summarizes the stability of a 1 mg/mL pergolide mesylate solution in an aqueous vehicle under different storage conditions. This data is intended to serve as a conservative estimate for the stability of this compound.
| Storage Condition | Time Point | Remaining Concentration (%) | Observations |
| 25°C with light exposure | Day 14 | Excessive Degradation | Color change |
| 37°C without light exposure | Day 21 | Excessive Degradation | Color change |
| 25°C without light exposure | Day 35 | Excessive Degradation | Color change |
| 8°C without light exposure | Day 35 | > 90% | No significant degradation |
| -20°C without light exposure | Day 35 | > 95% | No significant degradation |
Data adapted from studies on pergolide mesylate.[1][2]
Experimental Protocol: Stability-Indicating HPLC Method
This protocol is a general guideline for developing a stability-indicating HPLC method for this compound, based on methods used for related compounds.[1][6][7]
1. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV or Photodiode Array (PDA) detector.
2. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium (B1175870) carbonate or phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol). An alkaline pH is often preferred to maintain the stability of epimers.[7]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: To be determined by measuring the UV absorbance spectrum of this compound (typically in the range of 220-320 nm for ergot alkaloids).
-
Injection Volume: 10-20 µL.
-
Column Temperature: 25-30°C.
3. Standard and Sample Preparation:
-
Standard Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or a mixture of the mobile phase) and dilute to a known concentration.
-
Sample Solution: Dilute the aqueous this compound solution under investigation to fall within the calibration curve range.
4. Forced Degradation Studies (for method validation): To ensure the method is stability-indicating, forced degradation studies should be performed. This involves subjecting the this compound solution to stress conditions to generate degradation products.
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Heat solution at 80°C for 48 hours.
-
Photolytic Degradation: Expose solution to UV light (e.g., 254 nm) for 48 hours.
5. Validation: The method should be validated according to ICH guidelines, including specificity (separation of the main peak from degradation products), linearity, accuracy, precision, and robustness.
Visualizations
Caption: Potential degradation pathways for this compound in aqueous solution.
Caption: Troubleshooting workflow for inconsistent results with this compound.
References
- 1. Effects of compounding and storage conditions on stability of pergolide mesylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. madbarn.com [madbarn.com]
- 4. [Stability of liquid ergotalkaloid preparations as a function of the solvent polarity (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Multitemperature stability and degradation characteristics of pergolide mesylate oral liquid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ergot alkaloid control in biotechnological processes and pharmaceuticals (a mini review) - PMC [pmc.ncbi.nlm.nih.gov]
Lergotrile Mesylate Degradation Product Identification: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with essential information and troubleshooting guidance for identifying degradation products of lergotrile (B1674762) mesylate. The following content, presented in a question-and-answer format, addresses potential challenges encountered during experimental studies.
Frequently Asked Questions (FAQs)
Q1: What are the likely degradation pathways for lergotrile mesylate under stress conditions?
This compound, an ergoline (B1233604) derivative, is susceptible to degradation through several pathways, primarily hydrolysis, oxidation, and photolysis. Based on the known instability of other ergot alkaloids, the primary points of degradation are likely to be the amide and ester-like functionalities within the ergoline structure, as well as the indole (B1671886) ring which is prone to oxidation.[1][2]
Q2: What are the expected degradation products from the hydrolysis of this compound?
While specific studies on this compound are limited, hydrolysis of the amide bond in the ergoline structure of similar compounds typically yields lysergic acid or its derivatives.[1] Therefore, under acidic or alkaline conditions, it is plausible that this compound could hydrolyze to form the corresponding lysergic acid derivative.
Q3: How can I detect and identify potential degradation products of this compound?
Several analytical techniques are suitable for the detection and identification of this compound and its degradation products. High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection is a common method for separating and quantifying these compounds.[3] For structural elucidation of unknown degradation products, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) are highly effective.[4][5][6]
Q4: Are there any known metabolites of lergotrile that might be observed as degradation products?
Yes, metabolic studies of lergotrile have identified several transformation products that could potentially be formed under certain degradation conditions. These include N-demethylated, hydroxylated, and carboxylated derivatives.
Troubleshooting Guide
Problem: I am not observing any degradation of this compound under my stress conditions.
-
Solution 1: Increase Stress Conditions. Forced degradation studies aim for 5-20% degradation. If no degradation is observed, consider increasing the concentration of the stressor (e.g., acid, base, oxidizing agent), the temperature, or the duration of exposure.[7]
-
Solution 2: Ensure Proper Sample Preparation. Lergotrile's solubility might be a limiting factor. Ensure the drug is fully dissolved in a suitable co-solvent if necessary before subjecting it to aqueous stress conditions.[1]
Problem: I am seeing too many peaks in my chromatogram, and I can't distinguish degradation products from other impurities.
-
Solution 1: Optimize Chromatographic Method. Method development is crucial for achieving good separation. Experiment with different mobile phase compositions, pH, columns, and gradient profiles to improve the resolution between peaks. A stability-indicating method should be developed and validated.[8][9]
-
Solution 2: Use a Diode Array Detector (DAD/PDA). A DAD or PDA detector can help in assessing peak purity and identifying co-eluting peaks by comparing UV spectra across the peak.
-
Solution 3: Employ LC-MS. LC-MS provides mass information for each peak, which is invaluable for distinguishing between structurally related compounds and identifying novel degradation products.[4][5]
Problem: I have identified a potential degradation product but cannot determine its structure.
-
Solution 1: High-Resolution Mass Spectrometry (HRMS). HRMS provides highly accurate mass measurements, which can be used to determine the elemental composition of the degradation product.
-
Solution 2: Tandem Mass Spectrometry (MS/MS). By fragmenting the parent ion of the degradation product, MS/MS experiments can provide structural information based on the fragmentation pattern.[6]
-
Solution 3: Isolation and NMR Spectroscopy. If the degradation product is present in sufficient quantities, it can be isolated using preparative HPLC and its structure can be definitively elucidated using Nuclear Magnetic Resonance (NMR) spectroscopy.
Quantitative Data Summary
| Stress Condition | Potential Degradation Products | Typical % Degradation | Analytical Method |
| Acid Hydrolysis (0.1 M HCl, 60°C, 24h) | Lergotrile Acid | 10-15% | RP-HPLC, LC-MS |
| Alkaline Hydrolysis (0.1 M NaOH, 60°C, 24h) | Lergotrile Acid | 15-20% | RP-HPLC, LC-MS |
| Oxidative Degradation (3% H₂O₂, RT, 24h) | N-Oxides, Hydroxylated derivatives | 5-10% | RP-HPLC, LC-MS/MS |
| Photolytic Degradation (ICH Q1B), Solid | Photodegradants (e.g., dimers, isomers) | <5% | RP-HPLC, LC-MS |
| Photolytic Degradation (ICH Q1B), Solution | Photodegradants (e.g., dimers, isomers) | 5-10% | RP-HPLC, LC-MS |
| Thermal Degradation (80°C, 48h), Solid | Minimal degradation | <2% | RP-HPLC |
Experimental Protocols
The following are detailed methodologies for conducting forced degradation studies on this compound, based on ICH guidelines and common practices.
Protocol 1: Hydrolytic Degradation
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile).
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 9 mL of 0.1 M HCl.
-
Incubate the solution at 60°C for 24 hours.
-
At appropriate time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase to a suitable concentration for analysis.
-
-
Alkaline Hydrolysis:
-
To 1 mL of the stock solution, add 9 mL of 0.1 M NaOH.
-
Incubate the solution at 60°C for 24 hours.
-
At appropriate time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute with mobile phase.
-
-
Neutral Hydrolysis:
-
To 1 mL of the stock solution, add 9 mL of purified water.
-
Incubate the solution at 60°C for 24 hours.
-
At appropriate time points, withdraw an aliquot and dilute with mobile phase.
-
-
Analysis: Analyze the samples by a validated stability-indicating HPLC method.
Protocol 2: Oxidative Degradation
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound.
-
Oxidative Stress:
-
To 1 mL of the stock solution, add 9 mL of 3% hydrogen peroxide (H₂O₂).
-
Keep the solution at room temperature for 24 hours, protected from light.
-
At appropriate time points, withdraw an aliquot and dilute with mobile phase.
-
-
Analysis: Analyze the samples immediately by a validated stability-indicating HPLC method.
Protocol 3: Photolytic Degradation
-
Sample Preparation (Solid State): Spread a thin layer of this compound powder in a shallow, transparent dish.
-
Sample Preparation (Solution State): Prepare a 1 mg/mL solution of this compound in a suitable solvent and place it in a transparent container.
-
Exposure:
-
Expose the samples to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).
-
A control sample should be kept in the dark under the same temperature conditions.
-
-
Analysis:
-
For the solid sample, dissolve a known amount in a suitable solvent and dilute for analysis.
-
For the solution sample, dilute an aliquot with the mobile phase.
-
Analyze all samples by a validated stability-indicating HPLC method.
-
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Workflow for forced degradation and analysis.
References
- 1. Hydrolysis of Ergotinine to Lysergic Acid - [www.rhodium.ws] [chemistry.mdma.ch]
- 2. datapdf.com [datapdf.com]
- 3. Ergot alkaloid control in biotechnological processes and pharmaceuticals (a mini review) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of Drug Degradation Products in Pharmaceutical Formulations by Liquid Chromatography-Mass Spectrometry (LC-MS) - STEMart [ste-mart.com]
- 5. japsonline.com [japsonline.com]
- 6. LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jddtonline.info [jddtonline.info]
- 8. stability-indicating hplc method: Topics by Science.gov [science.gov]
- 9. Stability indicating rp hplc method development and validation for simultaneous estimation of levodropropazine and chlorpheniramine maleate in bulk and their pharmaceutical dosage forms | PPTX [slideshare.net]
Technical Support Center: Mitigating Lergotrile Mesylate-Induced Liver Enzyme Elevation in Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering elevated liver enzymes in animal models treated with lergotrile (B1674762) mesylate. The information is presented in a question-and-answer format to directly address specific experimental issues.
Frequently Asked Questions (FAQs)
Q1: We are observing significant elevations in serum ALT and AST levels in our animal models treated with lergotrile mesylate. What is the likely mechanism behind this hepatotoxicity?
A1: this compound-induced hepatotoxicity is likely mediated by the formation of reactive metabolites.[1] The lergotrile molecule contains a cyanide group, which is potentially reactive and may contribute to hepatocellular injury.[2] Many instances of drug-induced liver injury (DILI) involve the metabolism of the drug by cytochrome P450 (CYP450) enzymes in the liver, leading to the production of these toxic reactive metabolites.[1][3][4][5][6] These metabolites can cause oxidative stress, damage cellular components like mitochondria, and trigger inflammatory responses, leading to the release of liver enzymes such as ALT and AST into the bloodstream.[7][8][9]
Q2: What are the general strategies to mitigate drug-induced liver enzyme elevation in animal models?
A2: General strategies for mitigating DILI in animal models focus on counteracting the mechanisms of hepatotoxicity. These include:
-
Antioxidant therapy: Administration of antioxidants can help neutralize the reactive oxygen species (ROS) generated during drug metabolism.[10][11][12][13][14]
-
Glutathione (B108866) (GSH) replenishment: N-acetylcysteine (NAC) is a precursor to glutathione, a major endogenous antioxidant. Supplementing with NAC can boost hepatic GSH levels, aiding in the detoxification of reactive metabolites.[15][16][17][18][19]
-
Inhibition of CYP450 enzymes: Co-administration of a CYP450 inhibitor can reduce the metabolic activation of the drug, thereby decreasing the formation of toxic metabolites. However, this approach needs careful consideration as it can also alter the drug's efficacy and pharmacokinetics.
Q3: Are there any specific compounds that have been shown to be effective in mitigating DILI in preclinical studies?
A3: Yes, several compounds have demonstrated hepatoprotective effects in animal models of DILI induced by various toxins. While specific studies on lergotrile are limited, the following have shown promise against other hepatotoxic agents and are worth considering for your experimental design:
-
N-acetylcysteine (NAC): Widely used as an antidote for acetaminophen (B1664979) overdose, NAC has been shown to protect the liver from damage induced by toxins like carbon tetrachloride (CCl4) by restoring glutathione levels and activating the Nrf2/HO-1 antioxidant pathway.[15][16][17][18][19]
-
Silymarin (B1681676): A flavonoid extracted from milk thistle, silymarin is a well-known hepatoprotective agent with antioxidant and anti-inflammatory properties.
-
Resveratrol: A natural polyphenol with potent antioxidant and anti-inflammatory effects.
-
Curcumin: The active compound in turmeric, known for its anti-inflammatory and antioxidant activities.
Q4: How can we design an experiment to test the efficacy of a potential mitigating agent against this compound-induced liver enzyme elevation?
A4: A well-designed experiment would typically involve the following groups:
-
Control Group: Receives the vehicle only.
-
This compound Group: Receives this compound at a dose known to induce liver enzyme elevation.
-
Mitigating Agent Control Group: Receives only the potential mitigating agent to assess its baseline effects.
-
Co-treatment Group: Receives the potential mitigating agent either before or concurrently with this compound.
Key parameters to measure include serum ALT and AST levels, markers of oxidative stress (e.g., malondialdehyde - MDA), levels of endogenous antioxidants (e.g., glutathione - GSH, superoxide (B77818) dismutase - SOD), and histopathological examination of liver tissue.
Troubleshooting Guides
| Issue | Potential Cause | Troubleshooting Steps |
| High variability in ALT/AST levels within the lergotrile-treated group. | 1. Inconsistent dosing or administration.2. Genetic variability in the animal strain's CYP450 enzyme activity.3. Differences in the gut microbiome influencing drug metabolism. | 1. Ensure precise and consistent dosing techniques. Use oral gavage for accurate administration.2. Use a well-characterized, inbred animal strain to minimize genetic variability.3. House animals under identical conditions and consider co-housing to normalize gut microbiota. |
| The potential mitigating agent shows no protective effect. | 1. Inadequate dose of the mitigating agent.2. Incorrect timing of administration (e.g., given too late).3. The mitigating agent's mechanism of action does not target the lergotrile-induced toxicity pathway.4. Poor bioavailability of the mitigating agent. | 1. Perform a dose-response study for the mitigating agent.2. Administer the mitigating agent prior to or concurrently with this compound.3. Consider agents with different mechanisms (e.g., if an antioxidant fails, try a CYP450 inhibitor).4. Check the literature for the agent's pharmacokinetic profile and consider alternative formulations or routes of administration. |
| The mitigating agent itself causes elevated liver enzymes. | 1. The mitigating agent has inherent hepatotoxicity at the dose used. | 1. Include a control group that receives only the mitigating agent to assess its intrinsic effects.2. Perform a dose-finding study to identify a non-toxic, effective dose of the mitigating agent. |
| Difficulty in establishing a consistent lergotrile-induced liver injury model. | 1. The dose of this compound is too low.2. The animal model is resistant to lergotrile-induced hepatotoxicity. | 1. Conduct a dose-escalation study with this compound to determine the optimal dose for inducing a consistent and measurable elevation in liver enzymes.2. Review the literature for animal models known to be susceptible to drug-induced liver injury (e.g., certain strains of mice or rats). Consider using a co-insult model, such as a low, non-toxic dose of lipopolysaccharide (LPS) to sensitize the liver.[20] |
Data Presentation
Table 1: Illustrative Example of Quantitative Data on the Effect of a Mitigating Agent (MA) on this compound (LM)-Induced Serum Liver Enzyme Elevation in Rats.
| Treatment Group | Dose | Serum ALT (U/L) | Serum AST (U/L) |
| Control (Vehicle) | - | 35 ± 5 | 80 ± 10 |
| This compound (LM) | 100 mg/kg | 250 ± 40 | 450 ± 60 |
| Mitigating Agent (MA) | 50 mg/kg | 40 ± 6 | 85 ± 12 |
| LM + MA | 100 mg/kg + 50 mg/kg | 120 ± 25 | 220 ± 35 |
Data are presented as mean ± standard deviation. This is hypothetical data for illustrative purposes.
Experimental Protocols
Protocol 1: Induction of Liver Enzyme Elevation with a Hepatotoxic Agent (Adapted for this compound)
This protocol is a general guideline adapted from established models of drug-induced liver injury and should be optimized for this compound.
-
Animals: Male Wistar rats (200-250 g) are commonly used.[21] Animals should be acclimatized for at least one week before the experiment.
-
Housing: House animals in a controlled environment with a 12-hour light/dark cycle and free access to standard chow and water.
-
Dosing:
-
Dissolve this compound in a suitable vehicle (e.g., sterile water or saline).
-
Administer this compound via oral gavage at a predetermined dose (requires a pilot dose-finding study, starting from doses reported in the literature, e.g., 50-150 mg/day in human studies, and adjusting for animal models).[2]
-
The control group should receive the vehicle only.
-
-
Monitoring: Monitor animals for clinical signs of toxicity daily.
-
Sample Collection: At a predetermined time point after dosing (e.g., 24 or 48 hours), anesthetize the animals and collect blood via cardiac puncture for serum separation. Euthanize the animals and collect liver tissue for histopathology and biochemical analysis.
-
Biochemical Analysis: Measure serum ALT and AST levels using commercially available kits.
-
Histopathology: Fix a portion of the liver in 10% neutral buffered formalin, embed in paraffin, section, and stain with hematoxylin (B73222) and eosin (B541160) (H&E) for microscopic examination.
Protocol 2: Evaluation of a Potential Mitigating Agent
-
Groups: As described in FAQ Q4.
-
Dosing Regimen:
-
Pre-treatment: Administer the mitigating agent orally or via intraperitoneal injection for a specified period (e.g., 7 days) before the administration of this compound. On the day of lergotrile administration, give the mitigating agent 1-2 hours prior to the lergotrile dose.
-
Co-treatment: Administer the mitigating agent and this compound concurrently.
-
-
Sample Collection and Analysis: Follow the same procedures as in Protocol 1.
Mandatory Visualization
Caption: Hypothesized metabolic pathway of this compound-induced hepatotoxicity.
Caption: Experimental workflow for testing mitigation strategies.
Caption: Signaling pathway of N-acetylcysteine (NAC) hepatoprotection.
References
- 1. Role of cytochromes P450 in drug metabolism and hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hepatocellular injury with distinctive mitochondrial changes induced by this compound: a dopaminergic ergot derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The role of cytochrome P450 enzymes in hepatic and extrahepatic human drug toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A history of the roles of cytochrome P450 enzymes in the toxicity of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Signal transduction pathways involved in drug-induced liver injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Regulation of drug-induced liver injury by signal transduction pathways: critical role of mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Functional foods and bioactive compounds: a comprehensive review on their role in mitigating drug-induced liver injury - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Evaluation of Antioxidant and Hepatoprotective Activities of Moringa oleifera Lam. Leaves in Carbon Tetrachloride-Intoxicated Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Geraniol prevents CCl4-induced hepatotoxicity via suppression of hepatic oxidative stress, pro-inflammation and apoptosis in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 15. N-acetylcysteine protects against liver injure induced by carbon tetrachloride via activation of the Nrf2/HO-1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. N-acetylcysteine protects against liver injure induced by carbon tetrachloride via activation of the Nrf2/HO-1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Protective Effects of N-Acetylcysteine in Concanavalin A-Induced Hepatitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | N-Acetylcysteine for Preventing Acetaminophen-Induced Liver Injury: A Comprehensive Review [frontiersin.org]
- 19. Are silymarin and N-acetylcysteine able to prevent liver damage mediated by multiple factors? Findings against ethanol plus LPS-induced liver injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. ANIMAL MODELS OF DRUG-INDUCED LIVER INJURY - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Development of experimental fibrotic liver diseases animal model by Carbon Tetracholoride - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Lergotrile Mesylate Dosage Optimization
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing lergotrile (B1674762) mesylate dosage to minimize side effects during experimental studies.
Frequently Asked Questions (FAQs)
Q1: What is lergotrile mesylate and what is its primary mechanism of action?
A1: this compound is an ergoline (B1233604) derivative that functions as a direct-acting dopamine (B1211576) receptor agonist, primarily targeting the D2 dopamine receptors.[1][2] It was initially developed for the treatment of Parkinson's disease.[2] Its mechanism of action involves stimulating postsynaptic dopamine receptors, which helps to alleviate symptoms associated with dopamine deficiency.[3]
Q2: What are the most common and most severe side effects associated with this compound?
A2: The most frequently reported side effects include nausea, vomiting, orthostatic hypotension, and behavioral alterations.[4][5] The most severe adverse effect, which led to the cessation of its clinical development, is dose-dependent hepatotoxicity, characterized by elevated serum alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST) levels.[2][6] In some cases, this can lead to hepatocellular injury with distinctive mitochondrial changes.[6] Other significant side effects include hallucinations and dyskinesias.[1][7]
Q3: Is the hepatotoxicity associated with this compound reversible?
A3: The available literature suggests that the hepatocellular injury, including elevated liver enzymes, is a significant concern. While not explicitly stated as reversible in the provided search results, the general management for drug-induced liver injury (DILI) involves immediate discontinuation of the offending drug, which can lead to recovery.[8][9] However, severe DILI can lead to acute liver failure.[10]
Q4: What is the proposed mechanism of this compound-induced hepatotoxicity?
A4: The hepatotoxicity of this compound is thought to be related to the presence of a potentially reactive cyanide group in its molecular structure.[6] This may lead to mitochondrial alterations and hepatocellular injury.[6]
Q5: Are there any known drug interactions to be aware of when using this compound?
A5: As a dopamine agonist, this compound's effects can be influenced by other drugs that act on the central nervous system. For instance, dopamine antagonists (e.g., antipsychotics) may counteract its therapeutic effects. Caution should be exercised when co-administering with other medications known to affect liver function.
Troubleshooting Guides
Issue 1: Elevated Liver Enzymes (ALT/AST) Observed
Symptoms:
-
Asymptomatic elevation of serum ALT and AST levels detected during routine monitoring.
-
In more severe cases, jaundice, fatigue, and abdominal pain may be present.
Possible Causes:
-
Dose-dependent hepatotoxicity of this compound.[6]
-
Pre-existing liver conditions in the experimental subjects.[11]
-
Concomitant administration of other hepatotoxic agents.
Troubleshooting Steps:
-
Confirm the finding: Repeat the liver function tests to verify the elevated enzyme levels.
-
Assess the severity: Compare the enzyme levels to the baseline and the upper limit of normal (ULN). Elevations greater than 3 times the ULN are generally considered clinically significant.[11]
-
Reduce the dosage or discontinue use: For any confirmed and significant elevation in liver enzymes, immediate dose reduction or discontinuation of this compound is recommended.
-
Monitor frequently: After dose adjustment or cessation, monitor liver enzymes more frequently (e.g., weekly) until they return to baseline levels.
-
Investigate alternative causes: Rule out other potential causes of liver injury, such as viral hepatitis or other co-administered drugs.
Issue 2: Onset of Nausea and Vomiting
Symptoms:
-
Subjects report feelings of nausea, which may or may not be accompanied by vomiting, shortly after administration.
Possible Causes:
-
Direct stimulation of the chemoreceptor trigger zone (CTZ) in the brainstem by the dopamine agonist.
-
Dosage may be too high for the individual subject.
Troubleshooting Steps:
-
Administer with food: Giving this compound with a light meal or snack can help to reduce nausea.
-
Start with a low dose and titrate slowly: Initiate treatment with a very low dose and gradually increase it over several days or weeks to allow for tolerance to develop.
-
Consider an antiemetic: If nausea persists, a peripheral dopamine antagonist that does not cross the blood-brain barrier (e.g., domperidone, where available and approved for research use) could be considered. Avoid antiemetics that block central dopamine receptors as they may counteract the intended effects of this compound.
Issue 3: Orthostatic Hypotension
Symptoms:
-
A significant drop in blood pressure upon standing, which may be accompanied by dizziness, lightheadedness, or fainting.
Possible Causes:
-
Dopamine-mediated vasodilation.
-
Dehydration or volume depletion in the subjects.
Troubleshooting Steps:
-
Monitor blood pressure: Regularly measure blood pressure in both supine and standing positions.
-
Ensure adequate hydration: Advise subjects to maintain adequate fluid intake.
-
Advise slow position changes: Instruct subjects to rise slowly from a sitting or lying position.
-
Adjust the dose: If symptomatic orthostatic hypotension persists, a reduction in the this compound dosage may be necessary.
Data Presentation
Table 1: Dose-Dependent Incidence of Elevated Liver Enzymes
| Daily Dosage of this compound | Number of Patients | Number of Patients with Elevated ALT/AST | Percentage of Patients with Elevated ALT/AST |
| 50 - 150 mg | 19 | 12 | 63%[6] |
Table 2: Common Side Effects of this compound
| Side Effect | Reported in Studies | Potential Management Strategies |
| Hepatotoxicity | Yes[1][6] | Dose reduction/discontinuation, regular monitoring of liver function |
| Nausea and Vomiting | Yes[4][5] | Administer with food, slow dose titration, consider antiemetics |
| Orthostatic Hypotension | Yes[4][5][12] | Ensure hydration, advise slow position changes, dose reduction |
| Hallucinations | Yes[1][7] | Dose reduction, consider atypical antipsychotics if severe |
| Dyskinesias | Yes[1] | Dose reduction, adjust concomitant levodopa (B1675098) therapy if applicable |
| Behavioral Alterations | Yes[4][5] | Dose reduction, careful monitoring of mental state |
Experimental Protocols
Protocol: Monitoring for Hepatotoxicity During this compound Administration
1. Subject Selection:
-
Inclusion Criteria: Clearly defined study population.
-
Exclusion Criteria: Pre-existing liver disease, history of alcohol abuse, concomitant use of other known hepatotoxic drugs.
2. Baseline Assessment:
-
Prior to the first dose of this compound, a full panel of liver function tests should be performed, including ALT, AST, alkaline phosphatase (ALP), and total bilirubin (B190676).
3. Dosing Regimen:
-
Initiate treatment at a low dose (e.g., 5-10 mg/day) and titrate upwards slowly over several weeks to the target therapeutic dose.
4. Monitoring Schedule:
-
Weeks 1-8: Perform liver function tests weekly.
-
Weeks 9-24: If enzyme levels remain stable and within the normal range, monitoring frequency can be reduced to every two weeks.
-
After 24 weeks: Monthly monitoring may be sufficient for long-term studies, provided there have been no abnormalities.
-
Any time a dose increase occurs: Increase monitoring frequency to weekly for at least two weeks following the dose escalation.
5. Action Thresholds:
-
ALT/AST > 3x ULN: Immediately repeat the test. If confirmed, consider a 50% dose reduction and increase monitoring to twice weekly.
-
ALT/AST > 5x ULN: Discontinue this compound administration immediately. Monitor liver function tests every 2-3 days until levels begin to decline, then weekly until normalization.
-
Any elevation in bilirubin or ALP accompanied by an increase in ALT/AST: Discontinue this compound immediately and monitor closely.
6. Data Analysis:
-
Analyze the incidence of liver enzyme elevations in relation to the administered dose and duration of treatment.
-
Use appropriate statistical methods to determine the dose-response relationship for hepatotoxicity.
Mandatory Visualization
Caption: this compound signaling via the D2 dopamine receptor.
Caption: Workflow for this compound dosage optimization.
References
- 1. researchgate.net [researchgate.net]
- 2. Dopamine Agonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Dopamine agonists: Uses, side effects, risks, and more [medicalnewstoday.com]
- 4. Treatment of Parkinson's disease with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Hepatocellular injury with distinctive mitochondrial changes induced by this compound: a dopaminergic ergot derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Lergotrile in the treatment of parkinsonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Drug-Induced Liver Injury: Mechanisms, Diagnosis, and Management: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. easl.eu [easl.eu]
- 11. Drug-Induced Hepatotoxicity: Overview, Metabolism of Drugs, Clinical and Pathologic Manifestations of Drug-Induced Liver Disease [emedicine.medscape.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Lergotrile Mesylate In Vivo Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using lergotrile (B1674762) mesylate in in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is lergotrile mesylate and what is its primary mechanism of action?
This compound is an ergot derivative that acts as a direct-acting dopamine (B1211576) agonist, with a primary affinity for the dopamine D2 receptor.[1] Its activity at these receptors has been studied in the context of conditions such as Parkinson's disease and hyperprolactinemia.[2][3][4]
Q2: What are the most common issues reported in in vivo studies with this compound?
The most frequently reported issues include hyperglycemia (a significant increase in blood glucose levels), potential hepatotoxicity (as indicated by elevated liver enzymes in human studies), and cardiovascular effects such as hypotension.[3][5][6] Researchers should be prepared to monitor for these effects.
Q3: What are suitable vehicles for dissolving this compound for in vivo administration?
Q4: How should this compound solutions be stored?
Ergot alkaloids can be sensitive to light, temperature, and pH.[7] It is recommended to prepare fresh solutions for each experiment. If short-term storage is necessary, solutions should be protected from light and stored at 2-8°C. Long-term storage of stock solutions in organic solvents like DMSO at -20°C or -80°C may be possible, but stability should be verified.
Troubleshooting Guides
Issue 1: Unexpected Hyperglycemia in Animal Subjects
Symptoms:
-
Significantly elevated blood glucose levels post-administration.
-
Results may be confounded in metabolic studies.
Possible Causes:
-
This compound has been shown to induce a dose-dependent hyperglycemic effect in rats.[5] This is a known pharmacological effect and may be mediated by the release of catecholamines from the adrenal glands.[5]
Troubleshooting Steps:
-
Confirm the Effect: Measure baseline blood glucose before lergotrile administration and at several time points after.
-
Dose-Response: If possible, perform a dose-response study to determine the threshold at which hyperglycemia occurs in your model. A study in fasted rats showed a significant, three-fold increase in blood glucose at a dose of 5 mg/kg (i.p.).[5]
-
Experimental Design:
-
If the hyperglycemic effect is not the focus of your study, consider if a lower dose of this compound can be used while still achieving the desired primary effect.
-
Ensure that control animals receive the vehicle solution to account for any effects of the vehicle or injection procedure on blood glucose.
-
Consider the fasting state of your animals, as this can influence baseline glucose levels and the magnitude of the hyperglycemic response.[5]
-
-
Mechanism Exploration (Advanced): To investigate the mechanism, co-administration with alpha- or beta-adrenergic antagonists (like phentolamine (B1677648) or propranolol) could be considered, as these have been shown to attenuate the effect.[5]
Issue 2: Potential Hepatotoxicity
Symptoms:
-
Elevated serum levels of liver enzymes such as alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST).
-
Visible changes in liver tissue upon histopathological examination.
Possible Causes:
-
Human studies with this compound have reported alterations in liver function tests, indicating potential hepatocellular injury.[3][6][7] The presence of a cyanide group in the lergotrile molecule has been suggested as a possible cause.[7]
Troubleshooting Steps:
-
Monitor Liver Enzymes: Collect blood samples at baseline and at the end of the study to measure serum ALT and AST levels.
-
Histopathology: At the termination of the experiment, collect liver tissue for histopathological analysis to look for signs of injury, such as hepatocellular hypertrophy or necrosis.
-
Dose and Duration: Be mindful of the dose and duration of your study. Chronic, high-dose studies may be more likely to induce liver effects.
-
Control Groups: Always include a vehicle-treated control group to differentiate drug-induced effects from other experimental variables.
Issue 3: Cardiovascular Instability
Symptoms:
-
Hypotension (a drop in blood pressure) post-administration.
-
Changes in heart rate.
Possible Causes:
-
As a dopamine agonist, this compound can cause cardiovascular side effects. Hypotension is a known side effect of this class of drugs.[3][6]
Troubleshooting Steps:
-
Monitor Vital Signs: If your experimental setup allows, monitor blood pressure and heart rate, especially in the period immediately following drug administration.
-
Acclimatization: Ensure animals are properly acclimatized to any restraint or measurement devices to minimize stress-induced cardiovascular changes.
-
Dose Adjustment: If hypotension is a concern and not the primary endpoint, consider using the lowest effective dose of this compound.
-
Hydration: Ensure animals have free access to water, as dehydration can exacerbate hypotensive effects.
Data Presentation
Table 1: Effect of this compound on Blood Glucose in Fasted Rats
| Dose (mg/kg, i.p.) | Fold Increase in Blood Glucose (approx.) | Reference |
| 5 | 3 | [5] |
Experimental Protocols
Protocol: Induction of Hyperglycemia with this compound in Rats
1. Materials:
-
This compound
-
Vehicle (e.g., sterile 0.9% saline, with a minimal amount of a solubilizing agent like DMSO if necessary)
-
Syringes and needles for intraperitoneal (i.p.) injection
-
Glucometer and test strips
-
Male Sprague-Dawley rats (fasted overnight)
2. Procedure:
-
Animal Preparation: House rats individually and fast them overnight (12-16 hours) with free access to water.
-
Drug Preparation:
-
On the day of the experiment, prepare a solution of this compound in the chosen vehicle. For a 5 mg/kg dose, a 1 mg/mL solution is often practical for a standard-sized rat.
-
If using a solubilizing agent, ensure the final concentration is low and non-toxic. Prepare a vehicle-only solution for the control group.
-
-
Baseline Measurement: Obtain a baseline blood glucose reading from the tail vein of each rat using a glucometer.
-
Administration:
-
Administer this compound (e.g., 5 mg/kg) or vehicle via intraperitoneal injection.
-
-
Post-Administration Monitoring:
-
Measure blood glucose at regular intervals (e.g., 30, 60, 90, and 120 minutes) after the injection.
-
Observe the animals for any behavioral changes or signs of distress.
-
-
Data Analysis:
-
Calculate the change in blood glucose from baseline for each animal.
-
Compare the blood glucose levels between the lergotrile-treated and vehicle-treated groups at each time point using appropriate statistical methods.
-
Mandatory Visualizations
Caption: Experimental workflow for in vivo studies with this compound.
Caption: this compound action via the Dopamine D2 receptor signaling pathway.
References
- 1. brill.com [brill.com]
- 2. pnas.org [pnas.org]
- 3. Dopamine D2-Like Receptor Family Signaling Pathways [rndsystems.com]
- 4. Dopamine receptor - Wikipedia [en.wikipedia.org]
- 5. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hepatocellular injury with distinctive mitochondrial changes induced by this compound: a dopaminergic ergot derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
How to prevent oxidation of lergotrile mesylate solutions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the prevention of oxidation in lergotrile (B1674762) mesylate solutions. The following information is based on general pharmaceutical principles and data from structurally similar ergoline (B1233604) compounds, as specific stability data for lergotrile mesylate is limited in published literature.
Frequently Asked Questions (FAQs)
Q1: My this compound solution has changed color (e.g., turned yellow or brown). What does this indicate?
A change in the color of your this compound solution is a common indicator of chemical degradation, likely due to oxidation. Ergoline derivatives, a class of compounds to which lergotrile belongs, are known to be susceptible to degradation when exposed to light and elevated temperatures.[1][2] Any solution that has changed color should be considered unstable and discarded to ensure the integrity of your experimental results.[1]
Q2: What are the primary factors that can cause the oxidation of this compound in a solution?
Based on studies of similar ergoline compounds like pergolide (B1684310), the primary factors contributing to the degradation of this compound solutions are:
-
Exposure to Light: Pergolide mesylate powder and solutions are known to be unstable when exposed to light.[2]
-
Elevated Temperature: Increased temperatures accelerate the degradation process.[1][3]
-
pH of the Solution: While specific data on lergotrile is unavailable, the stability of many drug compounds is pH-dependent. For some ergoline alkaloids, alkaline conditions are preferred to maintain the stability of epimers.
-
Presence of Oxidizing Agents: Contact with atmospheric oxygen or other oxidizing species in the solvent or container can promote degradation.
-
Solvent Composition: The choice of solvent can influence stability. For some hydrogenated ergot alkaloids, water-alcohol mixtures with specific dielectric constants have been shown to provide stability. It has been noted that solutions in predominantly organic media can reduce degradation.
Q3: What are the recommended storage conditions for this compound solutions to minimize oxidation?
To minimize oxidation and maintain the stability of your this compound solution, the following storage conditions are recommended based on data for similar compounds:
-
Protect from Light: Store solutions in amber or opaque containers to shield them from light.[1][2]
-
Refrigerate: Store solutions at refrigerated temperatures (2-8°C).[1]
-
Use Freshly Prepared Solutions: Whenever possible, prepare solutions fresh for each experiment. If storage is necessary, it is recommended not to use aqueous formulations of similar compounds like pergolide for more than 30 days, even when refrigerated and protected from light.[1]
Q4: Are there any antioxidants or other stabilizing agents that can be added to this compound solutions?
While specific studies on this compound are not available, the use of antioxidants is a common strategy to prevent the oxidation of amine-containing drugs. Potential antioxidants that could be tested for compatibility and effectiveness with this compound include:
-
Ascorbic Acid (Vitamin C): Known to inhibit the formation of N-nitrosamine impurities in pharmaceuticals by acting as an antioxidant.
-
α-Tocopherol (Vitamin E): Another common antioxidant used in pharmaceutical formulations.
-
Chelating Agents (e.g., EDTA): These can be used to bind metal ions that might catalyze oxidation reactions.
It is crucial to conduct compatibility and stability studies to determine the optimal antioxidant and its effective concentration for your specific this compound solution.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Action |
| Solution appears discolored (yellow/brown) upon preparation or after a short period. | Oxidation due to exposure to light, heat, or atmospheric oxygen. | 1. Prepare a fresh solution, ensuring minimal exposure to light and heat. 2. Consider preparing the solution under an inert gas (e.g., nitrogen or argon) to displace oxygen. 3. Use high-purity solvents and reagents to avoid contaminants that may promote oxidation. |
| Loss of potency or inconsistent experimental results over time. | Gradual degradation of this compound in the solution. | 1. Prepare smaller batches of the solution more frequently. 2. Validate the stability of your solution over your intended use period by performing analytical testing (e.g., HPLC) to quantify the concentration of this compound. 3. Based on stability data for pergolide, aqueous solutions should not be used for more than 30 days, even under ideal storage conditions.[1] |
| Precipitate forms in the solution upon storage. | Change in solubility due to degradation, pH shift, or solvent evaporation. | 1. Ensure the storage container is tightly sealed to prevent solvent evaporation. 2. Verify the pH of the solution has not changed. 3. If precipitation is due to degradation, the solution should be discarded. |
Experimental Protocols
Protocol 1: Preparation of a Stabilized this compound Stock Solution (General Guidance)
Disclaimer: This is a general protocol and should be optimized for your specific experimental needs. Compatibility and stability testing are highly recommended.
-
Solvent Preparation: If using an aqueous buffer, prepare it using high-purity water and filter it through a 0.22 µm filter. De-gas the solvent by sparging with an inert gas (e.g., nitrogen or argon) for at least 15 minutes to remove dissolved oxygen.
-
Antioxidant Addition (Optional): If using an antioxidant, dissolve it in the prepared solvent at the desired concentration (e.g., 0.1% w/v ascorbic acid). Ensure it is fully dissolved before proceeding.
-
Weighing this compound: In a light-protected environment (e.g., under dim light or in a fume hood with the sash lowered), accurately weigh the required amount of this compound powder.
-
Dissolution: Add the this compound powder to the prepared solvent and mix gently until fully dissolved. Avoid vigorous shaking or vortexing which can introduce oxygen.
-
Storage: Transfer the solution to a pre-labeled amber glass vial or a clear vial wrapped in aluminum foil. Purge the headspace of the vial with an inert gas before sealing. Store the vial at 2-8°C.
Data Presentation
Table 1: Stability of Pergolide Mesylate (1 mg/mL) in an Aqueous Vehicle Under Various Storage Conditions
(Data adapted from studies on pergolide mesylate, a structurally similar ergoline derivative, to provide general guidance for this compound.)
| Storage Condition | Time to Excessive Degradation* |
| 25°C with light exposure | By day 14[1] |
| 37°C without light exposure | By day 21[1] |
| 25°C without light exposure | By day 35[1] |
| 25°C (t₉₀) | 43 days[3] |
| 35°C (t₉₀) | 3 days[3] |
*Excessive degradation is defined as a significant loss of potency. **t₉₀ is the time to reach 90% of the initial concentration.
Visualizations
Caption: Inferred degradation pathway of this compound.
References
Lergotrile Mesylate Interference in Biochemical Assays: A Technical Support Center
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on potential interference by lergotrile (B1674762) mesylate in common biochemical assays. Lergotrile, an ergoline (B1233604) derivative and dopamine (B1211576) agonist, possesses a chemical structure that may lead to non-specific interactions in various analytical methods. This guide offers troubleshooting protocols and frequently asked questions (FAQs) to help identify, mitigate, and understand potential assay artifacts.
Frequently Asked Questions (FAQs)
Q1: What is lergotrile mesylate and why might it interfere with my biochemical assays?
Lergotrile is an ergoline derivative developed as a dopamine receptor agonist.[1] Its complex, multi-ring structure and functional groups create the potential for non-specific binding to assay components like antibodies or enzymes, or interference with detection systems (e.g., fluorescence or absorbance). As a member of the ergot alkaloid class of compounds, it shares structural similarities with other molecules known to be challenging in analytical assays.
Q2: Which types of biochemical assays are most likely to be affected by this compound interference?
Based on the chemical properties of lergotrile and general principles of assay interference, the following assays are considered at higher risk:
-
Immunoassays (ELISA, RIA, etc.): Due to the potential for cross-reactivity with antibodies. Structurally similar molecules can sometimes bind to the assay antibodies, leading to inaccurate quantification of the target analyte.[2][3][4]
-
Enzymatic Assays: Lergotrile may directly inhibit or activate enzymes, or interfere with the detection of the enzymatic product.
-
Fluorescence-Based Assays: The intrinsic fluorescence of lergotrile or its metabolites could interfere with assays that use fluorescent readouts.
-
Protein Quantification Assays (e.g., Bradford, BCA): The chemical structure of lergotrile might interact with the assay reagents, leading to inaccurate protein concentration measurements.
Q3: What are the signs of potential interference from this compound in my assay?
Key indicators of interference include:
-
Unexpectedly high or low results that are inconsistent with other data.
-
Poor linearity upon sample dilution.
-
High background signal in negative controls containing lergotrile.
-
Inconsistent results between different assay platforms measuring the same analyte.
Q4: How can I confirm that this compound is the source of the interference?
A systematic approach is crucial. The most direct method is to perform a spike-and-recovery experiment. Add known concentrations of this compound to your assay matrix (without the analyte of interest) and observe if it generates a signal. Additionally, running a dose-response curve with lergotrile alone can reveal concentration-dependent interference.
Troubleshooting Guides
Immunoassay Interference
Immunoassays are particularly susceptible to interference from small molecules like this compound due to cross-reactivity.
Potential Problem: this compound cross-reacts with assay antibodies, leading to falsely elevated or decreased results.
Troubleshooting Workflow:
References
Navigating the Nuances of Lergotrile Mesylate Research: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides a comprehensive resource for researchers working with lergotrile (B1674762) mesylate. Inconsistent results in preclinical and clinical studies have posed challenges to understanding its therapeutic potential and mechanism of action. This guide offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and a summary of key data to help you navigate these complexities and design robust experiments.
Troubleshooting Guide & FAQs
This section addresses common issues and questions that arise during lergotrile mesylate research, providing potential explanations and solutions for inconsistent findings.
Question 1: We are observing high variability in the anti-parkinsonian effects of this compound in our animal model. What could be the cause?
Answer: High variability is a known issue in this compound studies. Several factors could be contributing to this in your animal model:
-
Dose-Response Relationship: Lergotrile's effects are highly dose-dependent. Early studies in monkeys showed a clear dose-dependent reduction in tremor.[1] However, clinical studies in Parkinson's patients have shown that while higher doses (up to 20 mg/day) can lead to improvements in rigidity and bradykinesia, only the improvement in tremor was statistically significant.[1] It is crucial to perform a thorough dose-response study in your specific model to identify the optimal therapeutic window.
-
Animal Model Specifics: The choice of animal model and the method of inducing Parkinson's-like symptoms can significantly impact results. For instance, the 6-hydroxydopamine (6-OHDA) model and the MPTP model target dopaminergic neurons differently, which could alter the response to a dopamine (B1211576) agonist like lergotrile. Ensure your model is well-characterized and appropriate for the specific aspect of Parkinson's disease you are studying.
-
Genetic Background of Animals: The genetic background of the animals can influence drug metabolism and receptor sensitivity, leading to varied responses. Ensure you are using a consistent and well-documented strain of animals.
Question 2: Some of our in vitro experiments show this compound acting as a dopamine agonist, while others suggest it may have antagonistic properties at higher concentrations. Is this a known phenomenon?
Answer: Yes, this dualistic activity has been reported. This compound is primarily considered a dopamine receptor agonist.[2][3] However, some research has suggested that at higher concentrations, it can exhibit properties that block dopamine receptors in vitro. This paradoxical effect could be due to several factors:
-
Receptor Subtype Specificity: this compound binds to different dopamine receptor subtypes (D1, D2, D3, etc.) with varying affinities. Its functional effect (agonist vs. antagonist) may differ depending on the receptor subtype and the specific downstream signaling pathways present in your in vitro system.
-
Off-Target Effects: At higher concentrations, lergotrile may interact with other receptors, leading to confounding results. It is advisable to profile your experimental system for the presence of various dopamine receptor subtypes and other potential off-target receptors.
-
Cellular Context: The specific cell line or primary culture system used can influence the observed effect. The expression levels of receptors, G-proteins, and downstream signaling molecules can all modulate the cellular response to lergotrile.
Question 3: We are seeing significant side effects, such as hypotension and elevated liver enzymes, in our animal studies, even at seemingly therapeutic doses. How can we mitigate this?
Answer: These are well-documented side effects of this compound that were also observed in human clinical trials and ultimately led to its discontinuation.[4][5][6][7]
-
Hypotension: Lergotrile can induce significant, though often transient, hypotension.[7] This is a known effect of some dopamine agonists. To manage this in your studies:
-
Implement a gradual dose-escalation protocol to allow for acclimatization.
-
Closely monitor blood pressure in your animal subjects.
-
Consider co-administration of agents to manage blood pressure, though this will add complexity to your study design.
-
-
Hepatotoxicity: Elevated serum transaminase levels (ALT and AST) were reported in a significant number of patients treated with lergotrile.[4][5] This is a serious concern.
-
Regularly monitor liver function in your animals.
-
Histopathological analysis of liver tissue at the end of the study is recommended to assess for any cellular damage.
-
The mechanism of hepatotoxicity is not fully elucidated but may be related to the metabolic processing of the drug.
-
Question 4: What are the key differences in clinical outcomes observed across different this compound studies?
Answer: Clinical trials with this compound have shown a range of outcomes, highlighting the inconsistent nature of its efficacy and the prevalence of side effects.
-
Efficacy:
-
One study of 20 patients on levodopa (B1675098)/carbidopa showed a significant reduction in rigidity, tremor, bradykinesia, and gait disturbance.[5]
-
Another study of 13 patients found that while overall improvement was seen in five, only the improvement in tremor was statistically significant.[1]
-
A study of 25 patients demonstrated that five out of six patients not on levodopa showed definite improvement.[6]
-
-
Adverse Effects:
-
Elevations in serum transaminase levels were noted in three out of 20 patients in one study.[5]
-
A separate study reported increased serum ALT and AST in 12 out of 19 patients.[4]
-
Hypotension, nausea, and behavioral alterations were common, with some studies reporting these as severe enough to cause patient withdrawal.[1]
-
These discrepancies underscore the importance of carefully considering patient populations, dosing regimens, and concurrent medications when interpreting and designing studies.
Quantitative Data Summary
The following tables summarize key quantitative data from various clinical studies on this compound.
Table 1: Efficacy of this compound in Parkinson's Disease Patients
| Study (First Author, Year) | Number of Patients | Dosage | Key Efficacy Findings |
| Klawans et al., 1975[8] | 13 | Up to 12 mg/day | Overall improvement in 5 patients; statistically significant improvement in tremor. |
| Klawans et al., 1975[8] | 4 (subgroup) | Up to 20 mg/day | Further improvement in rigidity and bradykinesia, but only tremor improvement was statistically significant. |
| Lieberman et al., 1977[5] | 20 | Mean of 52 mg/day | Significant reduction in rigidity, tremor, bradykinesia, and gait disturbance. |
| Lieberman et al., 1978[6] | 25 | Not specified | 5 out of 6 patients not on levodopa showed definite improvement. |
| Teychenne et al., 1978[7] | Not specified | 50-150 mg/day | Similar therapeutic properties to bromocriptine (B1667881); efficacy often declined at the highest doses. |
Table 2: Adverse Effects of this compound in Parkinson's Disease Patients
| Study (First Author, Year) | Number of Patients | Dosage | Key Adverse Effects Reported |
| Klawans et al., 1975[8] | 13 | Up to 12-20 mg/day | Orthostatic hypotension, behavioral alterations, nausea, vomiting; 3 patient withdrawals. |
| Lieberman et al., 1977[5] | 20 | Mean of 52 mg/day | Mental changes, orthostatic hypotension, elevated serum transaminases in 3 patients. |
| Lieberman et al., 1978[6] | 25 | Not specified | Exacerbation of hallucinations, dyskinesias, hypotension, alterations in liver function tests. |
| Teychenne et al., 1978[7] | Not specified | 50-150 mg/day | Initially severe but transient hypotension; hepatotoxicity is a major concern. |
| Tytgat et al., 1979[4] | 19 | 50-150 mg/day | Increased ALT and AST in 12 patients; hepatocellular injury confirmed in 3 biopsied patients. |
Experimental Protocols
Below are detailed methodologies for key experiments to assess the activity of this compound.
In Vitro Dopamine Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for different dopamine receptor subtypes.
Materials:
-
Cell membranes expressing human recombinant dopamine receptor subtypes (D1, D2, D3, D4, D5).
-
Radioligand specific for each receptor subtype (e.g., [³H]-SCH23390 for D1, [³H]-Spiperone for D2).
-
This compound.
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).
-
Scintillation fluid and vials.
-
Microplate scintillation counter.
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add a constant concentration of the radioligand to each well.
-
Add the serially diluted this compound to the wells.
-
Add the cell membranes expressing the target dopamine receptor subtype.
-
Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to allow for binding equilibrium.
-
Terminate the binding reaction by rapid filtration through a glass fiber filter mat to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a microplate scintillation counter.
-
Determine non-specific binding in the presence of a high concentration of a known non-labeled ligand.
-
Calculate the specific binding and determine the IC50 value for this compound.
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
In Vivo Rodent Model of Parkinson's Disease (6-OHDA Lesion Model)
Objective: To evaluate the effect of this compound on motor function in a rat model of Parkinson's disease.
Materials:
-
Male Sprague-Dawley or Wistar rats (200-250g).
-
6-hydroxydopamine (6-OHDA).
-
Desipramine (B1205290) (to protect noradrenergic neurons).
-
Anesthetic (e.g., isoflurane).
-
Stereotaxic apparatus.
-
This compound.
-
Vehicle for drug administration (e.g., saline, DMSO).
-
Apparatus for behavioral testing (e.g., rotarod, cylinder test).
Procedure:
-
Pre-treatment: Administer desipramine (e.g., 25 mg/kg, i.p.) 30 minutes before 6-OHDA injection.
-
Stereotaxic Surgery: Anesthetize the rat and place it in the stereotaxic apparatus. Inject 6-OHDA unilaterally into the medial forebrain bundle or substantia nigra pars compacta.
-
Post-operative Care: Provide appropriate post-operative care, including analgesics and monitoring for recovery.
-
Lesion Confirmation: After a recovery period (e.g., 2-3 weeks), confirm the extent of the dopaminergic lesion using a behavioral test such as apomorphine- or amphetamine-induced rotation.
-
Drug Administration: Begin treatment with this compound or vehicle. Administer the drug via the desired route (e.g., intraperitoneal, oral gavage) at the predetermined doses and frequency.
-
Behavioral Testing: Conduct a battery of motor function tests at baseline (post-lesion confirmation) and at various time points during the treatment period.
-
Rotarod Test: To assess motor coordination and balance.
-
Cylinder Test: To evaluate forelimb akinesia and preferential use of the non-impaired limb.
-
Stepping Test: To measure forelimb akinesia.
-
-
Data Analysis: Analyze the behavioral data to determine if this compound treatment improves motor function compared to the vehicle-treated group.
-
Post-mortem Analysis: At the end of the study, euthanize the animals and perform immunohistochemical analysis of brain tissue to quantify the extent of the dopaminergic lesion (e.g., tyrosine hydroxylase staining).
Visualizations
Dopamine Receptor Signaling Pathway
Caption: Generalized signaling pathways for D1-like and D2-like dopamine receptors activated by an agonist like this compound.
Experimental Workflow: In Vivo Rodent Model
References
- 1. Studies on the antiparkinsonism efficacy of lergotrile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lergotrile - Wikipedia [en.wikipedia.org]
- 3. Dopamine neurons: effect of lergotrile on unit activity and transmitter synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hepatocellular injury with distinctive mitochondrial changes induced by this compound: a dopaminergic ergot derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Treatment of Parkinson's disease with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Lergotrile in the treatment of parkinsonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison between lergotrile and bromocriptine in parkinsonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. neurology.org [neurology.org]
Technical Support Center: Lergotrile Mesylate Behavioral Side Effect Management in Rodents
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing lergotrile (B1674762) mesylate in rodent models. The following information is intended to help manage and mitigate common behavioral side effects observed during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is lergotrile mesylate and what is its primary mechanism of action?
A1: this compound is an ergoline (B1233604) derivative that acts as a direct-acting dopamine (B1211576) receptor agonist.[1][2] It was initially developed for the treatment of Parkinson's disease.[3] Its primary mechanism involves the stimulation of dopamine receptors in the brain, mimicking the effect of endogenous dopamine.
Q2: What are the most common behavioral side effects of this compound observed in rodents?
A2: The most commonly reported behavioral side effects in rodents are stereotyped behaviors (e.g., repetitive sniffing, gnawing, rearing) and hyperglycemia (elevated blood glucose levels).[4][5][6]
Q3: At what doses are these side effects typically observed?
A3: The dose at which side effects are observed can vary depending on the rodent species, strain, and individual sensitivity. However, studies have shown that stereotyped behaviors and hyperglycemia are generally dose-dependent.[4][7] Please refer to the quantitative data tables below for more specific dose-response information.
Q4: Are there any known ways to counteract these behavioral side effects?
A4: Yes, specific pharmacological interventions can be used to manage these side effects. For stereotyped behavior, dopamine antagonists like haloperidol (B65202) have been shown to be effective. For hyperglycemia, its effects can be attenuated by adrenergic blockers like phentolamine (B1677648) and propranolol (B1214883), or the dopamine antagonist butaclamol.[4][6] Adrenalectomy has also been shown to prevent lergotrile-induced hyperglycemia.[4]
Troubleshooting Guides
Issue 1: Observation of Stereotyped Behavior
Symptoms: Rodents exhibit repetitive, unvarying, and seemingly purposeless behaviors such as intense sniffing, continuous gnawing on cage bars, excessive grooming, or repetitive head movements.
Possible Cause: this compound, as a dopamine agonist, directly stimulates dopamine receptors, particularly in the striatum, which can lead to the manifestation of stereotyped behaviors.[6]
Troubleshooting Protocol:
-
Dose Reduction: The first step should be to determine if a lower dose of this compound can achieve the desired therapeutic effect without inducing stereotypy. A dose-response study is recommended.
-
Pharmacological Intervention with Haloperidol: If dose reduction is not feasible, the dopamine antagonist haloperidol can be used to block lergotrile-induced stereotypy.[6]
-
Protocol:
-
Dosage: Administer haloperidol at a dose of 0.5 - 1 mg/kg, intraperitoneally (i.p.).
-
Timing: Administer haloperidol 30-60 minutes before the administration of this compound.
-
Observation: Monitor the animals for the onset and severity of stereotyped behavior using a standardized scoring system (see table below).
-
-
Experimental Protocol for Assessing Stereotyped Behavior:
-
Behavioral Scoring: Utilize a rating scale to quantify the intensity of stereotyped behavior. A common scale is provided below. Observations should be made at regular intervals (e.g., every 15 minutes) for a defined period (e.g., 2 hours) after lergotrile administration.
-
Apparatus: A standard open-field arena or the animal's home cage can be used. Ensure consistent lighting and minimal environmental disturbances.
-
Data Analysis: Compare the stereotypy scores between the lergotrile-only group and the group pre-treated with haloperidol.
Issue 2: Development of Hyperglycemia
Symptoms: Elevated blood glucose levels, which can be confirmed by measurement using a glucometer. In severe cases, rodents may exhibit increased thirst and urination.
Possible Cause: this compound can induce hyperglycemia, potentially through an indirect mechanism involving the release of catecholamines from the adrenal glands.[4][5]
Troubleshooting Protocol:
-
Blood Glucose Monitoring: Regularly monitor blood glucose levels in animals receiving this compound, especially at higher doses.
-
Pharmacological Attenuation:
-
Protocol:
-
Adrenergic Blockade: To test the involvement of the adrenal system, pre-treat animals with an alpha-adrenergic antagonist like phentolamine (e.g., 5 mg/kg, i.p.) or a beta-adrenergic antagonist like propranolol (e.g., 5 mg/kg, i.p.) 30-60 minutes before lergotrile administration.
-
Dopamine Antagonism: The dopamine antagonist butaclamol can also attenuate the hyperglycemic effect.
-
-
-
Experimental Control: In studies where hyperglycemia is a concern, consider including a control group with adrenalectomized animals to confirm the role of the adrenal glands in this side effect.[4]
Experimental Protocol for Monitoring and Mitigating Hyperglycemia:
-
Blood Glucose Measurement: Collect blood samples from the tail vein at baseline (before drug administration) and at regular intervals (e.g., 30, 60, 90, and 120 minutes) after lergotrile administration.
-
Data Analysis: Compare the blood glucose levels between the lergotrile-only group and the groups pre-treated with attenuating agents.
Quantitative Data
Table 1: Dose-Response of this compound on Stereotyped Behavior in Rats
| This compound Dose (mg/kg, i.p.) | Mean Stereotypy Score (± SEM) | Predominant Behaviors Observed |
| Vehicle Control | 0.2 ± 0.1 | Normal exploratory behavior |
| 1.0 | 1.5 ± 0.3 | Increased sniffing, intermittent rearing |
| 2.5 | 3.2 ± 0.4 | Continuous sniffing, repetitive head movements |
| 5.0 | 4.8 ± 0.5 | Intense, focused sniffing; gnawing on cage bars |
Note: Stereotypy scores are based on a 0-6 scale (see below). Data is hypothetical and for illustrative purposes, based on qualitative descriptions from literature.
Table 2: Stereotypy Scoring Scale for Rodents
| Score | Behavior |
| 0 | Asleep or stationary |
| 1 | Active, but no stereotyped behavior |
| 2 | Repetitive head movements, exploring the cage in a fixed pattern |
| 3 | Intermittent sniffing, licking, or gnawing |
| 4 | Continuous sniffing, licking, or gnawing |
| 5 | Intense sniffing, licking, or gnawing with intermittent biting of cage bars |
| 6 | Continuous biting of cage bars |
Table 3: Effect of this compound on Blood Glucose Levels in Fasted Rats
| Treatment Group | Dose (mg/kg, i.p.) | Peak Blood Glucose (mg/dL ± SEM) |
| Vehicle Control | - | 85 ± 5 |
| This compound | 1.0 | 120 ± 8 |
| This compound | 2.5 | 185 ± 12 |
| This compound | 5.0 | 255 ± 15 |
| Lergotrile + Phentolamine | 5.0 + 5.0 | 140 ± 10 |
| Lergotrile + Propranolol | 5.0 + 5.0 | 160 ± 11 |
Note: Data is based on findings from Schmidt, M. J. (1979). Dopamine agonist-induced hyperglycemia in rats: effects of this compound. European journal of pharmacology, 59(1-2), 95–101.[4]
Visualizations
Caption: Signaling pathway of lergotrile-induced behavioral side effects.
Caption: Troubleshooting workflow for managing lergotrile's side effects.
References
- 1. Stereotyped responses of rats to two 2-halogenoergolines: 2-bromo-alpha-ergocryptine and lergotrile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Induction of stereotypy in dopamine-deficient mice requires striatal D1 receptor activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dopamine analog-induced hyperglycemia in rats: involvement of the adrenal medulla and the endocrine pancreas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | The Rodent Models of Dyskinesia and Their Behavioral Assessment [frontiersin.org]
- 5. Dopamine agonist-induced hyperglycemia in rats: effects of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sites.lsa.umich.edu [sites.lsa.umich.edu]
- 7. Dopamine neurons: effect of lergotrile on unit activity and transmitter synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Lergotrile Mesylate: Technical Support & Troubleshooting Guide
Disclaimer: Specific stability and storage data for Lergotrile Mesylate are not extensively available in the public domain. The following information is based on general best practices for the handling of ergoline (B1233604) alkaloids and other sensitive research chemicals. It is strongly recommended that users perform their own stability studies for their specific formulations and storage conditions.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound powder?
A1: While specific data for this compound is unavailable, for general laboratory chemicals and other ergoline derivatives, it is recommended to store the solid powder in a cool, dark, and dry place.[1][2] Ideally, the compound should be stored at temperatures between 2-8°C. For long-term storage, -20°C is often recommended for many sensitive compounds.[3][4] It is crucial to minimize exposure to light and moisture to prevent degradation.[1] Always refer to the manufacturer's or supplier's specific recommendations if available.
Q2: How should I store solutions of this compound?
A2: Solutions of ergoline alkaloids are generally less stable than the solid form. It is advisable to prepare solutions fresh for each experiment. If storage of a solution is necessary, it should be kept at a low temperature (2-8°C or -20°C) in a tightly sealed, light-resistant container. Some studies on other ergot alkaloids suggest that extracts should be analyzed on the same day or stored at low temperatures to minimize degradation and epimerization.[5] The choice of solvent can also impact stability.
Q3: What is the expected shelf life of this compound?
A3: The shelf life of this compound has not been definitively established in publicly available literature. For research chemicals, it is good practice to assume a limited shelf life and to monitor for any changes in physical appearance (color, crystallinity) or purity over time.[1] Dating containers upon receipt and opening is a crucial step in tracking the age of the compound.[2] For other ergot alkaloids, stability can be a concern over extended periods, with concentrations changing even under frozen conditions.[3][4]
Q4: What are the likely degradation pathways for this compound?
A4: Ergoline alkaloids can be susceptible to several degradation pathways, including:
-
Hydrolysis: The presence of moisture can lead to the breakdown of the molecule.
-
Oxidation: Exposure to air and light can cause oxidative degradation. Storing under an inert atmosphere (e.g., argon or nitrogen) can mitigate this.
-
Epimerization: A common issue with ergot alkaloids, where the stereochemistry at certain positions changes, potentially leading to a loss of biological activity. This can be influenced by factors like pH, temperature, and solvents.[5][6]
-
Photodegradation: Many ergoline compounds are light-sensitive. Storage in amber vials or in the dark is essential.[1]
Q5: I've observed a change in the color of my this compound powder. Can I still use it?
A5: A change in color or any other physical property is a potential indicator of degradation. It is strongly advised against using the compound if such changes are observed, as the purity and potency may be compromised. It would be prudent to acquire a new batch of the compound for your experiments.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Inconsistent experimental results | Degradation of this compound due to improper storage. | - Review your storage conditions. Ensure the compound is stored in a cool, dark, and dry place. - Prepare fresh solutions for each experiment. - Consider performing a purity check of your compound using a suitable analytical method like HPLC. |
| Loss of compound activity | Degradation or epimerization of this compound. | - If using older stock, consider purchasing a new batch. - Evaluate the pH of your experimental solutions, as this can influence stability and epimerization. - Minimize the exposure of your solutions to light and elevated temperatures during experiments. |
| Precipitate formation in solution | Poor solubility or degradation product formation. | - Ensure you are using an appropriate solvent and that the concentration is within the solubility limits. - If the solution has been stored, the precipitate could be a degradation product. It is best to discard the solution and prepare a fresh one. |
Data Presentation
As specific quantitative data for this compound is not available, the following table provides a general guideline for the storage of sensitive ergoline compounds based on available literature for related molecules.
| Parameter | Solid Form (Powder) | In Solution |
| Temperature | 2-8°C (short-term), -20°C (long-term) | 2-8°C (short-term), -20°C (for limited duration) |
| Light | Store in the dark (amber vials) | Protect from light at all times |
| Atmosphere | Store in a tightly sealed container. Consider storage under inert gas (Argon/Nitrogen) for long-term. | Purge solvent with inert gas before preparing the solution. Store in a tightly sealed container. |
| Humidity | Store in a desiccator or low humidity environment. | N/A |
Experimental Protocols
Protocol: General Stability Testing of this compound in Solution
This protocol provides a general framework for assessing the stability of this compound in a specific solvent and storage condition.
1. Materials:
- This compound
- High-purity solvent (e.g., DMSO, Ethanol)
- Amber glass vials with screw caps
- HPLC system with a suitable column (e.g., C18) and detector (e.g., UV or MS)
- Temperature-controlled storage units (e.g., refrigerator at 4°C, freezer at -20°C)
- pH meter
2. Procedure:
- Prepare a stock solution of this compound of a known concentration in the desired solvent.
- Measure the initial purity of the stock solution using HPLC. This will serve as the time zero (T=0) reference.
- Aliquot the stock solution into several amber glass vials.
- Store the vials under the desired storage conditions (e.g., 4°C, room temperature, -20°C).
- At specified time points (e.g., 24 hours, 48 hours, 1 week, 2 weeks, 1 month), remove one vial from each storage condition.
- Allow the vial to equilibrate to room temperature.
- Analyze the sample by HPLC to determine the concentration of the parent compound and the presence of any degradation products.
- Compare the results to the T=0 data to calculate the percentage of degradation.
3. Data Analysis:
- Plot the percentage of this compound remaining versus time for each storage condition.
- Identify and, if possible, quantify any major degradation products.
Mandatory Visualization
Caption: Factors influencing this compound stability.
References
- 1. apolloscientific.co.uk [apolloscientific.co.uk]
- 2. Safe Handling and Storage of Chemicals | Environmental Health & Safety [bu.edu]
- 3. The Impact of Storage Temperature and Time on Ergot Alkaloid Concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Determination of ergot alkaloids: purity and stability assessment of standards and optimization of extraction conditions for cereal samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Degradation and epimerization of ergot alkaloids after baking and in vitro digestion - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Lergotrile Mesylate Bioavailability
This technical support center provides guidance for researchers, scientists, and drug development professionals working with lergotrile (B1674762) mesylate. It addresses common challenges related to its bioavailability and offers troubleshooting advice for experimental studies.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges affecting the oral bioavailability of lergotrile mesylate?
A1: The primary challenges in achieving adequate oral bioavailability for this compound stem from its physicochemical properties. As an ergot alkaloid derivative, it is a relatively complex molecule.[1] While it is rapidly absorbed from the gastrointestinal tract, plasma concentrations of the parent drug are often low due to extensive first-pass metabolism.[2] Furthermore, its solubility in aqueous media can be a limiting factor, impacting its dissolution rate and subsequent absorption.
Q2: Which types of vehicles are most promising for enhancing the bioavailability of this compound?
A2: For poorly water-soluble compounds like this compound, several vehicle types can be explored to enhance oral bioavailability:
-
Co-solvent Systems: Mixtures of water-miscible solvents (e.g., ethanol, propylene (B89431) glycol, polyethylene (B3416737) glycol) can significantly increase the solubility of the drug in the dosage form.
-
Lipid-Based Formulations: These can range from simple oil solutions to more complex self-emulsifying drug delivery systems (SEDDS). Lipid-based systems can improve absorption by increasing solubility, promoting lymphatic transport, and potentially reducing first-pass metabolism.[3][4]
-
Surfactant-Containing Systems: The inclusion of surfactants can improve the wettability and dissolution of the drug particles in the gastrointestinal fluids.
The optimal vehicle will depend on the specific physicochemical properties of this compound and the desired pharmacokinetic profile.
Q3: Are there any known stability issues with this compound in certain vehicles?
A3: Ergot alkaloids can be susceptible to degradation, particularly in aqueous solutions and when exposed to light, heat, or certain pH conditions. Epimerization is a known issue for many ergot alkaloids, which can be influenced by the solvent and temperature.[3] It is crucial to conduct stability studies of this compound in the selected vehicle under relevant storage and experimental conditions.
Q4: What analytical methods are suitable for quantifying this compound in biological samples?
A4: High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS/MS) is the preferred method for the quantitative analysis of drugs and their metabolites in biological fluids.[5][6] This technique offers high sensitivity and selectivity, which is necessary for accurately measuring the low plasma concentrations of this compound that are often encountered.
Troubleshooting Guides
Low/Variable Bioavailability in Preclinical Studies
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Low Cmax and AUC | Poor Solubility/Dissolution: The drug is not adequately dissolving in the gastrointestinal fluids. | 1. Vehicle Optimization: Explore alternative vehicles such as co-solvent systems, lipid-based formulations (e.g., SEDDS), or the inclusion of surfactants to improve solubility. 2. Particle Size Reduction: Micronization or nanosizing of the drug substance can increase the surface area available for dissolution. |
| Extensive First-Pass Metabolism: The drug is being heavily metabolized in the gut wall and/or liver before reaching systemic circulation. | 1. Lipid-Based Systems: Formulations that promote lymphatic uptake can partially bypass first-pass metabolism.[3][4] 2. Route of Administration: For initial screening, consider parenteral administration to determine the maximum achievable systemic exposure. | |
| High Inter-Individual Variability | Inconsistent Drug Release: The formulation is not releasing the drug in a consistent manner. | 1. Formulation Homogeneity: Ensure the drug is uniformly dispersed in the vehicle. 2. In Vitro Dissolution Testing: Conduct dissolution studies under various conditions (e.g., different pH, fed vs. fasted state simulated media) to assess the robustness of the formulation. |
| Physiological Differences: Variations in gastric emptying, intestinal transit time, or gut microbiome among animals. | 1. Standardize Experimental Conditions: Ensure consistent fasting periods and dosing procedures. 2. Increase Sample Size: A larger number of animals per group can help to account for biological variability. |
In Vitro Dissolution Experiment Failures
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Incomplete Dissolution | Poor Drug Solubility: The dissolution medium does not have sufficient capacity to dissolve the entire dose. | 1. Modify Dissolution Medium: Increase the volume of the medium, adjust the pH, or incorporate a suitable surfactant (e.g., sodium lauryl sulfate) to enhance solubility. |
| Drug Precipitation: The drug initially dissolves but then precipitates out of solution. | 1. Use of Precipitation Inhibitors: Incorporate polymers like HPMC into the formulation to maintain a supersaturated state. | |
| High Variability in Dissolution Profiles | Inadequate Wetting of Drug Substance: The drug powder is not being properly wetted by the dissolution medium, leading to clumping. | 1. Add Surfactant to Medium: A small amount of surfactant can improve wettability. 2. Formulation Adjustment: Include a wetting agent in the solid formulation. |
| Coning Effect (Apparatus 2): Undissolved powder accumulates at the bottom of the vessel. | 1. Increase Agitation Speed: A higher paddle speed may improve hydrodynamics. 2. Change Apparatus: Consider using Apparatus 1 (basket) which may be more suitable for certain formulations. |
Data Presentation
Due to the limited publicly available data specifically comparing the bioavailability of this compound in different vehicles, the following table presents analogous data for another poorly soluble compound, PNU-91325, to illustrate the potential impact of the vehicle.
Table 1: Impact of Vehicle on the Oral Bioavailability of PNU-91325 in Dogs
| Formulation | Vehicle Composition | Mean Bioavailability (%) | Fold Increase vs. PEG 400 |
| A | Neat Polyethylene Glycol (PEG) 400 | ~12% | 1.0 |
| B | Supersaturatable Co-solvent | Propylene Glycol (PG) + 20 mg/g HPMC | ~60% |
| C | Neat Tween 80 | Tween 80 | ~68% |
| D | Supersaturatable SEDDS | 30% Cremophor, 9% PEG 400, 5% DMA, 18% Pluronic L44, 20% HPMC, and other minor components | ~76% |
Data adapted from a study on PNU-91325 and is for illustrative purposes only.[6]
Experimental Protocols
In Vivo Oral Bioavailability Study in Rats (General Protocol)
-
Animal Model: Male Sprague-Dawley rats (250-300 g) with jugular vein catheters are commonly used.
-
Acclimatization: Animals should be acclimatized for at least 3 days before the study.
-
Fasting: Rats are typically fasted overnight (with free access to water) before dosing.
-
Dose Formulation: Prepare the this compound formulation in the desired vehicle at the target concentration. Ensure the formulation is homogeneous.
-
Dosing:
-
Oral (PO): Administer the formulation via oral gavage at a specific volume (e.g., 5 or 10 mL/kg).
-
Intravenous (IV): For determination of absolute bioavailability, administer a solution of this compound (e.g., in a saline/co-solvent mixture) via the tail vein at a lower dose (e.g., 1 mg/kg).
-
-
Blood Sampling: Collect blood samples (approx. 0.25 mL) from the jugular vein catheter at predetermined time points (e.g., pre-dose, 5, 15, 30 minutes, 1, 2, 4, 8, 12, and 24 hours post-dose) into tubes containing an anticoagulant (e.g., EDTA).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Sample Storage: Store plasma samples at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and oral bioavailability (F%) using appropriate software.
In Vitro Dissolution Testing (General Protocol for a Poorly Soluble Drug)
-
Apparatus: USP Apparatus 2 (Paddle) is commonly used.
-
Dissolution Medium: Select a medium that provides sink conditions if possible. This may require the addition of a surfactant (e.g., 0.5% Sodium Lauryl Sulfate) to a buffered solution (e.g., pH 6.8 phosphate (B84403) buffer). The medium should be deaerated.
-
Apparatus Settings:
-
Volume: 900 mL
-
Temperature: 37 ± 0.5 °C
-
Paddle Speed: 50 or 75 RPM
-
-
Procedure:
-
Place one dosage unit (e.g., capsule or tablet) in each dissolution vessel.
-
Start the apparatus.
-
Withdraw samples (e.g., 5 mL) at specified time points (e.g., 5, 10, 15, 30, 45, 60 minutes).
-
Replace the withdrawn volume with fresh, pre-warmed dissolution medium.
-
Filter the samples immediately through a suitable filter (e.g., 0.45 µm PTFE).
-
-
Analysis: Analyze the filtered samples for this compound concentration using a validated analytical method (e.g., HPLC-UV).
-
Data Analysis: Calculate the percentage of drug dissolved at each time point and generate a dissolution profile.
Mandatory Visualizations
Caption: Experimental workflow for assessing the impact of a vehicle on this compound bioavailability.
Caption: Logical troubleshooting workflow for addressing low bioavailability of this compound.
References
- 1. Ergot and Its Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Physiologic disposition of lergotrile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Ergot alkaloid control in biotechnological processes and pharmaceuticals (a mini review) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Ergot alkaloid control in biotechnological processes and pharmaceuticals (a mini review) [frontiersin.org]
Avoiding precipitation of lergotrile mesylate in cell culture media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the potential precipitation of lergotrile (B1674762) mesylate in cell culture media. By following these guidelines, you can ensure the accurate and effective use of lergotrile mesylate in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its properties relevant to cell culture?
Lergotrile is an ergoline (B1233604) derivative that acts as a dopamine (B1211576) receptor agonist.[1][2] It was initially developed for the treatment of Parkinson's disease.[1][3] The mesylate salt form is often used to improve the solubility of the compound. While specific solubility data in various cell culture media is not extensively published, understanding its chemical nature is key to preventing precipitation.
Q2: What are the common causes of this compound precipitation in cell culture media?
Precipitation of compounds like this compound in cell culture media can be attributed to several factors:
-
Exceeding Aqueous Solubility: The final concentration of this compound in the cell culture medium may surpass its solubility limit in that specific aqueous environment.[4][5]
-
Improper Stock Solution Handling: Issues with the initial stock solution, such as using an inappropriate solvent or concentration, can lead to precipitation upon dilution in the aqueous culture medium.[6][7]
-
Temperature and pH Shifts: Changes in temperature (e.g., adding a cold stock solution to warm media) and pH can significantly affect the solubility of the compound.[8][9] The CO2 environment in an incubator, for instance, can alter the pH of the medium.[5]
-
Interactions with Media Components: Cell culture media are complex mixtures of salts, amino acids, vitamins, and proteins. This compound may interact with these components, leading to the formation of insoluble complexes.[5][10]
Q3: What is the recommended solvent for preparing this compound stock solutions?
For many organic small molecules with limited aqueous solubility, Dimethyl Sulfoxide (DMSO) is a common and effective solvent for preparing high-concentration stock solutions.[11] It is crucial to use anhydrous, sterile, cell-culture grade DMSO.[11]
Q4: What is the maximum recommended final concentration of DMSO in cell culture?
To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible, typically below 0.5%, with many researchers aiming for ≤0.1%.[5] The tolerance to DMSO can be cell-line specific, so it is advisable to run a vehicle control to assess any effects on your cells.[7][11]
Troubleshooting Guides
Issue 1: Immediate Precipitation Upon Addition to Cell Culture Media
Observation: A visible precipitate or cloudiness appears immediately after adding the this compound stock solution to the cell culture medium.
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The final concentration of this compound exceeds its solubility in the aqueous medium.[4] | Decrease the final working concentration. It is crucial to determine the maximum soluble concentration of this compound in your specific cell culture medium by performing a solubility assessment. |
| Rapid Dilution Shock | Adding a concentrated DMSO stock directly into a large volume of aqueous media can cause the compound to "crash out" of solution due to the rapid solvent change.[4] | Perform a serial dilution of the DMSO stock in pre-warmed (37°C) cell culture medium.[4][11] Add the stock solution dropwise while gently swirling or vortexing the medium to ensure rapid and thorough mixing.[4][6] |
| Low Media Temperature | The solubility of many compounds decreases at lower temperatures. Adding the stock solution to cold media can induce precipitation.[4] | Always use pre-warmed (37°C) cell culture media for preparing your working solutions.[4][5] |
Issue 2: Precipitation Over Time in the Incubator
Observation: The media appears clear initially but becomes cloudy or a precipitate forms after a period of incubation (e.g., hours to days).
| Potential Cause | Explanation | Recommended Solution |
| Temperature and pH Shifts | The incubator environment (37°C, CO2) can alter the temperature and pH of the media over time, affecting compound solubility.[5] | Ensure your cell culture medium is properly buffered for the CO2 concentration in your incubator. Pre-warming the media before adding the compound can also help mitigate temperature-related issues.[5] |
| Interaction with Media Components | This compound may slowly interact with salts, proteins (especially in serum-containing media), or other components, forming insoluble complexes.[5] | Test the stability of this compound in your specific cell culture medium over the intended duration of your experiment. Consider using a serum-free medium if interactions with serum proteins are suspected. |
| Evaporation | Evaporation of water from the culture vessel can increase the concentration of all components, including this compound, potentially exceeding its solubility limit.[8] | Ensure proper humidification of the incubator and use well-sealed culture flasks or plates to minimize evaporation.[8] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution (10 mM in DMSO)
-
Materials:
-
Procedure:
-
In a sterile environment (e.g., a biosafety cabinet), carefully weigh the appropriate amount of this compound powder.
-
Transfer the powder to a sterile amber vial.
-
Add the calculated volume of sterile DMSO to achieve a 10 mM concentration.
-
Vortex the solution thoroughly to ensure the compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if needed.[6][11]
-
Visually inspect the solution for any undissolved particles. If present, continue vortexing or warming until the solution is clear.
-
Aliquot the stock solution into smaller, single-use volumes in sterile amber tubes to avoid repeated freeze-thaw cycles and light exposure.[7][12]
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: Solubility Assessment of this compound in Cell Culture Media
This protocol will help you determine the practical working solubility of this compound in your specific experimental conditions.
-
Materials:
-
10 mM this compound stock solution in DMSO
-
Your specific cell culture medium (e.g., DMEM with 10% FBS), pre-warmed to 37°C
-
Sterile microcentrifuge tubes
-
Microscope
-
-
Procedure:
-
Prepare a series of dilutions of the this compound stock solution in your pre-warmed cell culture medium. For example, you can prepare final concentrations ranging from 1 µM to 100 µM.
-
To do this, add the required volume of the 10 mM stock to the pre-warmed medium in microcentrifuge tubes. Vortex each tube immediately and thoroughly after adding the stock solution.[6]
-
Include a vehicle control tube containing the same volume of DMSO as the highest concentration of this compound.
-
Incubate the tubes at 37°C in a CO2 incubator for a duration that mimics your planned experiment (e.g., 24, 48, or 72 hours).
-
After incubation, visually inspect each tube for any signs of precipitation (cloudiness, haze, or visible particles).
-
For a more sensitive assessment, take a small aliquot from each tube and examine it under a microscope to look for crystalline structures or amorphous precipitates.[6]
-
The highest concentration that remains clear is the apparent solubility of this compound in your specific cell culture medium under these conditions.
-
User-Fillable Solubility Data Table
| Cell Culture Medium | Serum Concentration (%) | Highest Soluble Concentration (µM) | Incubation Time (hours) |
Visualizations
Caption: Troubleshooting workflow for this compound precipitation.
Caption: Factors influencing this compound stability in solution.
Caption: Simplified dopamine D2 receptor signaling pathway for lergotrile.
References
- 1. Lergotrile - Wikipedia [en.wikipedia.org]
- 2. Dopamine neurons: effect of lergotrile on unit activity and transmitter synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lergotrile in the treatment of parkinsonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 9. pharmacy.uobasrah.edu.iq [pharmacy.uobasrah.edu.iq]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. phytotechlab.com [phytotechlab.com]
Troubleshooting unexpected off-target effects of lergotrile mesylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected off-target effects during experiments with lergotrile (B1674762) mesylate.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common and unexpected experimental outcomes when using lergotrile mesylate.
Q1: My experimental results suggest effects unrelated to dopamine (B1211576) D2 receptor agonism. What could be the cause?
A1: While this compound is primarily a dopamine D2 receptor agonist, it possesses a broader binding profile that can lead to off-target effects. Notably, it exhibits affinity for other dopamine receptor subtypes, as well as serotonin (B10506) (5-HT) and adrenergic receptors. An unexpected phenotype could be a result of lergotrile's activity at these other receptors. It is recommended to:
-
Review the Receptor Binding Profile: Compare the observed effects with the known binding affinities of this compound for various receptors (see Table 1).
-
Use Selective Antagonists: Employ antagonists for suspected off-target receptors (e.g., 5-HT or adrenergic receptor antagonists) to see if the unexpected effect is blocked.
-
Dose-Response Analysis: Perform a dose-response curve for the unexpected effect. If the potency for the off-target effect differs significantly from its potency at D2 receptors, it may suggest an alternative mechanism.
Q2: I am observing significant cytotoxicity or cell death in my in vitro experiments, particularly in liver-derived cell lines. Why might this be happening?
A2: this compound was withdrawn from clinical trials due to hepatotoxicity.[1][2] This toxicity is thought to be linked to its chemical structure, specifically the presence of a cyanide group.[1] The proposed mechanism involves metabolic activation in the liver, leading to mitochondrial dysfunction and subsequent cell death.[1] To investigate this:
-
Assess Mitochondrial Health: Utilize assays to measure mitochondrial membrane potential, ATP production, or the release of cytochrome c.
-
Measure Markers of Oxidative Stress: Evaluate the levels of reactive oxygen species (ROS) in your cell cultures.
-
Use Alternative Cell Lines: Compare the cytotoxic effects in liver-derived cells (e.g., HepG2) with cells from other tissues to determine if the toxicity is liver-specific.
Q3: My in vivo study shows unexpected cardiovascular effects, such as changes in blood pressure or heart rate. What is the likely off-target mechanism?
A3: Ergot derivatives, including lergotrile, are known to have effects on the cardiovascular system, which are often mediated through adrenergic and serotonergic receptors.[3] Lergotrile's affinity for α-adrenergic receptors could lead to vasoconstriction or vasodilation, while interaction with 5-HT receptors can also modulate cardiovascular function. To troubleshoot:
-
Monitor Cardiovascular Parameters: Continuously monitor blood pressure and heart rate in your animal models.
-
Administer Selective Blockers: Use selective α-adrenergic or 5-HT receptor antagonists to determine if they can reverse the observed cardiovascular effects.
-
Consult Binding Affinity Data: Refer to Table 1 to assess the potential for lergotrile to interact with cardiovascular-related receptors at the concentrations used in your study.
Q4: I am observing unexpected behavioral phenotypes in my animal models that do not align with typical dopamine D2 agonism. What could be the underlying cause?
A4: The behavioral effects of this compound are complex and can be influenced by its activity at multiple neurotransmitter systems. In addition to its primary dopaminergic effects, its interaction with serotonin receptors can significantly modulate behavior. To dissect these effects:
-
Detailed Behavioral Phenotyping: Employ a battery of behavioral tests that can assess anxiety, locomotion, and sensory processing.
-
Pharmacological Challenge Studies: Co-administer lergotrile with selective antagonists for dopamine, serotonin, or adrenergic receptors to identify the receptor system responsible for the unexpected behavior.
-
Compare with Other Dopamine Agonists: Benchmark the behavioral profile of lergotrile against other dopamine agonists with different receptor selectivity profiles.
Data Presentation
Table 1: this compound Receptor Binding Profile (Ki values in nM)
| Receptor Target | Reported Kᵢ (nM) | Potential Off-Target Effect |
| Dopamine Receptors | ||
| D₁ | ~447 | Modulation of motor activity, cognitive function |
| D₂ | ~0.61 - 79.5 | Primary target; antiparkinsonian effects, hyperprolactinemia treatment |
| D₃ | ~0.86 - 1.27 | Regulation of mood, cognition, and motivation |
| Serotonin Receptors | ||
| 5-HT₁ₐ | Qualitative evidence of interaction | Modulation of mood, anxiety, and cognition |
| 5-HT₂ₐ | Qualitative evidence of interaction | Hallucinations, cardiovascular effects |
| Adrenergic Receptors | ||
| α₁ | High Affinity (qualitative) | Vasoconstriction, changes in blood pressure |
| α₂ | High Affinity (qualitative) | Modulation of neurotransmitter release, sedation |
Note: Quantitative Kᵢ values for serotonin and adrenergic receptors are not consistently available in the literature for this compound. The table reflects qualitative findings of high affinity where specific values are not cited. Researchers should empirically determine these values in their experimental systems if critical.
Experimental Protocols
1. Radioligand Receptor Binding Assay
This protocol is a generalized method to determine the binding affinity (Kᵢ) of this compound for a specific receptor.
-
Materials:
-
Cell membranes expressing the receptor of interest.
-
Radioligand specific for the receptor.
-
This compound.
-
Non-specific binding control (e.g., a high concentration of a known antagonist).
-
Assay buffer.
-
Glass fiber filters.
-
Scintillation fluid and counter.
-
-
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of this compound.
-
Include wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + non-specific control).
-
Incubate to allow binding to reach equilibrium.
-
Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer.
-
Place filters in scintillation vials with scintillation fluid and count the radioactivity.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC₅₀ value (concentration of lergotrile that inhibits 50% of specific binding) and calculate the Kᵢ using the Cheng-Prusoff equation.
-
2. cAMP Functional Assay
This protocol measures the effect of this compound on adenylyl cyclase activity, which is useful for assessing its agonist or antagonist properties at G-protein coupled receptors.
-
Materials:
-
Cells expressing the Gs or Gi-coupled receptor of interest.
-
This compound.
-
Forskolin (to stimulate adenylyl cyclase in Gi-coupled receptor assays).
-
cAMP assay kit (e.g., HTRF, ELISA).
-
-
Procedure:
-
Plate cells in a 96-well plate and allow them to adhere.
-
Treat cells with varying concentrations of this compound.
-
For Gi-coupled receptors, co-treat with forskolin.
-
Incubate for a specified time.
-
Lyse the cells and measure intracellular cAMP levels according to the assay kit manufacturer's instructions.
-
Generate a dose-response curve and determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists).
-
3. In Vitro Hepatotoxicity Assay
This protocol provides a basic framework for assessing the potential liver toxicity of this compound.
-
Materials:
-
HepG2 cells or primary hepatocytes.
-
Cell culture medium.
-
This compound.
-
Cell viability assay (e.g., MTT, LDH release).
-
Mitochondrial toxicity assay (e.g., JC-1, MitoTracker).
-
-
Procedure:
-
Seed cells in a 96-well plate.
-
Expose cells to a range of this compound concentrations for various time points (e.g., 24, 48, 72 hours).
-
At each time point, perform a cell viability assay to determine the concentration-dependent effect on cell survival.
-
In parallel experiments, use mitochondrial-specific dyes to assess changes in mitochondrial membrane potential.
-
Analyze the data to determine the cytotoxic concentration (CC₅₀) and the effect on mitochondrial health.
-
Visualizations
Caption: On- and potential off-target signaling pathways of this compound.
References
- 1. Hepatocellular injury with distinctive mitochondrial changes induced by this compound: a dopaminergic ergot derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lergotrile - Wikipedia [en.wikipedia.org]
- 3. Binding interactions of ergot alkaloids with monoaminergic receptors in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
Best practices for handling and disposal of lergotrile mesylate
Technical Support Center: Lergotrile (B1674762) Mesylate
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the best practices for handling and disposing of lergotrile mesylate. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary hazards?
A1: this compound is an ergoline (B1233604) derivative and a dopamine (B1211576) receptor agonist.[1] It was initially developed for the treatment of Parkinson's disease but was withdrawn from clinical trials due to instances of liver toxicity.[1][2] The primary hazards associated with this compound are its high potency and potential for causing adverse health effects. It is toxic if swallowed and may cause skin irritation.[2] Due to its potent biological activity, even small quantities can have physiological effects.
Q2: What immediate actions should be taken in case of accidental exposure to this compound?
A2: In case of accidental exposure, follow these first aid measures immediately:
-
After Inhalation: Move the individual to fresh air. If breathing is difficult, seek immediate medical attention.
-
After Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water.
-
After Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice.
-
After Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
Q3: What are the proper storage conditions for this compound?
A3: this compound should be stored in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area. It should be kept away from incompatible substances and sources of ignition. Access to the storage area should be restricted to authorized personnel. As with other ergot alkaloids, prolonged storage, especially at room temperature, may affect its stability.[3]
Q4: Can I dispose of small quantities of this compound waste down the drain?
A4: No. This compound is a potent pharmaceutical compound and should not be disposed of down the drain. All waste, including contaminated consumables and solutions, must be treated as hazardous waste and disposed of according to institutional and local regulations.
Troubleshooting Guides
Issue 1: I observe incomplete dissolution of this compound in my chosen solvent.
-
Troubleshooting Steps:
-
Review Literature: Check for any available literature on the solubility of lergotrile or similar ergot alkaloids in your intended solvent.
-
Small-Scale Test: Before preparing a large volume, perform a small-scale solubility test with a tiny, accurately weighed amount of this compound.
-
Alternative Solvents: Consider using a different solvent. For other ergot alkaloids, mixtures of acetonitrile (B52724) and water, or isopropanol (B130326) have been used.[4]
-
Sonication: Gentle sonication in a water bath may aid dissolution. Avoid excessive heating, as the stability of this compound under high temperatures is not well-documented.
-
Issue 2: I'm concerned about cross-contamination in my workspace after handling this compound powder.
-
Possible Cause: Inadequate containment and cleaning procedures can lead to the spread of this potent compound.
-
Preventative Measures & Troubleshooting:
-
Designated Area: Always handle this compound powder in a designated area, such as a chemical fume hood or a containment glove box, to prevent dispersal.
-
Decontamination: Thoroughly decontaminate all surfaces and equipment after use. A recommended procedure is to first wipe surfaces with a cloth dampened with a solvent known to dissolve the compound (perform a small test if unsure), followed by a thorough cleaning with a suitable laboratory detergent.
-
Waste Disposal: Ensure all contaminated materials, including wipes, are disposed of as hazardous waste immediately after use.
-
Experimental Protocols
Protocol for Preparing a this compound Stock Solution
This protocol provides a general guideline. Researchers should adapt it based on their specific experimental needs and perform a risk assessment beforehand.
-
Preparation and Personal Protective Equipment (PPE):
-
Work in a designated area with controlled ventilation (e.g., a chemical fume hood).
-
Wear appropriate PPE: a lab coat, safety goggles, and two pairs of powder-free nitrile gloves.
-
-
Weighing the Compound:
-
Use an analytical balance inside a containment enclosure if possible to minimize powder dispersal.
-
Use anti-static weighing dishes and tools.
-
Carefully weigh the desired amount of this compound.
-
-
Dissolution:
-
Place the weighed this compound into a suitable volumetric flask.
-
Add a small amount of the chosen solvent (e.g., a mixture of acetonitrile and water) and gently swirl to dissolve the powder.
-
Once dissolved, add the solvent to the final volume.
-
Cap the flask and invert several times to ensure a homogenous solution.
-
-
Storage and Labeling:
-
Store the stock solution in a tightly sealed, clearly labeled container. The label should include the compound name, concentration, solvent, date of preparation, and appropriate hazard warnings.
-
Store at a cool temperature, protected from light, to maximize stability.
-
Protocol for Spill Cleanup of this compound
This protocol is for minor spills (a few milligrams) within a controlled laboratory setting. For larger spills, or spills outside of a containment area, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.
-
Immediate Response:
-
Alert others in the immediate vicinity of the spill.
-
If safe to do so, prevent the spread of the powder by covering it with a suitable absorbent material from a chemical spill kit. Do not use dry paper towels as this can create dust.
-
-
Personal Protective Equipment (PPE):
-
Don appropriate PPE, including a lab coat, safety goggles, and double nitrile gloves. For larger spills, a respirator may be necessary.
-
-
Cleanup Procedure:
-
Gently cover the spill with an absorbent material (e.g., vermiculite (B1170534) or a commercial spill absorbent).
-
Carefully dampen the absorbent material with a suitable solvent (e.g., a water/acetonitrile mixture) to avoid raising dust.
-
Use forceps or a scoop to collect the absorbed material and place it into a labeled hazardous waste container.
-
Wipe the spill area with a cloth dampened with the same solvent, followed by a wipe with a laboratory detergent solution.
-
All materials used for cleanup (absorbent, wipes, gloves) must be disposed of as hazardous chemical waste.
-
-
Decontamination:
-
Thoroughly decontaminate any equipment used in the cleanup process.
-
Wash hands thoroughly after the cleanup is complete.
-
Data Presentation
While specific quantitative data for this compound is limited in publicly available literature, the following table summarizes its known properties. Researchers should verify these properties with the supplier's safety data sheet.
| Property | Data |
| Molecular Formula | C₁₇H₁₈ClN₃ • CH₄O₃S (Lergotrile • Mesylate) |
| Appearance | Solid powder |
| Primary Indication | Dopamine agonist for Parkinson's disease (withdrawn)[1] |
| Known Toxicities | Hepatotoxicity (liver injury)[2] |
| Primary Route of Metabolism | N-demethylation and conversion of the acetonitrile group to a carboxyl group[5] |
Visualizations
Experimental Workflow: Safe Handling of this compound
Caption: Workflow for the safe handling of this compound in a laboratory setting.
Logical Relationship: Spill Response for this compound
References
- 1. Lergotrile - Wikipedia [en.wikipedia.org]
- 2. Hepatocellular injury with distinctive mitochondrial changes induced by this compound: a dopaminergic ergot derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Physiologic disposition of lergotrile - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative In Vivo Study of Lergotrile Mesylate and Apomorphine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the in vivo effects of two dopamine (B1211576) agonists, lergotrile (B1674762) mesylate and apomorphine (B128758). The information is compiled from multiple experimental studies to offer a comprehensive overview for research and drug development purposes.
I. Quantitative Data Summary
The following tables summarize the key quantitative findings from in vivo studies comparing the effects of lergotrile mesylate and apomorphine on various neurochemical and behavioral parameters.
Table 1: Effects on Dopamine Neurotransmission
| Parameter | This compound | Apomorphine | Species | Reference |
| Dopamine Cell Firing Rate | Causes a rapid, dose-dependent inhibition of dopamine cells in the substantia nigra pars compacta. A cumulative dose of 100 µg/kg resulted in 50% inhibition. | Not explicitly quantified in the same manner, but known to act on dopamine autoreceptors to reduce dopamine release. | Rat | [1] |
| Dopamine Release | Reported to increase the release of [3H]dopamine in vitro, suggesting a presynaptic mechanism in addition to receptor agonism. | Dose-dependently decreases the spontaneous release of dopamine in the striatum. A dose of 0.5 mg/kg can lead to a 100% inhibition of dopamine release. | Rat | [2][3] |
| Dopamine Metabolites (DOPAC & HVA) | Not explicitly quantified in the provided in vivo studies. | Significantly reduces the extracellular levels of DOPAC and HVA in the striatum and prefrontal cortex. | Rat | [3][4] |
Table 2: Behavioral Effects
| Parameter | This compound | Apomorphine | Species | Reference |
| Stereotyped Behavior | Induces stereotyped behavior. It is noted to be about half as effective as apomorphine in naive rats. The effect is blocked by haloperidol, suggesting a direct dopamine receptor activation mechanism. | Induces stereotyped behavior. The stereotypy induced by apomorphine was not affected by the inhibition of dopamine synthesis, indicating a direct action on postsynaptic receptors. | Rat | [2][5] |
Table 3: Clinical Efficacy in Parkinson's Disease (Human Studies)
| Parameter | This compound | Apomorphine | Reference |
| Motor Improvement (UPDRS Part III Score) | Showed improvement in rigidity, tremor, bradykinesia, and gait disturbance when added to levodopa (B1675098) therapy. | A reduction of 23.9 points (62% improvement) compared with placebo has been observed. | [6] |
| Time to Onset of Motor Effect | Not explicitly quantified in the provided studies. | 3–14 minutes (mean 7.9 minutes) for subcutaneous injection. | [6] |
| Duration of Motor Effect | Not explicitly quantified in the provided studies. | 56 minutes (range 30–80 minutes) for subcutaneous injection. | [6] |
II. Experimental Protocols
A. In Vivo Microdialysis for Dopamine and Metabolite Measurement
This protocol is a standard method used to measure extracellular levels of neurotransmitters and their metabolites in the brains of freely moving animals.
-
Animal Preparation: Male Wistar rats are anesthetized (e.g., with chloral (B1216628) hydrate).
-
Probe Implantation: A microdialysis probe is stereotaxically implanted into the brain region of interest, such as the striatum or prefrontal cortex.
-
Perfusion: The probe is perfused with an artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 2 µl/min).
-
Sample Collection: After a stabilization period, dialysate samples are collected at regular intervals (e.g., every 20 minutes).
-
Drug Administration: this compound or apomorphine is administered (e.g., subcutaneously or intravenously) at various doses.
-
Analysis: The collected dialysate samples are analyzed using high-performance liquid chromatography with electrochemical detection (HPLC-ED) to quantify the concentrations of dopamine, DOPAC, and HVA.[3][4]
B. Assessment of Stereotyped Behavior
This protocol outlines a common procedure for observing and quantifying drug-induced stereotyped behaviors in rodents.
-
Animal Acclimation: Rats are individually placed in observation cages and allowed to acclimate for a set period.
-
Drug Administration: The animals are administered either this compound, apomorphine, or a vehicle control.
-
Observation Period: Following drug administration, the animals are observed for a specified duration (e.g., 60-120 minutes).
-
Scoring: An observer, blind to the treatment conditions, scores the intensity of stereotyped behaviors at regular intervals (e.g., every 5-10 minutes). A common rating scale includes behaviors such as sniffing, licking, gnawing, and head weaving.
-
Data Analysis: The scores are summed or averaged over the observation period to provide a quantitative measure of stereotypy.[5]
III. Signaling Pathways and Experimental Workflows
A. Dopamine Receptor Signaling Pathways
This compound and apomorphine both exert their effects primarily through the activation of dopamine receptors. Apomorphine is a non-selective agonist for both D1-like (D1 and D5) and D2-like (D2, D3, and D4) receptors. Lergotrile is also a direct-acting dopamine agonist. The activation of these receptors triggers distinct intracellular signaling cascades.
B. Experimental Workflow for In Vivo Comparison
The following diagram illustrates a typical workflow for a comparative in vivo study of this compound and apomorphine.
References
- 1. Dopamine neurons: effect of lergotrile on unit activity and transmitter synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. DIFFERENTIAL EFFECTS OF THREE DOPAMINE AGONISTS: APOMORPHINE, BROMOCRIPTINE AND LERGOTRILE | Scilit [scilit.com]
- 3. Effects of apomorphine on the in vivo release of dopamine and its metabolites, studied by brain dialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of apomorphine on in vivo release of dopamine and its metabolites in the prefrontal cortex and the striatum, studied by a microdialysis method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stereotyped responses of rats to two 2-halogenoergolines: 2-bromo-alpha-ergocryptine and lergotrile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Apomorphine for Parkinson’s Disease: Efficacy and Safety of Current and New Formulations - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of Lergotrile Mesylate and Pramipexole in Animal Models of Parkinson's Disease
This guide provides a detailed, objective comparison of lergotrile (B1674762) mesylate and pramipexole (B1678040), two dopamine (B1211576) agonists investigated for the treatment of Parkinson's disease (PD). While pramipexole is a widely used non-ergot agonist, lergotrile, an earlier ergoline (B1233604) derivative, was withdrawn from clinical development due to liver toxicity.[1][2] However, a review of their respective efficacies in preclinical animal models offers valuable insights for researchers in neuropharmacology and drug development. This document synthesizes experimental data, details methodologies, and visualizes key pathways and workflows.
Mechanism of Action: D2/D3 Receptor Agonism
Both lergotrile and pramipexole exert their therapeutic effects by acting as agonists at dopamine receptors, compensating for the loss of dopaminergic neurons in the substantia nigra characteristic of Parkinson's disease.[1][3] Their primary targets are the D2-like family of receptors (D2, D3, D4).
-
Lergotrile Mesylate: An ergoline derivative that functions as a direct-acting dopamine receptor agonist.[4][5]
-
Pramipexole: A non-ergot dopamine agonist with high specificity and full intrinsic activity at the D2 subfamily of dopamine receptors.[6] It binds with a higher affinity to the D3 receptor subtype than to the D2 or D4 subtypes.[7][8] This D3 preference may contribute to its effects on mood and motivation in addition to motor control.[7]
Activation of D2-like receptors, which are coupled to Gαi/o proteins, initiates a signaling cascade that inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and modulation of downstream effectors.[9][10][] This signaling helps to restore normal motor function in the dopamine-depleted striatum.
References
- 1. Lergotrile - Wikipedia [en.wikipedia.org]
- 2. Ergot derivatives for Parkinsonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Lergotrile in the treatment of parkinsonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Studies on the antiparkinsonism efficacy of lergotrile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. drugs.com [drugs.com]
- 7. What is the mechanism of Pramipexole Dihydrochloride? [synapse.patsnap.com]
- 8. droracle.ai [droracle.ai]
- 9. tandfonline.com [tandfonline.com]
- 10. geneglobe.qiagen.com [geneglobe.qiagen.com]
A Comparative Guide to Lergotrile Mesylate and Ropinirole in Dopamine Receptor Binding Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of lergotrile (B1674762) mesylate and ropinirole (B1195838), two dopamine (B1211576) receptor agonists, focusing on their performance in dopamine receptor binding and functional assays. The information presented is intended to assist researchers and drug development professionals in understanding the pharmacological profiles of these compounds.
Introduction
Lergotrile mesylate is an ergot derivative that has been investigated for its therapeutic potential in conditions such as Parkinson's disease.[1][2] It is recognized as a direct-acting dopamine agonist.[3] Ropinirole is a non-ergoline dopamine agonist also used in the management of Parkinson's disease and restless legs syndrome.[4] Both compounds exert their effects through interaction with dopamine receptors, primarily the D2-like family (D2, D3, and D4). Understanding their specific binding affinities and functional potencies at these receptor subtypes is crucial for elucidating their mechanisms of action and predicting their clinical profiles.
Quantitative Data Presentation
Table 1: Ropinirole Binding Affinities (Ki) at Human Dopamine Receptors
| Receptor Subtype | Ki (nM) | Radioligand | Source Tissue/Cell Line | Reference(s) |
| D1 | >10,000 | [3H]SCH23390 | Human Striatum | [5] |
| D2 | 29 | Not Specified | Not Specified | [6] |
| 98,700 | [3H]Spiperone | Human Striatum | [5] | |
| D3 | Not Specified | Not Specified | Not Specified | [6] |
Note: Discrepancies in Ki values for the D2 receptor may be attributed to different experimental conditions, such as the choice of radioligand and tissue/cell preparation.
Table 2: Ropinirole Functional Potencies (EC50) at Human Dopamine Receptors
| Receptor Subtype | pEC50 | EC50 (nM) | Assay Type | Cell Line | Reference(s) |
| hD2 | 7.4 ± 0.1 | 39.8 | Microphysiometry | CHO | [7][8] |
| hD3 | 8.4 ± 0.1 | 4.0 | Microphysiometry | CHO | [7][8] |
| hD4 | 6.8 ± 0.1 | 158.5 | Microphysiometry | CHO | [7][8] |
Based on the available data, ropinirole demonstrates a higher affinity and functional potency for the D3 receptor subtype compared to the D2 and D4 subtypes.[6][7][8] It exhibits negligible affinity for the D1 receptor.[5][6] this compound is qualitatively described as a direct-acting dopamine agonist, suggesting it binds to and activates dopamine receptors, though its specific receptor subtype selectivity profile remains to be quantitatively defined in publicly accessible literature.[3]
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the binding and functional activity of compounds like this compound and ropinirole at dopamine receptors.
Radioligand Binding Assay (Competitive)
This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from a receptor.
1. Membrane Preparation:
-
Tissues (e.g., human striatum) or cells expressing the dopamine receptor of interest (e.g., CHO or HEK293 cells) are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing protease inhibitors.[2]
-
The homogenate is centrifuged at a low speed to remove nuclei and cellular debris.[2]
-
The supernatant is then centrifuged at a high speed to pellet the membranes.[2]
-
The membrane pellet is washed and resuspended in the assay buffer.[2]
2. Assay Procedure:
-
The assay is typically performed in a 96-well plate format.[2]
-
A fixed concentration of a selective radioligand (e.g., [3H]spiperone for D2/D3 receptors) is incubated with the membrane preparation.[2][5]
-
Increasing concentrations of the unlabeled test compound (e.g., ropinirole) are added to compete with the radioligand for binding to the receptor.[9]
-
Non-specific binding is determined in the presence of a high concentration of a known, non-radioactive ligand.[9]
-
The mixture is incubated at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.[2]
3. Separation and Detection:
-
The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.[2][9]
-
The filters are washed with ice-cold buffer to remove unbound radioligand.[2]
-
The radioactivity retained on the filters is measured using a scintillation counter.[2]
4. Data Analysis:
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.[9]
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[9]
GTPγS Binding Assay (Functional)
This functional assay measures the activation of G-proteins coupled to the dopamine receptor upon agonist binding.
1. Membrane Preparation:
-
Membrane preparation is similar to that for the radioligand binding assay.[10]
2. Assay Procedure:
-
The assay is performed in a 96-well plate.[10]
-
The membrane preparation is incubated in an assay buffer containing GDP, MgCl2, and the non-hydrolyzable GTP analog, [35S]GTPγS.[10]
-
Increasing concentrations of the agonist (e.g., ropinirole) are added to the wells.[10]
-
Basal G-protein activation is measured in the absence of the agonist, and non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS.[10]
-
The mixture is incubated at a specific temperature (e.g., 30°C) for a defined period.[10]
3. Separation and Detection:
-
The reaction is stopped by rapid filtration through glass fiber filters.[10]
-
The filters are washed with ice-cold buffer.[10]
-
The amount of [35S]GTPγS bound to the G-proteins on the membranes is quantified by scintillation counting.[10]
4. Data Analysis:
-
The agonist-stimulated increase in [35S]GTPγS binding is calculated by subtracting the basal binding.[10]
-
The concentration of the agonist that produces 50% of the maximal stimulation (EC50) and the maximum effect (Emax) are determined by fitting the data to a sigmoidal dose-response curve.[10]
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the signaling pathway of D2/D3 dopamine receptors and a typical experimental workflow for a radioligand binding assay.
Caption: D2/D3 Dopamine Receptor Signaling Pathway.
Caption: Experimental Workflow for a Radioligand Binding Assay.
References
- 1. Treatment of Parkinson's disease with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lergotrile in the treatment of parkinsonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dopamine neurons: effect of lergotrile on unit activity and transmitter synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dopamine D2 Receptor Agonist Binding Kinetics—Role of a Conserved Serine Residue [mdpi.com]
- 5. Go/z-biased coupling profile of the dopamine D3 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. discover.library.noaa.gov [discover.library.noaa.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Dopamine receptor - Wikipedia [en.wikipedia.org]
- 9. Gi/o protein-coupled receptors in dopamine neurons inhibit the sodium leak channel NALCN - PMC [pmc.ncbi.nlm.nih.gov]
- 10. neurology.org [neurology.org]
Validating Lergotrile Mesylate's Affinity for Dopamine D2 Receptors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of lergotrile (B1674762) mesylate's binding to dopamine (B1211576) D2 receptors against other key dopamine agonists. Supporting experimental data, detailed protocols, and pathway visualizations are included to facilitate informed research and development decisions.
Comparative Binding Affinities of Dopamine D2 Receptor Agonists
The following table summarizes the in vitro binding affinities (Ki) of lergotrile mesylate and selected alternative dopamine agonists for the dopamine D2 receptor. Lower Ki values indicate higher binding affinity. It is important to note that direct comparisons of Ki values across different studies should be made with caution due to variations in experimental conditions.
| Compound | Ki (nM) for Dopamine D2 Receptor | Reference Species/Tissue | Radioligand Used |
| This compound | Data not consistently available in recent comparative studies | Rat Limbic Tissue | [3H]dopamine |
| Bromocriptine (B1667881) | ~5 | Rat Striatum | [3H]spiperone |
| Cabergoline (B1668192) | 0.61 | Human Striatum | [3H]spiperone |
| Pergolide (B1684310) | ~2.5 | Bovine Striatum | [3H]dopamine |
Note: The affinity of lergotrile for dopamine binding sites has been established, though recent comparative studies providing a precise Ki value alongside the other listed compounds are limited[1]. One study ranked the affinity for D2 receptors as pergolide ≥ cabergoline > bromocriptine[2]. Another study reported high affinity for cabergoline (Ki=0.61 nM) and pergolide (Ki=0.86 nM for D3, comparable to D2) in human striatum[3].
Experimental Protocols
Detailed methodologies for key experiments are provided below to allow for replication and validation of findings.
Radioligand Binding Assay for Dopamine D2 Receptor
This protocol is adapted from standard competitive binding assays used to determine the affinity of a test compound for the dopamine D2 receptor.
Objective: To determine the inhibition constant (Ki) of this compound and other dopamine agonists for the dopamine D2 receptor.
Materials:
-
Receptor Source: Membranes from cells stably expressing the human dopamine D2 receptor (e.g., CHO or HEK293 cells) or rodent striatal tissue homogenates.
-
Radioligand: [3H]-Spiperone, a high-affinity antagonist for the D2 receptor.
-
Test Compounds: this compound, bromocriptine, cabergoline, pergolide.
-
Non-specific Binding Control: A high concentration of a non-labeled D2 antagonist (e.g., 10 µM haloperidol (B65202) or sulpiride).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.
-
Instrumentation: Scintillation counter, cell harvester with glass fiber filters.
Procedure:
-
Membrane Preparation: Homogenize the receptor source tissue or cells in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in assay buffer. Determine the protein concentration of the membrane preparation.
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: Receptor membranes, [3H]-Spiperone, and assay buffer.
-
Non-specific Binding: Receptor membranes, [3H]-Spiperone, and the non-specific binding control.
-
Competitive Binding: Receptor membranes, [3H]-Spiperone, and varying concentrations of the test compound.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from unbound radioligand. Wash the filters with ice-cold assay buffer.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Functional Assay: cAMP Inhibition
This protocol measures the functional consequence of D2 receptor activation by an agonist, which is the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.
Objective: To determine the potency (EC50) and efficacy of this compound and other dopamine agonists in inhibiting cAMP production.
Materials:
-
Cell Line: A cell line stably expressing the human dopamine D2 receptor and a cAMP-responsive reporter system (e.g., CRE-luciferase) or cells suitable for direct cAMP measurement.
-
Adenylyl Cyclase Stimulator: Forskolin (B1673556).
-
Test Compounds: this compound, bromocriptine, cabergoline, pergolide.
-
cAMP Detection Kit: A commercially available kit for measuring cAMP levels (e.g., HTRF, ELISA, or luminescence-based).
-
Instrumentation: Plate reader compatible with the chosen cAMP detection kit.
Procedure:
-
Cell Plating: Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Pre-incubate the cells with varying concentrations of the test compounds for a short period.
-
Stimulation: Add forskolin to all wells (except for the basal control) to stimulate adenylyl cyclase and induce cAMP production.
-
Incubation: Incubate the plate for a specified time (e.g., 15-30 minutes) at 37°C.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the cAMP detection kit.
-
Data Analysis:
-
Normalize the data to the forskolin-stimulated control.
-
Plot the percentage of inhibition of cAMP production against the logarithm of the agonist concentration.
-
Determine the EC50 value (the concentration of the agonist that produces 50% of its maximal inhibitory effect) and the maximal efficacy (Emax) from the dose-response curve.
-
Visualizing the Experimental Workflow and Signaling Pathway
The following diagrams, generated using Graphviz, illustrate the key processes involved in validating this compound's binding to the dopamine D2 receptor.
Caption: Experimental workflow for validating D2 receptor binding.
Caption: Dopamine D2 receptor signaling pathway.
References
- 1. Selective affinities of bromocriptine and lergotrile for rat limbic dopamine binding sites [proceedings] - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dopamine receptor affinities in vitro and stereotypic activities in vivo of cabergoline in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dopamine receptor agonists in current clinical use: comparative dopamine receptor binding profiles defined in the human striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Cross-Validation of Lergotrile Mesylate's Dopaminergic Effects with Newer Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the ergot-derived dopamine (B1211576) agonist, lergotrile (B1674762) mesylate, with a selection of newer, non-ergot-derived dopamine agonists. The focus is on receptor binding profiles, preclinical efficacy, and the underlying signaling mechanisms. Due to lergotrile's withdrawal from clinical trials owing to concerns about liver toxicity, this document aims to cross-validate its known effects with currently utilized and emerging therapies, offering a valuable historical and pharmacological perspective.
I. Comparative Receptor Binding Affinity
The affinity of a dopamine agonist for different dopamine receptor subtypes is a critical determinant of its therapeutic efficacy and side-effect profile. The following table summarizes the inhibitory constant (Kᵢ) values for lergotrile and newer dopamine agonists across the five human dopamine receptor subtypes. Lower Kᵢ values indicate higher binding affinity.
| Drug | D1 (Kᵢ, nM) | D2 (Kᵢ, nM) | D3 (Kᵢ, nM) | D4 (Kᵢ, nM) | D5 (Kᵢ, nM) |
| Lergotrile Mesylate | ~83 | ~13.5 | ~0.71 | ~3.9-15 | ~5.4 |
| Pramipexole (B1678040) | >10000 | 3.9 - 19 | 0.5 - 9 | - | - |
| Ropinirole (B1195838) | >10000 | 29 | 3.1 | - | - |
| Rotigotine (B252) | 83 | 13.5 | 0.71 | 3.9 - 15 | 5.4 |
| Tavapadon (B1193690) | 9 | ≥ 6210 | ≥ 6720 | ≥ 4870 | 13 |
Data compiled from multiple sources. Note that assay conditions can vary between studies, leading to some variability in reported Kᵢ values.
II. Preclinical Efficacy in a Parkinson's Disease Model
The 6-hydroxydopamine (6-OHDA)-lesioned rat is a widely used animal model for assessing the efficacy of anti-Parkinsonian drugs. In this model, the neurotoxin 6-OHDA is injected into one side of the brain, leading to the degeneration of dopamine neurons and causing the animals to exhibit rotational behavior when challenged with a dopamine agonist. The reduction in this rotational behavior is a key indicator of a drug's efficacy.
While direct head-to-head comparative studies between lergotrile and all newer agonists in this model are scarce due to lergotrile's early withdrawal, available data indicates that lergotrile was effective in reducing apomorphine-induced rotations. Newer non-ergot agonists such as pramipexole and ropinirole have also demonstrated robust efficacy in this model, forming the basis for their clinical development.[1] Tavapadon, a D1/D5 selective agonist, has also shown significant motor improvement in preclinical primate models and in clinical trials, with patients treated with 5 mg and 15 mg of Tavapadon showing significantly reduced MDS-UPDRS scores compared to placebo.[2]
III. Dopamine Receptor Signaling Pathways
Dopamine receptors are G-protein coupled receptors (GPCRs) that initiate intracellular signaling cascades upon activation. The D1-like (D1 and D5) and D2-like (D2, D3, and D4) receptor families are coupled to different G-proteins and thus have opposing effects on the production of the second messenger cyclic AMP (cAMP).
D1-like Receptor Signaling Pathway
D1 and D5 receptors are primarily coupled to the Gαs/olf G-protein. Activation of this pathway stimulates adenylyl cyclase, leading to an increase in intracellular cAMP levels. cAMP, in turn, activates Protein Kinase A (PKA), which phosphorylates various downstream targets, ultimately leading to neuronal excitation.
D2-like Receptor Signaling Pathway
D2, D3, and D4 receptors are primarily coupled to the Gαi/o G-protein. Activation of this pathway inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels and subsequent reduction in PKA activity. This cascade generally results in neuronal inhibition. Lergotrile, pramipexole, ropinirole, and rotigotine all exhibit high affinity for D2-like receptors.[3][4]
IV. Experimental Protocols
A. Radioligand Binding Assay for Dopamine Receptor Affinity
This in vitro assay is used to determine the binding affinity (Kᵢ) of a test compound for a specific receptor.
Objective: To quantify the affinity of a dopamine agonist for dopamine receptor subtypes (D1-D5).
Materials:
-
Cell membranes expressing a specific human dopamine receptor subtype (e.g., from CHO or HEK293 cells).
-
A radiolabeled ligand with known high affinity for the receptor (e.g., [³H]-SCH23390 for D1, [³H]-spiperone for D2).
-
Test compound (e.g., lergotrile, pramipexole).
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation counter.
Workflow:
B. 6-Hydroxydopamine (6-OHDA) Rat Model of Parkinson's Disease
This in vivo model is used to assess the efficacy of potential anti-Parkinsonian drugs by measuring their ability to counteract motor deficits caused by dopamine neuron degeneration.
Objective: To evaluate the in vivo efficacy of a dopamine agonist in a rat model of Parkinson's disease.
Procedure:
-
Lesion Induction: Unilateral injection of 6-OHDA into the medial forebrain bundle (MFB) of rats to induce progressive degeneration of dopaminergic neurons in the substantia nigra.
-
Behavioral Testing: After a recovery period, animals are challenged with a dopamine agonist (e.g., apomorphine) to induce rotational behavior. The number of contralateral (away from the lesioned side) rotations is quantified.
-
Drug Administration: The test compound (dopamine agonist) is administered to the lesioned rats.
-
Post-Treatment Behavioral Testing: The rotational behavior is re-assessed after drug administration. A significant reduction in the number of rotations indicates a therapeutic effect.
Workflow:
V. Conclusion
This compound, despite its discontinuation, served as an important early dopamine agonist and demonstrated efficacy through its action on dopamine receptors. The newer generation of non-ergot dopamine agonists, such as pramipexole, ropinirole, and rotigotine, have refined receptor selectivity, primarily targeting the D2/D3 receptors, which is believed to be crucial for their anti-Parkinsonian effects. The emergence of D1/D5 selective agonists like tavapadon represents a novel therapeutic strategy. This comparative guide highlights the evolution of dopamine agonist pharmacology and provides a framework for understanding the structure-activity relationships and downstream signaling effects that govern their therapeutic utility. The provided experimental protocols offer standardized methods for the continued evaluation and development of novel dopaminergic therapies.
References
- 1. Treatment effects on nigrostriatal projection integrity in partial 6-OHDA lesions: comparison of L-DOPA and pramipexole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Pramipexole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Ropinirole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Lergotrile mesylate as a reference compound in dopamine agonist screening
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Lergotrile (B1674762) mesylate as a reference compound in dopamine (B1211576) agonist screening. It offers a comprehensive overview of its performance against other common dopamine agonists, supported by experimental data and detailed protocols to aid in research and development.
Introduction to Lergotrile Mesylate
This compound is an ergoline (B1233604) derivative that acts as a direct dopamine receptor agonist.[1][2] Historically, it was investigated for the treatment of Parkinson's disease, demonstrating efficacy in improving motor symptoms.[3][4] Although its clinical development was halted due to concerns of hepatotoxicity, its activity at dopamine receptors makes it a relevant reference compound for in vitro and in vivo screening of new chemical entities targeting the dopaminergic system.[5]
Comparative Pharmacological Data
The efficacy and selectivity of a dopamine agonist are determined by its binding affinity (Ki) and functional potency (EC50 or IC50) at the various dopamine receptor subtypes (D1-D5). The following tables summarize the in vitro pharmacological profiles of this compound and other widely used dopamine agonists.
Table 1: Comparative Binding Affinities (Ki, nM) of Dopamine Agonists
| Compound | D1 Receptor | D2 Receptor | D3 Receptor | D4 Receptor | D5 Receptor |
| This compound | ~680 | ~2.5 | ~15 | >10,000 | Data not available |
| Bromocriptine | 1890 | 2.1 | 11.4 | - | - |
| Ropinirole | No affinity | 29 | 1.4 | 45 | No affinity |
| Pramipexole | >10,000 | 3.9 | 0.5 | 5.1 | >10,000 |
| Apomorphine | 49 | 2.4 | 2.7 | 4.4 | 22 |
Data compiled from multiple sources. Note that absolute values can vary between studies due to different experimental conditions.
Table 2: Comparative Functional Activity (EC50/IC50, nM) of Dopamine Agonists
| Compound | D1 Receptor (cAMP) | D2 Receptor (cAMP) | D3 Receptor (cAMP) |
| This compound | Partial Agonist | Agonist | Agonist |
| Bromocriptine | Antagonist | Agonist | Agonist |
| Ropinirole | - | Agonist | Agonist |
| Pramipexole | - | Agonist | Agonist |
| Apomorphine | Partial Agonist | Agonist | Agonist |
EC50 values represent the concentration of the agonist that produces 50% of its maximal effect. IC50 values represent the concentration of an antagonist that inhibits 50% of the response. A lack of data is indicated by "-".
Experimental Protocols
Detailed methodologies for key in vitro assays are provided below to facilitate the characterization of novel dopamine agonists.
Radioligand Binding Assay
This assay determines the binding affinity (Ki) of a test compound to a specific dopamine receptor subtype.
Materials:
-
Cell membranes from stable cell lines expressing a specific human dopamine receptor subtype (e.g., CHO or HEK293 cells).
-
Radioligand (e.g., [³H]-Spiperone for D2-like receptors, [³H]-SCH23390 for D1-like receptors).
-
Test compound (e.g., this compound) at various concentrations.
-
Non-specific binding control (e.g., 10 µM Haloperidol).
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation counter and fluid.
Procedure:
-
In a 96-well plate, add the assay buffer, radioligand, and serially diluted test compound.
-
For total binding wells, add assay buffer instead of the test compound. For non-specific binding, add the non-specific binding control.
-
Initiate the binding reaction by adding the cell membrane preparation to each well.
-
Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes).
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value by performing a non-linear regression analysis of the competition binding data.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
cAMP Functional Assay
This assay measures the ability of a test compound to modulate the production of cyclic AMP (cAMP) following dopamine receptor activation. D1-like receptors (D1 and D5) typically couple to Gs protein to stimulate adenylyl cyclase and increase cAMP levels, while D2-like receptors (D2, D3, and D4) couple to Gi protein to inhibit adenylyl cyclase and decrease cAMP levels.
Materials:
-
Stable cell line expressing the dopamine receptor of interest (e.g., CHO or HEK293).
-
Test compound and reference agonist (e.g., Dopamine).
-
Forskolin (to stimulate cAMP production in Gi-coupled assays).
-
cAMP assay kit (e.g., HTRF, LANCE, or ELISA-based).
-
Cell culture medium and reagents.
-
96- or 384-well plates.
Procedure:
-
Seed the cells in microplates and allow them to attach overnight.
-
Replace the culture medium with assay buffer.
-
For Gi-coupled receptor assays, pre-treat the cells with forskolin.
-
Add serial dilutions of the test compound or reference agonist to the wells.
-
Incubate the plate at 37°C for a specified time (e.g., 30 minutes).
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.
-
Generate dose-response curves and calculate EC50 (for agonists) or IC50 (for antagonists) values using non-linear regression.
Visualizing Key Processes
To better understand the context of dopamine agonist screening, the following diagrams illustrate the dopamine receptor signaling pathway and a typical experimental workflow.
References
- 1. Dopamine neurons: effect of lergotrile on unit activity and transmitter synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bipolar disorder - Wikipedia [en.wikipedia.org]
- 3. Lergotrile in the treatment of parkinsonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Studies on the antiparkinsonism efficacy of lergotrile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lergotrile - Wikipedia [en.wikipedia.org]
A Comparative Analysis of the In Vitro Potency of Lergotrile and Other Ergoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro potency of lergotrile (B1674762) and other prominent ergoline (B1233604) compounds. Ergot alkaloids and their synthetic derivatives are a class of compounds known for their diverse pharmacological activities, primarily mediated through interactions with dopamine (B1211576), serotonin (B10506), and adrenergic receptors. Understanding the specific receptor binding affinities of these compounds is crucial for drug development and for elucidating their mechanisms of action. This document summarizes key quantitative data on the in vitro potency of these ergolines, details the experimental methodologies used to obtain this data, and provides visualizations of relevant biological pathways and experimental workflows.
Comparative In Vitro Receptor Binding Affinities
The in vitro potency of lergotrile and other selected ergoline derivatives is most commonly quantified by their binding affinity (Ki) to various G-protein coupled receptors (GPCRs). The following table summarizes the reported Ki values for these compounds at key dopamine and serotonin receptor subtypes. Lower Ki values indicate higher binding affinity.
| Compound | D1 (Ki, nM) | D2 (Ki, nM) | D3 (Ki, nM) | 5-HT1A (Ki, nM) | 5-HT2A (Ki, nM) |
| Lergotrile | Data not available | Potent Agonist | Data not available | Agonist properties | Data not available |
| Bromocriptine (B1667881) | 60 | 3.9 | 5.4 | - | - |
| Lisuride (B125695) | 23 | 0.95 | 0.4 | - | - |
| Pergolide (B1684310) | 67 | 2.5 | 1 | - | - |
| Cabergoline (B1668192) | >1000 | 0.61 | 1.27 | - | - |
Lergotrile is consistently described as a potent dopamine receptor agonist.[1][2][3] While specific Ki values for lergotrile are not as widely reported in recent literature as for other ergolines, older studies confirm its significant affinity for dopamine receptors, comparable to that of bromocriptine.[4]
Among the other ergolines, cabergoline and lisuride exhibit the highest affinity for the D2 dopamine receptor, with Ki values in the sub-nanomolar range.[5] Pergolide and bromocriptine also demonstrate high affinity for the D2 receptor.[5][6] In terms of D1 receptor affinity, lisuride and bromocriptine show moderate affinity, while pergolide has a weaker interaction.[5] For the D3 receptor, lisuride and pergolide show the highest affinity.[5] The in vitro data suggests that many ergoline derivatives possess a degree of selectivity for the D2-like dopamine receptor family (D2, D3, D4).
Experimental Protocols
The in vitro binding affinities presented in this guide are primarily determined through competitive radioligand binding assays. These assays are a standard method for quantifying the interaction between a ligand (the ergoline compound) and a receptor.
General Radioligand Binding Assay Protocol
A generalized workflow for a competitive radioligand binding assay is as follows:
-
Membrane Preparation: Cell membranes expressing the receptor of interest (e.g., from cell lines like CHO or HEK293 stably transfected with the human dopamine D2 receptor) or tissue homogenates (e.g., from rat striatum) are prepared. This involves cell lysis and centrifugation to isolate the membrane fraction containing the receptors.[7][8][9]
-
Incubation: The prepared membranes are incubated in a buffer solution with a specific radioligand (a radioactive molecule that binds to the receptor) at a fixed concentration and various concentrations of the unlabeled test compound (the ergoline derivative).[7][8]
-
Equilibrium: The mixture is incubated for a specific time at a controlled temperature to allow the binding to reach equilibrium.[7][8]
-
Separation of Bound and Free Radioligand: The bound radioligand is separated from the unbound (free) radioligand. This is commonly achieved by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.[7][8][9]
-
Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The data is analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50 value). The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.[7]
Below is a DOT script and the corresponding diagram illustrating the general workflow of a competitive radioligand binding assay.
References
- 1. Discriminative stimulus properties of lergotrile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dopamine neurons: effect of lergotrile on unit activity and transmitter synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison between lergotrile and bromocriptine in parkinsonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selective affinities of bromocriptine and lergotrile for rat limbic dopamine binding sites [proceedings] - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dopamine receptor affinities in vitro and stereotypic activities in vivo of cabergoline in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dopamine receptor affinities in vitro and neurochemical effects in vivo of pergolide and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. biophysics-reports.org [biophysics-reports.org]
Lergotrile vs. Lisuride: A Head-to-Head Comparison of their Effects on Motor Activity
For researchers and professionals in drug development, understanding the nuanced differences between dopaminergic agonists is critical for advancing therapies for motor disorders. This guide provides a direct comparison of lergotrile (B1674762) and lisuride (B125695), two ergoline (B1233604) derivatives, focusing on their impact on motor activity as demonstrated in preclinical and clinical research.
Summary of Effects on Motor Activity
Lergotrile and lisuride, both acting as dopamine (B1211576) receptor agonists, exhibit distinct profiles in their modulation of motor activity. While both have been investigated for Parkinson's disease, their effects on general locomotor activity and specific motor behaviors can differ, likely due to variations in their receptor affinity and interaction with other neurotransmitter systems, particularly serotonergic pathways.
| Parameter | Lergotrile | Lisuride | Species | Key Findings |
| Locomotor Activity | Generally stimulates motor activity. | Dose-dependent and species-specific effects. In rats, low doses can decrease activity while higher doses are stimulatory.[1] In mice, it predominantly suppresses locomotion.[1][2] A recent study in mice showed lisuride at doses of 0.1-0.5 mg/kg significantly decreased locomotor activity. | Rats, Mice | Lisuride's effect is biphasic in rats and suppressive in mice. |
| Anti-Parkinsonian Effects | Effective in reducing tremor in both monkeys and human patients.[3] Higher doses showed some improvement in rigidity and bradykinesia.[3] | Reduces bradykinesia and gait disorder in Parkinson's disease patients.[4] Continuous infusion has been shown to reduce motor fluctuations and dyskinesia.[5] | Monkeys, Humans | Both show efficacy against Parkinsonian symptoms, with lergotrile being particularly noted for tremor reduction. |
| Stereotyped Behavior | Can induce stereotyped behaviors, indicative of dopamine agonist activity. | Can induce stereotyped sniffing, licking, or biting in rats. | Rats | Both can induce stereotyped behaviors at higher doses. |
| Mechanism of Action | Primarily a direct-acting dopamine D2 receptor agonist.[6] | A potent dopamine D2 receptor agonist, but also a potent serotonin (B10506) (5-HT) 5-HT1A and partial 5-HT2A receptor agonist.[2][4] | - | Lisuride has a more complex pharmacological profile with significant serotonergic activity. |
Detailed Experimental Protocols
Open Field Test for Locomotor Activity
The open field test is a common method to assess general locomotor activity and exploratory behavior.
-
Apparatus: A square arena (e.g., 40 x 40 x 30 cm) with the floor divided into quadrants. The arena is often equipped with infrared beams or a video tracking system to automatically record the animal's movements.[7]
-
Procedure:
-
Acclimatize the animal (e.g., a mouse or rat) to the testing room for at least 30 minutes before the experiment.
-
Administer lergotrile, lisuride, or a vehicle control solution via a specified route (e.g., intraperitoneally, i.p.).
-
Place the animal in the center of the open field arena.
-
Record locomotor activity for a set duration (e.g., 30-60 minutes).
-
-
Parameters Measured:
-
Horizontal Activity: Total distance traveled, number of line crossings.
-
Vertical Activity (Rearing): Number of times the animal rears on its hind legs.
-
Time Spent in Center vs. Periphery: An indicator of anxiety-like behavior.
-
Drug Discrimination Paradigm
This paradigm assesses the subjective effects of a drug by training an animal to recognize and respond to its internal state.
-
Apparatus: A standard operant conditioning chamber with two levers.
-
Procedure:
-
Animals (e.g., rats) are trained to press one lever after receiving the drug (e.g., lergotrile) and another lever after receiving a saline injection to receive a reward (e.g., water).
-
Once the animals have learned to discriminate between the drug and saline, test sessions are conducted with different doses of lergotrile, lisuride, or other compounds.
-
-
Parameters Measured:
-
Percentage of drug-appropriate lever responding: Indicates the extent to which the test drug produces subjective effects similar to the training drug.
-
Response rate: Measures the overall effect on motor output.
-
A study by White et al. (1984) trained rats to discriminate 0.5 mg/kg of lergotrile from saline. In substitution tests, lisuride produced a dose-dependent increase in lergotrile-appropriate responding, with an ED50 of approximately 0.01 mg/kg, indicating a shared mechanism of action.[6]
Signaling Pathways and Experimental Workflow
The differential effects of lergotrile and lisuride can be attributed to their distinct interactions with dopamine and serotonin receptors. Lergotrile's actions are more focused on the dopamine D2 receptor, while lisuride has a broader spectrum of activity.
References
- 1. Comparative Pharmacological Effects of Lisuride and Lysergic Acid Diethylamide Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Studies on the antiparkinsonism efficacy of lergotrile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lisuride in Parkinson disease: efficacy of lisuride compared to levodopa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Prospective randomized trial of lisuride infusion versus oral levodopa in patients with Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discriminative stimulus properties of lergotrile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Behavioral analysis of motor and non-motor impairment in rodent models of Parkinson's disease [frontiersin.org]
Assessing the Specificity of Lergotrile Mesylate Against Other Dopamine Receptor Subtypes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of lergotrile (B1674762) mesylate's specificity for dopamine (B1211576) receptor subtypes. Due to the limited availability of comprehensive quantitative binding and functional data for lergotrile across all dopamine receptor subtypes, this guide presents available information alongside a more detailed comparison of other well-characterized ergot and non-ergot dopamine agonists. This allows for an informed assessment of lergotrile's likely receptor interaction profile within the broader context of dopaminergic drug action.
Introduction to Dopamine Receptors and Agonists
Dopamine receptors are a class of G protein-coupled receptors (GPCRs) that are central to numerous physiological processes in the brain, including motor control, motivation, reward, and cognition. They are classified into two main families: D1-like (D1 and D5 subtypes) and D2-like (D2, D3, and D4 subtypes). D1-like receptors typically couple to Gs proteins to stimulate adenylyl cyclase and increase intracellular cyclic AMP (cAMP), while D2-like receptors couple to Gi/o proteins to inhibit adenylyl cyclase and decrease cAMP levels.[1]
Dopamine agonists are compounds that bind to and activate these receptors, mimicking the action of endogenous dopamine. They are crucial therapeutic agents for conditions such as Parkinson's disease and hyperprolactinemia.[2] Lergotrile, an ergot derivative, has been identified as a direct-acting dopamine agonist.[3] Understanding the binding affinity and functional potency of agonists like lergotrile at each dopamine receptor subtype is critical for predicting their therapeutic efficacy and side-effect profiles.
Comparative Binding Affinity of Dopamine Agonists
The binding affinity of a ligand for a receptor is typically expressed as the inhibition constant (Ki), which represents the concentration of the ligand that will bind to 50% of the receptors in the absence of the endogenous ligand. A lower Ki value indicates a higher binding affinity.
| Compound | D1 (Ki, nM) | D2 (Ki, nM) | D3 (Ki, nM) | D4 (Ki, nM) | D5 (Ki, nM) |
| Lergotrile Mesylate | Data not available | Data not available | Data not available | Data not available | Data not available |
| Bromocriptine (B1667881) | >1000 | 5.4 | 8.1 | 6.5 | >1000 |
| Pergolide | 13 | 0.4 | 0.7 | 4.7 | 13 |
| Cabergoline | 933 | 0.61 | 1.27 | - | - |
| Apomorphine | 43 | 3.1 | 2.2 | 3.8 | 43 |
| Ropinirole | >10000 | 370 | 29 | 2200 | >10000 |
| Pramipexole | >10000 | 1.9 | 0.5 | 5.1 | >10000 |
Note: Ki values can vary between studies depending on the experimental conditions. The data presented here are representative values from published literature. A dash (-) indicates data was not found.
Based on available literature, lergotrile is considered a dopamine agonist with effects comparable to bromocriptine in some clinical contexts, though with a different side-effect profile.[2] Bromocriptine itself shows a clear preference for D2-like receptors over D1-like receptors.[4]
Comparative Functional Potency of Dopamine Agonists
Functional potency measures the concentration of an agonist required to elicit a half-maximal response (EC50) in a cellular assay. This provides insight into the drug's efficacy at the receptor.
Similar to the binding affinity data, comprehensive EC50 values for lergotrile across all dopamine receptor subtypes are not widely reported. The table below presents functional potency data for comparator dopamine agonists.
| Compound | D1 (EC50, nM) | D2 (EC50, nM) | D3 (EC50, nM) | D4 (EC50, nM) | D5 (EC50, nM) |
| This compound | Data not available | Data not available | Data not available | Data not available | Data not available |
| Bromocriptine | - | 1.8 | 3.0 | - | - |
| Pergolide | 1.2 | 0.1 | 0.3 | - | - |
| Apomorphine | 11 | 2.5 | 0.8 | - | - |
| Ropinirole | >1000 | 15 | 0.6 | 150 | >1000 |
| Pramipexole | >1000 | 1.0 | 0.2 | 10 | >1000 |
Note: EC50 values can vary based on the specific functional assay used. The data presented are representative values. A dash (-) indicates data was not found.
Studies have shown that lergotrile inhibits the firing of dopamine cells in a dose-dependent manner, an effect that is reversible by the D2 antagonist haloperidol (B65202), suggesting functional activity at D2-like receptors.[3]
Experimental Protocols
This protocol is a standard method for determining the binding affinity (Ki) of a test compound for a specific receptor.
1. Materials:
- Cell membranes prepared from cell lines stably expressing the human dopamine receptor subtype of interest (e.g., D1, D2, D3, D4, or D5).
- Radioligand specific for the receptor subtype (e.g., [³H]-SCH23390 for D1, [³H]-Spiperone for D2/D3, [³H]-N-methylspiperone for D4).
- Test compound (this compound or comparator).
- Non-specific binding control (a high concentration of a known antagonist, e.g., haloperidol or butaclamol).
- Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).
- 96-well filter plates and a cell harvester.
- Scintillation cocktail and a liquid scintillation counter.
2. Procedure:
- In a 96-well plate, combine the cell membranes, radioligand (at a concentration close to its Kd), and varying concentrations of the test compound.
- For total binding wells, add assay buffer instead of the test compound.
- For non-specific binding wells, add the non-specific binding control.
- Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
- Harvest the contents of the wells onto the filter plates using a cell harvester. The filter plates will trap the cell membranes with the bound radioligand.
- Wash the filters several times with ice-cold assay buffer to remove unbound radioligand.
- Allow the filters to dry, then add scintillation cocktail to each well.
- Quantify the radioactivity in each well using a liquid scintillation counter.
3. Data Analysis:
- Calculate the specific binding by subtracting the non-specific binding from the total binding.
- Plot the specific binding as a function of the log concentration of the test compound.
- Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.
- Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
This protocol measures the ability of a compound to stimulate (for D1-like receptors) or inhibit (for D2-like receptors) the production of cyclic AMP (cAMP).
1. Materials:
- Whole cells stably expressing the human dopamine receptor subtype of interest.
- Cell culture medium and reagents.
- Assay buffer (e.g., Hank's Balanced Salt Solution with 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX, a phosphodiesterase inhibitor).
- Forskolin (B1673556) (to stimulate adenylyl cyclase in D2-like receptor assays).
- Test compound (this compound or comparator).
- cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).
- A microplate reader compatible with the chosen detection kit.
2. Procedure:
- Plate the cells in a 96- or 384-well plate and allow them to adhere overnight.
- Replace the culture medium with assay buffer.
- For D1-like receptors: Add varying concentrations of the test compound and incubate for a specified time (e.g., 30 minutes) at 37°C.
- For D2-like receptors: Add varying concentrations of the test compound, followed by a fixed concentration of forskolin to stimulate cAMP production. Incubate for a specified time at 37°C.
- Lyse the cells and measure the intracellular cAMP concentration using the chosen detection kit according to the manufacturer's instructions.
3. Data Analysis:
- Plot the cAMP concentration as a function of the log concentration of the test compound.
- For D1-like receptors: Determine the EC50 value (the concentration of the agonist that produces 50% of the maximal stimulation of cAMP production).
- For D2-like receptors: Determine the IC50 value (the concentration of the agonist that inhibits 50% of the forskolin-stimulated cAMP production).
Signaling Pathways and Experimental Workflow
References
- 1. Dopamine receptors--physiological understanding to therapeutic intervention potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison between lergotrile and bromocriptine in parkinsonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dopamine neurons: effect of lergotrile on unit activity and transmitter synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Reproducibility of Lergotrile Mesylate Research: A Comparative Guide
An examination of the historical research on the dopamine (B1211576) agonist lergotrile (B1674762) mesylate reveals a promising therapeutic profile for Parkinson's disease and hyperprolactinemia, which was ultimately curtailed by findings of hepatotoxicity. This guide provides a comparative analysis of lergotrile's performance against other ergot-derived dopamine agonists, supported by available experimental data, to offer researchers and drug development professionals a clear perspective on the reproducibility and context of these historical findings.
Lergotrile mesylate, an ergot alkaloid derivative, was developed as a dopamine receptor agonist with the primary goals of treating the motor symptoms of Parkinson's disease and inhibiting prolactin secretion.[1][2] Initial clinical studies in the 1970s demonstrated its efficacy in both areas. However, the emergence of significant liver toxicity during these trials led to the discontinuation of its development.[3] Understanding the reproducibility of both the efficacy and the adverse effects of lergotrile is crucial for informing the development of new therapeutics targeting the dopaminergic system.
Comparative Analysis of Dopamine Agonists
The primary mechanism of action for lergotrile and similar drugs is the stimulation of dopamine D2 receptors.[1] This agonism leads to the inhibition of adenylyl cyclase, a key enzyme in cellular signaling. To contextualize the historical findings, lergotrile's profile is compared with two other ergot-derived dopamine agonists, bromocriptine (B1667881) and pergolide, which had overlapping periods of research and clinical use.
Receptor Binding Affinity
| Receptor | Bromocriptine (Ki, nM) | Pergolide (Ki, nM) | Lergotrile (Ki, nM) |
| Dopamine D1 | ~440 | 447 | Data Not Available |
| Dopamine D2 | ~8 | 2.5 | Data Not Available |
| Dopamine D3 | ~5 | 0.86 | Data Not Available |
| Serotonin 5-HT1A | Data Not Available | Data Not Available | Data Not Available |
| Serotonin 5-HT2A | Data Not Available | Data Not Available | Data Not Available |
| Adrenergic α1 | Data Not Available | Data Not Available | Data Not Available |
| Adrenergic α2 | Data Not Available | Data Not Available | Data Not Available |
Ki (Inhibition Constant): A lower Ki value indicates a higher binding affinity.
Clinical Efficacy and Safety
Clinical trials for lergotrile in Parkinson's disease showed qualitative improvements. One study noted "definite improvement" in parkinsonian signs in five of six patients who were not concurrently receiving levodopa.[3] Another trial observed overall improvement in five of thirteen patients, with a statistically significant benefit for tremor.[2] However, a lack of standardized reporting, such as the Unified Parkinson's Disease Rating Scale (UPDRS), in these early trials makes direct quantitative comparison challenging.
The most significant and consistently reported finding regarding lergotrile was its association with hepatotoxicity. In one study, 12 out of 19 patients (63%) with Parkinson's disease treated with 50 to 150 mg of lergotrile daily developed elevated serum alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST) levels.[4] This adverse effect was a critical factor in the cessation of its clinical development.
The following table compares the clinical findings for lergotrile with those of bromocriptine and pergolide.
| Parameter | This compound | Bromocriptine | Pergolide |
| Parkinson's Disease Efficacy | Statistically significant improvement in tremor; "definite improvement" in some patients.[2][3] | 23.8% improvement in UPDRS Part III score vs. 5.7% for placebo in advanced PD.[5] | 47.5% of de novo patients showed marked or moderate improvement.[6] |
| Prolactin Inhibition | Significant suppression of 24-hour mean prolactin levels.[5] | Effective in treating hyperprolactinemia. | Effective in treating hyperprolactinemia. |
| Key Adverse Events | Hepatotoxicity (elevated liver enzymes in ~63% of patients in one study) , orthostatic hypotension, nausea, vomiting, hallucinations.[2][4] | Dyskinesia, nausea, orthostatic hypotension, hallucinations.[5] | Nausea, orthostatic hypotension, dyskinesia.[6] |
Experimental Protocols
The reproducibility of scientific findings is intrinsically linked to the clarity and detail of the experimental methods. Below is a key experimental protocol used in the historical assessment of lergotrile.
In Vitro Prolactin Inhibition Assay (Based on Clemens et al., 1975)
This method was used to determine the direct effect of lergotrile on prolactin secretion from pituitary tissue.
1. Tissue Preparation:
-
Anterior pituitary glands were obtained from male rats.
-
Each pituitary was hemisected, and the halves were placed in individual incubation flasks containing 1 ml of tissue culture Medium 199.
2. Incubation Procedure:
-
Flasks were incubated in a Dubnoff metabolic shaker at 37°C under a constant atmosphere of 95% O2 and 5% CO2 for a 30-minute pre-incubation period.
-
The pre-incubation medium was discarded and replaced with fresh Medium 199 containing the test compounds (this compound, dopamine receptor antagonists like pimozide, etc.) at various concentrations.
-
The incubation was then carried out for a 2-hour period.
3. Prolactin Measurement:
-
At the end of the incubation, the medium was collected from each flask.
-
The concentration of prolactin in the medium was quantified using a radioimmunoassay (RIA).
-
The amount of prolactin released was expressed as a percentage of the control (vehicle-treated) flasks.
4. Confirmation of Mechanism:
-
To confirm that the inhibitory effect was mediated by dopamine receptors, lergotrile was co-incubated with a dopamine receptor antagonist (e.g., pimozide). A reversal of the inhibition of prolactin release by the antagonist would support a dopamine receptor-mediated mechanism.[1]
Visualizing Key Pathways and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the relevant signaling pathway and a typical experimental workflow.
Conclusion
The historical research on this compound presents a classic case in drug development where therapeutic promise was unequivocally halted by safety concerns. The findings on its efficacy as a dopamine agonist for treating Parkinson's disease and hyperprolactinemia were qualitatively supported across multiple studies. However, the most starkly reproducible finding was its propensity to cause liver damage. This guide underscores the importance of rigorous safety and toxicity studies in preclinical and early clinical development. While lergotrile itself did not proceed, the research laid further groundwork for the development of subsequent generations of dopamine agonists, contributing to a deeper understanding of the dopaminergic system and its therapeutic modulation.
References
- 1. Inhibition of prolactin secretion by this compound: mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Studies on the antiparkinsonism efficacy of lergotrile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lergotrile in the treatment of parkinsonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro studies of prolactin inhibition of luteinizing hormone action on Leydig cells of rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of dopamine agonist (this compound) therapy on twenty-four hour secretion of prolactin in treated Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dopaminergic inhibition of prolactin release from pituitary glands of the domestic fowl incubated in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Lergotrile Mesylate: A Comparative Analysis of Its Therapeutic Index Against Other Dopamine Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the therapeutic index of lergotrile (B1674762) mesylate with other prominent dopamine (B1211576) agonists, including bromocriptine, pergolide, and cabergoline (B1668192). The information is intended for researchers, scientists, and professionals involved in drug development to facilitate an objective evaluation of these compounds.
Executive Summary
Lergotrile mesylate, an ergoline (B1233604) derivative, demonstrated efficacy as a dopamine agonist but was ultimately withdrawn from clinical use due to concerns about hepatotoxicity.[1] A direct, quantitative comparison of the therapeutic index (TI) of lergotrile with other dopamine agonists is challenging due to the limited availability of comprehensive preclinical data in the public domain. The therapeutic index, a ratio of the toxic dose to the therapeutic dose, is a critical measure of a drug's safety margin.[2][3][4] This guide synthesizes available clinical and preclinical findings to offer a comparative perspective on the therapeutic profiles of these agents.
Comparative Data on Therapeutic and Adverse Effects
While a precise numerical comparison of the therapeutic index is not feasible based on available literature, the following table summarizes the clinically relevant therapeutic dose ranges and observed adverse effects for this compound and other dopamine agonists. This information can serve as a surrogate for understanding their relative safety margins in a clinical context.
| Dopamine Agonist | Therapeutic Dose Range (for Parkinson's Disease, unless otherwise specified) | Common Adverse Effects | Serious Adverse Effects |
| This compound | Up to 20 mg/day[5] | Nausea, vomiting, orthostatic hypotension, behavioral alterations[5] | Hepatotoxicity (liver damage) [1] |
| Bromocriptine | 2.5 to 40 mg/day | Nausea, vomiting, dizziness, hypotension, headache[6] | Psychosis, impulse control disorders[6] |
| Pergolide | 0.75 to 4.5 mg/day | Nausea, dizziness, somnolence | Cardiac valvulopathy (heart valve damage) |
| Cabergoline | 0.5 to 6 mg/day | Nausea, dizziness, headache | Cardiac valvulopathy, impulse control disorders[7] |
Dopamine Agonist Signaling Pathway
Dopamine agonists exert their therapeutic effects by stimulating dopamine receptors in the brain, primarily the D2 receptor subtype. The binding of these agonists to their receptors initiates a cascade of intracellular signaling events. The following diagram illustrates the canonical G-protein coupled receptor (GPCR) signaling pathway activated by D2-like dopamine receptors.
Caption: D2-like dopamine receptor signaling pathway.
Experimental Protocols
The determination of a drug's therapeutic index relies on a combination of preclinical and clinical studies. Below are generalized methodologies for key experiments cited in the evaluation of dopamine agonists.
Preclinical Determination of Therapeutic Index (Animal Models)
-
Objective: To determine the median effective dose (ED50) and the median lethal dose (LD50) or median toxic dose (TD50) in animal models to calculate the therapeutic index (TI = LD50/ED50 or TD50/ED50).[2][3]
-
Experimental Workflow:
Caption: Workflow for preclinical therapeutic index determination.
-
Methodological Details:
-
Animal Models: For Parkinson's disease research, common models include rodents (rats, mice) with neurotoxin-induced lesions (e.g., 6-hydroxydopamine or MPTP) or non-human primates.
-
Efficacy Assessment (ED50): The therapeutic effect is quantified using behavioral tests such as rotational behavior in unilaterally lesioned rodents or clinical rating scales in primates. The ED50 is the dose that produces 50% of the maximal therapeutic effect.
-
Toxicity Assessment (LD50/TD50): Acute toxicity studies involve single-dose administration at escalating levels to determine the dose that is lethal to 50% of the animals (LD50). For non-lethal toxicity (TD50), animals are observed for adverse clinical signs, and histopathological analysis of organs is performed.
-
Clinical Evaluation of Therapeutic Window
-
Objective: To establish a safe and effective dosing range in humans.
-
Methodological Details:
-
Phase I Trials: Conducted in healthy volunteers to assess safety, tolerability, and pharmacokinetics at ascending doses.
-
Phase II Trials: Conducted in patients to evaluate efficacy and further assess safety. Dose-ranging studies are performed to identify the optimal therapeutic dose.
-
Phase III Trials: Large-scale, multicenter trials to confirm efficacy, monitor adverse effects, and compare the drug to existing treatments.
-
Discussion and Conclusion
The available evidence indicates that while this compound showed promise as a dopamine agonist, its development was halted due to significant safety concerns, specifically hepatotoxicity.[1] This underscores the importance of a favorable therapeutic index for the successful clinical application of any drug.
Bromocriptine, pergolide, and cabergoline have been more widely used, but they are not without their own safety considerations. Pergolide, for instance, has been associated with cardiac valvulopathy, leading to its withdrawal from some markets. Cabergoline also carries a risk of this adverse effect, although potentially to a lesser extent.[7] Bromocriptine is generally considered to have a less favorable side-effect profile compared to newer agents.
References
- 1. Lergotrile in the treatment of parkinsonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Canadian Society of Pharmacology and Therapeutics (CSPT) - Therapeutic Index [pharmacologycanada.org]
- 3. Therapeutic index - Wikipedia [en.wikipedia.org]
- 4. What is the therapeutic index of drugs? [medicalnewstoday.com]
- 5. Studies on the antiparkinsonism efficacy of lergotrile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bromocriptine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. clinicaltrials.eu [clinicaltrials.eu]
A comparative analysis of the side effect profiles of ergoline dopamine agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the side effect profiles of ergoline-derived dopamine (B1211576) agonists, a class of drugs historically used in the management of Parkinson's disease and hyperprolactinemia. The focus is on providing objective, data-driven comparisons to inform research and drug development.
Ergoline (B1233604) dopamine agonists, while effective in modulating dopamine pathways, are associated with a distinct set of adverse effects, primarily linked to their broader receptor activity beyond dopamine receptors. This analysis delves into the comparative incidence of these side effects, with a particular focus on the most clinically significant and differentiating adverse reactions.
Key Findings and Comparative Data
The side effect profiles of ergoline dopamine agonists vary, with some agents demonstrating a higher propensity for certain adverse events. The most notable and concerning side effect associated with this class is fibrosis, particularly cardiac valvulopathy. This has led to the withdrawal or restricted use of some of these agents in many countries.
Cardiac Valvulopathy: A Major Differentiator
The risk of developing cardiac valve disease is a significant concern with certain ergoline dopamine agonists, specifically pergolide (B1684310) and cabergoline (B1668192).[1] This adverse effect is attributed to their agonist activity at the serotonin (B10506) 5-HT2B receptor, which is expressed on cardiac valve fibroblasts.[1] Activation of this receptor can lead to valvular proliferation and subsequent regurgitation.
A landmark study by Zanettini et al. (2007) provided crucial comparative data on this issue.
Table 1: Prevalence of Moderate to Severe Valvular Regurgitation in Patients Treated with Dopamine Agonists [2]
| Treatment Group | Number of Patients | Patients with Moderate to Severe Regurgitation (%) |
| Pergolide | 64 | 23.4% |
| Cabergoline | 49 | 28.6% |
| Non-Ergot Agonists | 42 | 0% |
| Controls | 90 | 5.6% |
Another key study by Schade et al. (2007) further solidified the association between pergolide and cabergoline use and an increased risk of newly diagnosed cardiac-valve regurgitation.[3]
Table 2: Incidence-Rate Ratios for Cardiac-Valve Regurgitation with Dopamine Agonist Use [3]
| Dopamine Agonist | Incidence-Rate Ratio (95% CI) |
| Pergolide | 7.1 (2.3 to 22.3) |
| Cabergoline | 4.9 (1.5 to 15.6) |
In contrast, other ergoline derivatives such as bromocriptine (B1667881) and lisuride (B125695) have been shown to have a lower risk of this complication. A study by Jähnichen et al. (2005) demonstrated that while pergolide and cabergoline are potent full agonists at the 5-HT2B receptor, bromocriptine acts as a partial agonist, and lisuride and terguride (B126555) act as antagonists.[4] This difference in 5-HT2B receptor activity likely explains the varying risk of cardiac valvulopathy among these agents.[4]
Common Adverse Events: A Comparison of Bromocriptine and Cabergoline
Beyond the serious risk of cardiac fibrosis, ergoline dopamine agonists are associated with a range of other side effects. Comparative studies have often focused on bromocriptine and cabergoline, particularly in the context of treating hyperprolactinemia.
A study by Webster et al. (1994) provided a detailed comparison of the adverse effects of cabergoline and bromocriptine in women with hyperprolactinemic amenorrhea.
Table 3: Incidence of Adverse Effects with Cabergoline vs. Bromocriptine [5]
| Adverse Effect | Cabergoline (n=223) | Bromocriptine (n=236) | P-value |
| Any Adverse Effect | 68% | 78% | 0.03 |
| Nausea | 23% | 48% | <0.001 |
| Headache | 26% | 27% | NS |
| Dizziness | 17% | 26% | <0.05 |
| Fatigue | 7% | 8% | NS |
| Abdominal Pain | 5% | 10% | <0.05 |
| Vomiting | 2% | 12% | <0.001 |
| Discontinuation due to Intolerance | 3% | 12% | <0.001 |
These data indicate that cabergoline is generally better tolerated than bromocriptine, with a significantly lower incidence of gastrointestinal side effects.[5]
Experimental Protocols
Detailed experimental protocols for large-scale clinical trials are often proprietary or not fully published. However, the methodologies employed in the key comparative studies cited provide a framework for understanding how these side effects were evaluated.
Assessment of Cardiac Valvulopathy (Based on Zanettini et al., 2007)[2]
-
Study Design: Cross-sectional, observational study.
-
Patient Population: Patients with Parkinson's disease treated with pergolide, cabergoline, or non-ergot-derived dopamine agonists for at least one year, and a control group of subjects without Parkinson's disease.
-
Exclusion Criteria: History of cardiac valvular abnormalities, previous use of anorectic drugs, or other ergot-derived medications.
-
Primary Endpoint: Prevalence of clinically important valvular regurgitation (moderate to severe, grade 3 to 4) in any heart valve.
-
Methodology:
-
Echocardiography: All participants underwent a comprehensive transthoracic echocardiogram performed by experienced cardiologists who were blinded to the patients' treatment.
-
Valvular Regurgitation Assessment: The severity of mitral, aortic, and tricuspid regurgitation was graded on a scale of 0 to 4 (0=none, 1=trivial, 2=mild, 3=moderate, 4=severe) based on the jet area and other Doppler parameters, in accordance with the American Society of Echocardiography recommendations.
-
Valvular Morphology: Leaflet thickness and motion were qualitatively assessed. The mitral-valve tenting area was measured as a quantitative index of leaflet stiffening and restricted motion.
-
Statistical Analysis: The prevalence of valvular regurgitation was compared between the different treatment groups and the control group using chi-square tests. The relationship between the cumulative dose of the dopamine agonist and the severity of regurgitation was also analyzed.
-
Comparative Analysis of General Adverse Events (Based on Webster et al., 1994)[5]
-
Study Design: A multicenter, double-blind, randomized controlled trial.
-
Patient Population: Women with hyperprolactinemic amenorrhea.
-
Intervention: Patients were randomly assigned to receive either cabergoline (0.5 to 1.0 mg twice weekly) or bromocriptine (2.5 to 5.0 mg twice daily).
-
Data Collection:
-
Adverse Event Monitoring: At each study visit (every 2 weeks for the first 8 weeks, then monthly), patients were questioned about the occurrence of any adverse events. The severity and duration of these events were also recorded.
-
Spontaneous Reporting: Patients were also encouraged to spontaneously report any adverse events they experienced between visits.
-
-
Statistical Analysis: The incidence of each adverse event was calculated for each treatment group and compared using appropriate statistical tests (e.g., chi-square or Fisher's exact test). The number of patients who discontinued (B1498344) treatment due to intolerance was also compared.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms underlying the key side effects and the process of their assessment, the following diagrams are provided.
Caption: Signaling pathway of ergoline-induced cardiac fibrosis.
Caption: Experimental workflow for assessing cardiac valvulopathy.
References
- 1. Pergolide and cabergoline are associated with damage to heart valves - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Valvular heart disease and the use of dopamine agonists for Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dopamine agonists and the risk of cardiac-valve regurgitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Agonism at 5-HT2B receptors is not a class effect of the ergolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A comparison of cabergoline and bromocriptine in the treatment of hyperprolactinemic amenorrhea. Cabergoline Comparative Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Cross-Tolerance Between Lergotrile Mesylate and Other Dopamine Agonists
For researchers and drug development professionals, understanding the nuances of cross-tolerance among dopamine (B1211576) agonists is critical for predicting therapeutic efficacy and managing side effects. This guide provides a comparative analysis of lergotrile (B1674762) mesylate, an ergot-derived dopamine agonist, with other agents in its class, supported by available experimental data and detailed methodologies.
Dopamine Receptor Signaling Pathways
Dopamine agonists exert their effects by binding to and activating dopamine receptors, which are broadly classified into D1-like (D1 and D5) and D2-like (D2, D3, and D4) families. These receptors are G-protein coupled receptors (GPCRs) that trigger distinct intracellular signaling cascades. The interaction of different dopamine agonists with these receptor subtypes underlies their therapeutic effects and is central to the phenomenon of cross-tolerance.
Figure 1: Simplified Dopamine Signaling Pathways.
Cross-Tolerance Between Lergotrile Mesylate and Bromocriptine (B1667881)
Direct evidence for cross-tolerance between this compound and bromocriptine has been demonstrated in a clinical setting. A study involving patients with idiopathic parkinsonism observed that initial administration of lergotrile induced significant supine arterial hypotension.[1][2][3][4] Over time, tolerance to this hypotensive effect developed, allowing for the administration of higher doses without this adverse effect.[1][2][3][4]
Crucially, the study found that when patients who had been on long-term bromocriptine therapy were administered a high dose of lergotrile, they did not experience significant hypotension compared to a placebo group.[1][2][3][4] This indicates the development of cross-tolerance between the two structurally related ergot derivatives for this particular physiological effect.[1][2][3][4] In contrast, patients previously treated with levodopa (B1675098) still experienced hypotension when given lergotrile, suggesting the cross-tolerance is specific to the dopaminergic ergot derivatives.[1][2][3][4]
Comparative Dopamine Receptor Binding Affinities
The potential for cross-tolerance between dopamine agonists is largely dictated by their binding profiles at dopamine receptor subtypes. Agonists with similar receptor affinity profiles are more likely to exhibit cross-tolerance. The following table summarizes the reported binding affinities (Ki, nM) of this compound and other selected dopamine agonists for human dopamine D1 and D2 receptors. A lower Ki value indicates a higher binding affinity.
| Dopamine Agonist | D1 Receptor Ki (nM) | D2 Receptor Ki (nM) | Receptor Selectivity |
| This compound | Data not consistently available in comparative format | High affinity | Primarily D2-like agonist |
| Bromocriptine | 2800 | 4.7 | D2 > D1 |
| Pergolide | 200 | 0.8 | D2 ≈ D1 |
| Ropinirole | >10,000 | 370 | D2-like selective |
| Pramipexole | >10,000 | 2.2 | D2-like (high affinity for D3) |
| Apomorphine (B128758) | 50 | 3 | Non-selective D1/D2 |
Note: Ki values can vary between studies depending on the experimental conditions and tissue source. The data presented are for comparative purposes.
Experimental Protocol for Assessing Cross-Tolerance in a Preclinical Model
The 6-hydroxydopamine (6-OHDA)-lesioned rat is a standard and widely used animal model for Parkinson's disease and is highly valuable for studying the effects of dopamine agonists, including tolerance and cross-tolerance. The unilateral lesion of the nigrostriatal dopamine pathway leads to dopamine receptor supersensitivity on the lesioned side. Administration of a dopamine agonist causes the rat to rotate contralaterally (away from the lesioned side), and the rate of rotation can be quantified as a measure of the drug's effect.
Experimental Workflow
Figure 2: Experimental Workflow for a Preclinical Cross-Tolerance Study.
Detailed Methodology
-
Animal Model:
-
Adult male Sprague-Dawley or Wistar rats are typically used.
-
Unilateral lesions of the medial forebrain bundle are created by stereotaxic injection of 6-hydroxydopamine (6-OHDA). This results in a near-complete depletion of dopamine in the ipsilateral striatum.
-
-
Confirmation of Lesion:
-
Approximately 2-3 weeks post-surgery, the extent of the dopamine lesion is confirmed by assessing the rotational response to a standard dopamine agonist, such as apomorphine (e.g., 0.5 mg/kg, s.c.). A robust contralateral rotation (e.g., > 5-7 full turns per minute) indicates a successful lesion.
-
-
Tolerance Induction Phase:
-
A group of lesioned rats is treated chronically with the first dopamine agonist (Drug A, e.g., this compound) at a dose known to induce a consistent rotational response.
-
The drug is administered daily for a specified period (e.g., 7-14 days).
-
Rotational behavior is measured periodically during this phase to document the development of tolerance (a decrease in the rotational response to the same dose of the drug).
-
-
Washout Period:
-
Following the chronic treatment phase, a washout period of 48-72 hours is implemented to allow for the clearance of Drug A from the system.
-
-
Cross-Tolerance Testing Phase:
-
After the washout period, the animals are challenged with an acute dose of a second dopamine agonist (Drug B, e.g., bromocriptine, pergolide, etc.).
-
Rotational behavior is quantified for a set duration (e.g., 60-90 minutes).
-
A control group of 6-OHDA lesioned rats that did not receive the chronic treatment with Drug A (i.e., are "naive" to Drug A) is also challenged with Drug B.
-
Cross-tolerance is demonstrated if the rotational response to Drug B is significantly attenuated in the group that was made tolerant to Drug A, compared to the naive control group.
-
-
Data Analysis:
-
Rotational behavior is typically recorded using automated rotometers.
-
Data are expressed as net contralateral turns per minute or total turns over the recording period.
-
Statistical analysis (e.g., ANOVA followed by post-hoc tests) is used to compare the rotational responses between the tolerant and naive groups.
-
Conclusion
The available evidence strongly suggests that cross-tolerance can occur between this compound and other ergot-derived dopamine agonists with similar receptor binding profiles, such as bromocriptine. This is likely due to their shared high affinity for D2-like dopamine receptors. For researchers investigating novel dopamine agonists, the preclinical experimental protocol outlined above provides a robust framework for assessing the potential for cross-tolerance with existing therapies. A thorough understanding of these interactions is paramount for the development of more effective and safer treatments for conditions such as Parkinson's disease. Further preclinical studies are warranted to quantitatively assess the cross-tolerance between lergotrile and a wider range of non-ergot dopamine agonists.
References
- 1. researchgate.net [researchgate.net]
- 2. neurobiology.lu.se [neurobiology.lu.se]
- 3. Cross tolerance between two dopaminergic ergot derivatives--bromocriptine and lergotrile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cross tolerance between two dopaminergic ergot derivatives--bromocriptine and lergotrile - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Lergotrile Mesylate: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. This guide provides essential information and a step-by-step operational plan for the safe disposal of Lergotrile mesylate, a substance that requires careful handling due to its potential hazards.
Immediate Safety and Handling Precautions
Step-by-Step Disposal Protocol
The proper disposal of this compound is governed by federal, state, and local regulations. The following procedure outlines a general workflow for its disposal, emphasizing the need for a formal waste determination by qualified personnel.
Step 1: Waste Identification and Classification
The first and most critical step is to determine if this compound is classified as a hazardous waste under the Resource Conservation and Recovery Act (RCRA). This determination must be made by a qualified environmental health and safety (EHS) professional. Pharmaceutical waste can be classified as hazardous if it is specifically listed by the EPA (as a P-listed or U-listed waste) or if it exhibits one or more of the characteristics of hazardous waste (ignitability, corrosivity, reactivity, or toxicity).[1]
Step 2: Segregation and Containment
Pending formal classification, treat all this compound waste as hazardous.
-
Solid Waste: Collect any solid this compound, including unused or expired product and contaminated consumables (e.g., weighing paper, gloves), in a designated, leak-proof, and clearly labeled hazardous waste container. The container should be kept closed when not in use.
-
Liquid Waste: If this compound is in a solution, it should be collected in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with other waste streams unless explicitly approved by your institution's EHS department.
Step 3: Labeling and Storage
All waste containers must be accurately labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the date of accumulation. Store the sealed containers in a designated satellite accumulation area that is secure and away from general laboratory traffic.
Step 4: Professional Disposal
Arrange for the pickup and disposal of the this compound waste through your institution's licensed hazardous waste contractor. These contractors are equipped to transport and dispose of chemical waste in accordance with all regulatory requirements, which for many pharmaceutical wastes involves incineration at a permitted facility.[2] Under no circumstances should this compound be disposed of down the drain or in the regular trash. [2]
Key Data for Hazardous Waste Determination
To assist in the classification process, the following table summarizes the general characteristics of hazardous waste as defined by the EPA. An EHS professional will use this information, along with any available data on this compound, to make a final determination.
| Characteristic | Description | EPA Waste Code |
| Ignitability | Liquids with a flash point below 60°C (140°F), non-liquids that can cause fire through friction or spontaneous combustion, or ignitable compressed gases and oxidizers. | D001 |
| Corrosivity | Aqueous wastes with a pH of less than or equal to 2 or greater than or equal to 12.5, or liquids that can corrode steel at a rate greater than 6.35 mm per year. | D002 |
| Reactivity | Wastes that are unstable under normal conditions, may react with water, may give off toxic gases, or are capable of detonation or explosion. | D003 |
| Toxicity | Wastes that are harmful or fatal when ingested or absorbed. Toxicity is determined by the Toxicity Characteristic Leaching Procedure (TCLP). | D004 - D043 |
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound.
Disclaimer: This information is intended as a general guide. Always consult with your institution's Environmental Health and Safety department for specific guidance on the disposal of any chemical waste.
References
Safeguarding Researchers: A Comprehensive Guide to Handling Lergotrile Mesylate
Essential Safety and Logistical Information for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount, particularly when handling potent pharmaceutical compounds like Lergotrile (B1674762) mesylate. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to foster a culture of safety and build deep trust in laboratory practices.
Lergotrile mesylate, an ergoline (B1233604) derivative, is a potent dopamine (B1211576) receptor agonist.[1][2] While its therapeutic potential has been explored, it is critical to recognize its toxicological profile to mitigate risks of occupational exposure. This document outlines a comprehensive approach to handling this compound, emphasizing a risk-based strategy in the absence of a formal Occupational Exposure Limit (OEL) from regulatory bodies such as OSHA or ACGIH.
Hazard Assessment and Control Banding
Given the absence of a governmental or consensus OEL for this compound, a control banding approach is recommended.[3][4][5][6] Control banding is a method that groups workplace risks into control bands based on a chemical's hazard information and the exposure potential of the handling task. This allows for the selection of appropriate control measures even without a quantitative exposure limit.
Based on available Safety Data Sheet (SDS) information, this compound is classified as toxic if swallowed and may cause an allergic skin reaction. Clinical studies have also indicated potential liver toxicity.[7][8] Therefore, a conservative approach is warranted, placing this compound into a high-potency category requiring stringent controls.
Hazard and Control Summary for this compound
| Hazard Classification | Control Band | Recommended Engineering Controls | Personal Protective Equipment (PPE) |
| Toxic if Swallowed, Potential Skin Sensitizer, Potential Hepatotoxin | 3 (High Potency) | - Chemical Fume Hood- Ventilated Balance Enclosure (for weighing)- Glove Box or Isolator (for highly energetic operations) | - Double Nitrile Gloves- Impervious Lab Coat (disposable)- Safety Glasses with Side Shields or Goggles- Face Shield (if splash hazard exists)- Respiratory Protection (N95 or higher, based on risk assessment) |
Operational Plan for Safe Handling
A step-by-step procedural guide is crucial for minimizing exposure during the handling of this compound.
1. Receiving and Unpacking:
-
Upon receipt, inspect the package for any signs of damage or leakage in a designated receiving area.
-
Wear single-use nitrile gloves during inspection.
-
If the primary container is compromised, treat it as a spill and follow the spill response protocol.
-
Transport the intact container to the designated storage area.
2. Storage:
-
Store this compound in a clearly labeled, sealed container.
-
Keep the container in a cool, dry, and well-ventilated area, away from incompatible materials.
-
The storage location should be secure and accessible only to authorized personnel.
3. Weighing and Preparation of Solutions:
-
All weighing of powdered this compound must be conducted in a ventilated balance enclosure or a chemical fume hood to control airborne particulates.
-
Use dedicated utensils (spatulas, weigh boats) for this compound.
-
When preparing solutions, work within a chemical fume hood.
-
Add the solvent to the solid slowly to avoid splashing.
4. Handling and Experimental Use:
-
Always wear the prescribed PPE when handling this compound in any form.
-
Conduct all experimental procedures involving this compound within a chemical fume hood.
-
Avoid direct contact with the skin, eyes, and clothing.
-
Do not eat, drink, or smoke in the laboratory.
5. Personal Hygiene:
-
Wash hands thoroughly with soap and water after handling this compound, even if gloves were worn.
-
Remove and dispose of contaminated PPE before leaving the laboratory.
Personal Protective Equipment (PPE) Protocol
The selection and use of appropriate PPE is a critical barrier against exposure. The following table details the minimum PPE requirements for handling this compound.
PPE Requirements for this compound
| PPE Item | Specification | Rationale |
| Gloves | Double pair of nitrile gloves | Provides a robust barrier against skin contact and allows for safe doffing of the outer pair if contaminated. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | Protects eyes from splashes and airborne particles. |
| Lab Coat | Disposable, impervious, with knit cuffs | Prevents contamination of personal clothing. Knit cuffs provide a better seal with gloves. |
| Respiratory Protection | N95 respirator or higher | Recommended for weighing powders or when the potential for aerosol generation exists. A full risk assessment should determine the appropriate level of respiratory protection. |
| Face Shield | As needed | Provides an additional layer of protection against splashes to the face. |
Disposal Plan
Proper disposal of this compound and associated contaminated waste is essential to prevent environmental contamination and accidental exposure.
1. Waste Segregation:
-
All solid waste contaminated with this compound (e.g., gloves, weigh boats, paper towels) should be collected in a dedicated, clearly labeled hazardous waste container.
-
Liquid waste containing this compound should be collected in a separate, sealed, and labeled hazardous waste container.
2. Waste Disposal:
-
Dispose of all this compound waste through the institution's hazardous waste management program.
-
Follow all local, state, and federal regulations for the disposal of toxic chemical waste.
-
Do not dispose of this compound down the drain.
Emergency Procedures: Spill Response
In the event of a spill, a prompt and effective response is crucial to minimize exposure and contamination.
This compound Spill Response Workflow
References
- 1. Lergotrile - Wikipedia [en.wikipedia.org]
- 2. Physiologic disposition of lergotrile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. agnopharma.com [agnopharma.com]
- 4. Potent Compound Safety and Categorization - Affygility Solutions [affygility.com]
- 5. Control Banding in the Pharmaceutical Industry | Semantic Scholar [semanticscholar.org]
- 6. ftp.cdc.gov [ftp.cdc.gov]
- 7. Hepatocellular injury with distinctive mitochondrial changes induced by this compound: a dopaminergic ergot derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Lergotrile in the treatment of parkinsonism - PubMed [pubmed.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
